Tetracaine Hydrochloride

Catalog No.
S545009
CAS No.
136-47-0
M.F
C15H25ClN2O2
M. Wt
300.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracaine Hydrochloride

CAS Number

136-47-0

Product Name

Tetracaine Hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N

SMILES

Array

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Tetracaine hydrochloride; Amethocaine hydrochloride; Butylocaine; Curtacain; Decicain; Gingicain; PantocaineM; Intercaine; Leocaine; Menonasal; Niphanoid; Tetracaine HCl.

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl

The exact mass of the compound Tetracaine hydrochloride is 300.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Tetracaine Hydrochloride Solubility in Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Tetracaine hydrochloride (TCH) is an ester-type local anesthetic of significant pharmaceutical importance, clinically employed for topical ophthalmic anesthesia, spinal anesthesia, and superficial dermatological procedures. The molecular structure of TCH consists of a hydrophobic aromatic moiety and a hydrophilic amine group, conferring distinct amphiphilic properties that directly influence its solubility behavior and pharmacological efficacy. The cationic form (TCH⁺) generated upon dissolution in water is recognized as the primary bioactive species responsible for blocking sodium ion channels in neuronal membranes, thereby preventing the transmission of pain signals along nerve pathways. Understanding the aqueous solubility and self-association behavior of TCH is paramount for pharmaceutical scientists developing optimized drug delivery systems, as these properties directly impact bioavailability, formulation stability, and therapeutic effectiveness [1] [2].

The fundamental challenge in TCH formulation stems from the pH-dependent equilibrium between its cationic (TCH⁺) and uncharged (TC) forms. While the hydrochloride salt is freely soluble in aqueous solutions, the intrinsic solubility characteristics of the parent compound necessitate careful consideration of solution conditions. This equilibrium profoundly affects not only solubility parameters but also membrane partitioning behavior, which can subsequently influence therapeutic efficiency. Additionally, the amphiphilic nature of TCH molecules leads to characteristic colloidal behavior in solution, including the formation of micellar aggregates above a critical concentration threshold—a phenomenon with direct implications for both drug delivery and safety profiles, particularly given that high concentrations of local anesthetics in spinal anesthesia have been associated with serious adverse events [2].

Solubility and Micellization Fundamentals

Core Concepts and Phase Behavior

This compound exhibits complex solution behavior governed by both solubility equilibria and micellization processes, characteristic of ionic surfactant systems. The Krafft temperature (Tₖ), representing the point below which solubility limits prevent micelle formation, has been identified at approximately 7.8°C for TCH aqueous solutions. Below this temperature, the drug exists primarily as crystalline hydrate, while above Tₖ, monomers dissolve and form micelles once the critical micelle concentration (cmc) is exceeded. This phase behavior is crucial for formulators considering storage conditions and administration environments for TCH-containing pharmaceuticals [2].

The micellization process for TCH follows the typical pattern of ionic surfactants, with molecules spontaneously aggregating to form nanoscale structures (typically 10-100 nm) when the monomer concentration exceeds the cmc. These micelles consist of a hydrophobic core formed by the aromatic butylaminobenzoate regions of TCH molecules, surrounded by a hydrophilic shell comprising the charged dimethylaminoethyl groups and associated counterions. This self-assembly phenomenon directly influences drug solubility, as hydrophobic compounds—including TCH itself in its uncharged form—can be incorporated into micellar structures, effectively increasing their apparent solubility in aqueous environments [3] [2].

Molecular Structure and Aggregate Formation

The structural basis for TCH's solution behavior lies in its amphiphilic architecture, which features a hydrophobic aromatic domain (para-butylaminobenzoate) connected to a hydrophilic head group (tertiary amine protonated to form a quaternary ammonium cation in acidic conditions). This molecular duality drives the spontaneous assembly process, with the hydrophobic effect serving as the primary thermodynamic driving force for micellization. The resulting aggregates may adopt various morphologies including spherical micelles, rod-like structures, and stacking-type assemblies, with specific forms dependent on concentration, temperature, and solution conditions [4] [2].

Table: Key Molecular and Colloidal Properties of this compound

Property Value Conditions Significance
Molecular Weight 300.82 g/mol - Determines molar concentration calculations
pKₐ 8.46 25°C Governs pH-dependent charge state and solubility
Krafft Temperature 7.8°C Aqueous solution Minimum temperature for micelle formation
Aggregation Number ~6-8 monomers/micelle Above cmc Indicates small aggregate size
Micelle Size Range 10-100 nm Above cmc Typical nanomicelle dimensions

Quantitative Solubility and CMC Data

Experimental CMC Values and Methodological Variations

The critical micelle concentration of this compound has been extensively characterized using multiple analytical techniques, with reported values demonstrating methodological and conditional dependence. Conductivity measurements at 25°C have established a cmc value of approximately 70 mM, which aligns with typical clinical preparation concentrations. This value signifies the threshold above which micellar aggregates begin to dominate the solution behavior of TCH. It is noteworthy that this cmc value exceeds typical clinical doses, suggesting that micellization phenomena may not occur under standard administration conditions, though proximity to this threshold warrants careful consideration in formulation design [2].

Different experimental approaches have yielded varying cmc values, highlighting the importance of methodological context. Surface tension measurements at 298.15 K have reported cmc values of 79.43 mM in the presence of 100 mM NaCl and 93.11 mM in salt-free aqueous solutions. These discrepancies reflect the influence of both methodological sensitivity and solution conditions on determining the precise micellization threshold. The addition of electrolytes like NaCl reduces electrostatic repulsion between cationic head groups through a shielding effect, thereby facilitating micelle formation at lower concentrations—a phenomenon of practical importance for formulators working with physiological solutions or buffered systems [3] [5].

Table: Experimentally Determined CMC Values for this compound

Method Temperature Conditions CMC Value Reference
Conductivity 25°C Aqueous solution 70 mM [2]
Surface Tension 298.15 K 100 mM NaCl 79.43 mM [5]
Surface Tension 298.15 K No added salt 93.11 mM [3]
Thermal Conductivity 25°C Aqueous solution ~70 mM [2]
Coated Wire Electrode 25°C Aqueous solution 99.8 mM [2]
Factors Influencing Solubility and Micellization

The solubility and micellization behavior of TCH are influenced by several key factors that pharmaceutical scientists must consider during formulation development:

  • Temperature Dependence: The cmc of TCH exhibits an inverse relationship with temperature, decreasing as thermal energy facilitates the dehydration of hydrophobic moieties and enhances micellar stability. The Krafft temperature of 7.8°C represents a critical threshold below which micelle formation becomes thermodynamically unfavorable [2].

  • pH and Ionic Equilibrium: The acid-base equilibrium between cationic (TCH⁺) and uncharged (TC) forms significantly influences solubility characteristics. The pKₐ of 8.46 dictates that at physiological pH (7.4), approximately 90% of TCH molecules exist in the cationic form, while higher pH values favor the neutral species with consequently different partitioning and aggregation behavior [2].

  • Electrolyte Effects: The addition of salts such as NaCl or KCl reduces the cmc through charge screening effects, with demonstrated reductions of approximately 30-50% in the presence of 100 mM NaCl. This phenomenon results from decreased electrostatic repulsion between cationic head groups, facilitating closer molecular approach and micelle formation at lower concentrations [5] [4].

  • Counterion Specificity: The nature of accompanying ions influences micellization thermodynamics, with different anions exhibiting varying capacities to stabilize micellar structures through specific binding interactions with the cationic head groups [4].

Experimental Determination Methods

Methodologies for Solubility and CMC Characterization

The characterization of TCH solubility and micellization behavior employs diverse analytical techniques, each providing complementary information about the system:

  • Surface Tension Measurements: This classic method determines cmc values by tracking the reduction in surface tension with increasing amphiphile concentration. The cmc is identified as the break point in the surface tension versus concentration plot, beyond which further concentration increases produce minimal surface tension changes. This approach also enables calculation of surface excess concentration and minimum area per molecule at the air-water interface, providing insight into molecular packing efficiency [3] [5].

  • Conductivity Measurements: Particularly suitable for ionic amphiphiles like TCH, this technique detects cmc as a distinct change in the slope of conductivity versus concentration plots. The method enables determination of counterion binding coefficients and provides insights into the thermodynamics of micellization through temperature-dependent studies. Recent advances have employed automated systems with temperature programming capabilities to comprehensively map phase behavior [2].

  • Spectroscopic Techniques: UV-Visible spectroscopy monitors micellization through changes in absorption spectra and solvatochromic shifts that reflect the transition from aqueous to micellar environments for solubilized chromophores. This approach also facilitates study of drug-surfactant binding interactions in mixed systems [5].

  • Volumetric Methods: Density measurements enable calculation of apparent molar volumes and partial molar volumes at infinite dilution, providing information on solute-solvent interactions and their temperature dependence. These parameters reveal insights into hydrophobic hydration and its disruption during micellization [4].

Experimental Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining TCH solubility and micellization parameters:

G Experimental Workflow for TCH Solubility and Micellization Studies A Sample Preparation (TCH in aqueous solution with varying conditions) X Method Selection A->X B Primary Measurement (Surface tension, conductivity, spectroscopy, density) C Data Analysis (Identify break points, calculate parameters) B->C Y Mixed System Study? C->Y D Theoretical Modeling (Apply Clint, Rubingh, Rodenas, Motomura models) E Parameter Extraction (CMC, β, X₁, ΔG°mic) D->E F Thermodynamic Analysis (Enthalpy, entropy, free energy calculations) E->F X->B Single technique or combination Y->D Yes Y->F No

Experimental workflow for TCH solubility and micellization studies incorporating multiple analytical techniques and theoretical frameworks.

Detailed Experimental Protocols
4.3.1 Surface Tension Protocol for CMC Determination
  • Sample Preparation: Prepare stock solutions of TCH in distilled, deionized water (conductivity <18 μS·cm⁻¹) with concentrations spanning below and above the expected cmc (typically 1-500 mM). For mixed systems, prepare solutions with varying mole fractions of additional amphiphiles.

  • Measurement Procedure: Use a calibrated tensiometer (e.g., Sigma 701 tensiometer) with a platinum plate. Measure surface tension for each concentration at constant temperature (maintained with precision ±0.1°C). Allow sufficient time for equilibrium at each concentration (typically 5-10 minutes).

  • Data Analysis: Plot surface tension (γ) versus logarithm of concentration (ln C). Identify cmc as the point of clear inflection where the slope changes markedly. Apply linear regression to pre-micellar and post-micellar regions for precise determination [3] [5].

4.3.2 Conductivity Protocol for Temperature-Dependent Studies
  • Instrument Calibration: Calibrate conductivity cell with standard KCl solutions. Implement temperature control with circulating water bath (±0.01°C precision).

  • Measurement Series: Measure conductivity (κ) for TCH solutions across concentration range (2-500 mM) at multiple temperatures (e.g., 288.15-308.15 K). Allow thermal equilibration at each temperature before measurements.

  • Data Processing: Plot κ versus concentration for each temperature. Determine cmc from intersection point of two linear segments. Calculate thermodynamic parameters using Phillips and Evans equations [2].

Interaction and Mixed Systems

Synergistic Effects in Mixed Amphiphilic Systems

Binary mixtures of TCH with other amphiphiles demonstrate significant synergism, often exhibiting enhanced surface activity and reduced cmc values compared to individual components. These synergistic interactions result from electrostatic attraction between oppositely charged head groups combined with hydrophobic interactions between alkyl chains. Studies have demonstrated that the strength of synergism follows the order: anionic-cationic > nonionic-ionic > ionic-ionic > nonionic-nonionic, placing TCH-anionic surfactant mixtures in the most strongly interacting category [3] [5].

The interaction between TCH and Pluronic F127, a non-ionic triblock copolymer, exemplifies the benefits of mixed systems. These combinations demonstrate reduced cmc values, increased drug loading capacity, and improved micelle stability compared to single-component systems. The incorporation of TCH into Pluronic micelles enhances thermodynamic stability through strengthened hydrophobic interactions and hydrogen bonding, addressing limitations of single micellar systems such as larger particle size, low drug loading capacity, and instability—key considerations in nanocarrier design for drug delivery applications [3].

Quantitative Analysis of Molecular Interactions

The interaction parameters in mixed TCH-amphiphile systems can be quantitatively analyzed using several theoretical frameworks:

  • Rubingh's Model: This approach employs regular solution theory to calculate interaction parameter (β) and mixed micelle composition (X) from cmc values of individual components and their mixtures. Negative β values indicate attractive interactions (synergism), with magnitude reflecting interaction strength.

  • Rodenas' Method: An alternative thermodynamic treatment that provides complementary insight into molecular interactions without assuming ideality, particularly valuable for systems with strong specific interactions.

  • Motomura's Formalism: Based on excess thermodynamic quantities, this model enables calculation of partial molar excess free energies and provides molecular-level insight into interaction mechanisms [3] [5].

Table: Interaction Parameters for TCH with Anionic Surfactants (298.15 K)

System Mole Fraction Surfactant β Value X₁ᴿᵘᵇ Synergism Strength
TCH + SDS 0.1 -15.20 0.56 Strong
TCH + SDS 0.7 -15.72 0.65 Strong
TCH + SDS 0.9 -17.11 0.67 Very Strong
TCH + SLS 0.05 -8.86 0.50 Moderate
Binding Efficiency and Molecular Complexation

Spectroscopic studies, particularly UV-Visible absorption spectroscopy, have revealed substantial binding efficiency between TCH and anionic surfactants like sodium dodecyl sulfate (SDS) and sodium lauroyl sarcosine (SLS). These interactions manifest as characteristic changes in absorption spectra, including hypsochromic shifts (blue shifts) and hyperchromic effects (increased absorbance), indicating transition of drug molecules from aqueous to micellar environments. The binding constant (Kb) for TCH-SDS complexes has been shown to exceed that of TCH-SLS systems, reflecting stronger association likely due to optimized geometric complementarity and electrostatic interactions [5].

The molecular architecture of these mixed aggregates typically involves incorporation of TCH molecules at the micelle-water interface, with the cationic head group positioned near anionic surfactant head groups and the hydrophobic domain penetrating the micellar core. This arrangement maximizes both electrostatic and hydrophobic interactions while maintaining favorable contact with the aqueous environment. The resulting complexes demonstrate enhanced hydrophobicity and modified partition coefficients compared to individual components, with direct implications for transcellular transport and biodistribution profiles in pharmaceutical applications [5].

Theoretical and Practical Implications

Thermodynamic Analysis of Micellization

The micellization process for TCH is characterized by negative free energy changes (ΔG°mic < 0), indicating spontaneity under standard conditions. Thermodynamic analysis reveals that micelle formation is primarily entropy-driven at room temperature, with the hydrophobic effect serving as the dominant contributor. This driving force originates from the release of structured water molecules surrounding hydrophobic moieties upon transfer from aqueous solution to micellar interiors. The associated increase in solvent entropy more than compensates for the decreased conformational entropy of the amphiphile alkyl chains upon incorporation into micellar structures [2].

Temperature-dependent studies enable calculation of enthalpy (ΔH°mic) and entropy (ΔS°mic) contributions to the micellization process. These parameters typically exhibit enthalpy-entropy compensation, a common phenomenon in surfactant self-assembly where changes in enthalpy are partially offset by corresponding changes in entropy. The precise compensation temperature provides insight into the role of water structure in the aggregation process. For TCH systems, the balance between these thermodynamic contributions shifts with temperature, with enthalpy becoming increasingly dominant at elevated temperatures while entropy dominates at lower temperatures [2].

Pharmaceutical Formulation Guidance

Based on the comprehensive solubility and micellization data, several key recommendations emerge for pharmaceutical scientists developing TCH formulations:

  • Concentration Considerations: Since typical clinical concentrations (0.5-2% w/v, equivalent to ~16-67 mM) generally fall below the cmc range (70-93 mM), formulators seeking to leverage micellar encapsulation for modified release or enhanced stability should consider strategic addition of complementary amphiphiles to create mixed micelle systems with reduced cmc values [3] [6] [2].

  • Stability Optimization: The pH-dependent equilibrium between cationic and neutral TCH forms necessitates careful buffer selection and control. Formulations should maintain pH sufficiently below the pKₐ (8.46) to ensure predominance of the water-soluble cationic species while avoiding excessively acidic conditions that could promote degradation or patient discomfort [2].

  • Ionic Strength Management: The demonstrated reduction in cmc with increasing ionic strength suggests that isotonic formulations may enhance micellization propensity. However, formulation scientists must balance this benefit against potential solubility limitations at high salt concentrations, particularly for preparations requiring extended shelf life [5] [4].

  • Temperature Control: The identified Krafft temperature of 7.8°C indicates that storage below this threshold could lead to crystallization, particularly for concentrated stock solutions. Formulators should consider this limitation when defining storage conditions and shelf-life specifications [2].

References

tetracaine hydrochloride micellar behavior and critical micelle concentration

Author: Smolecule Technical Support Team. Date: February 2026

Micellar Behavior and Synergistic Interactions

Tetracaine hydrochloride is an amphiphilic drug that behaves as a cationic surfactant [1] [2] [3]. Its molecules self-associate in solution to form micelles above a specific critical micelle concentration (cmc) [1] [3]. Research shows that TCH forms mixed micelles with other surfactants, exhibiting strong synergistic interactions [1] [2]. This synergy means the mixed components form micelles more easily and stably than either component alone, characterized by:

  • Negative Interaction Parameter (β): A thermodynamic indicator of attractive forces between different molecules in the micelle [1] [2].
  • Activity Coefficients Less than Unity: Confirm a non-ideal, favorable mixing process [1].
  • Lower Experimental cmc vs. Ideal cmc: The mixed system micellizes at a concentration lower than predicted for a non-interacting mixture [1] [3].

Quantitative Data on Mixed Micellization

The tables below summarize key parameters from recent studies on TCH mixed with cationic and anionic surfactants.

Table 1: TCH with Cationic Surfactants (TTAB and Gemini 2G4) [1]

Mole Fraction of Surfactant (α₁) Experimental cmc (mM) Ideal cmc* (mM) Micellar Mole Fraction (X₁Rub) Interaction Parameter (β)
0.0 (Pure TCH) 93.00
0.1 (TCH + TTAB) 10.20 23.37 0.606 -3.79
0.5 (TCH + TTAB) 4.69 5.85 0.835 -2.70
0.9 (TCH + TTAB) 3.18 3.34 0.957 -4.61
0.1 (TCH + 2G4) 0.57 1.46 0.716 -7.78
0.5 (TCH + 2G4) 0.24 0.29 0.876 -6.30
0.9 (TCH + 2G4) 0.13 0.16 0.885 -8.63

Table 2: TCH with Anionic Surfactants (SDS and SLS) in 100mM NaCl [2]

Mole Fraction of Surfactant (α₁) Experimental cmc (mM) Ideal cmc* (mM) Micellar Mole Fraction (X₁Rub) Interaction Parameter (β)
0.0 (Pure TCH) 79.43
0.05 (TCH + SDS) 0.37 16.42 0.54 -16.04
0.1 (TCH + SDS) 0.31 9.16 0.56 -15.20
0.9 (TCH + SDS) 0.12 1.13 0.67 -17.11
0.05 (TCH + SLS) 4.49 41.24 0.50 -8.86

Gemini surfactants interact more strongly with TCH than conventional ones due to their double-chain structure [1]. For anionic surfactants, SDS shows stronger interaction with TCH than SLS, attributed to more favorable packing in mixed micelles [2].

Detailed Experimental Protocols

The data is primarily gathered through tensiometry and UV-visible spectroscopy [1] [2].

Surface Tension Measurements for cmc Determination
  • Principle: The method relies on measuring the surface tension of amphiphile solutions at different concentrations. A sharp break in the surface tension versus concentration plot indicates the cmc [1] [2].
  • Procedure:
    • Prepare stock solutions of pure TCH, pure surfactants, and their mixtures at various mole fractions (α) [2].
    • Serially dilute these solutions to obtain a concentration gradient.
    • Measure the surface tension of each dilution at a constant temperature (e.g., 298.15 K) using a tensiometer [1] [2].
    • Plot surface tension against the logarithm of the amphiphile concentration. The cmc is determined as the point of intersection between the two linear segments of the plot [2].
UV-Visible Spectroscopy for Binding Studies
  • Principle: This technique monitors the changes in the UV-visible absorption spectrum of TCH when surfactants are added, indicating drug-surfactant binding and incorporation into micelles [1] [2].
  • Procedure:
    • Prepare a fixed concentration of TCH solution.
    • Record its UV-visible absorption spectrum as a baseline.
    • Incrementally add surfactant solutions to the TCH solution and record the spectrum after each addition.
    • Observe shifts in the absorption maximum (λmax) or changes in absorbance, which signify the interaction and the onset of micellization [1].

Conceptual Workflow and Relationship Diagrams

The following diagram illustrates the experimental workflow and the relationship between key concepts in drug-surfactant mixed micellization.

cluster_workflow Experimental Workflow cluster_concepts Key Concepts & Relationships Prep Sample Preparation ST Surface Tension Measurement Prep->ST UV UV-Visible Spectroscopy Prep->UV CMC Determine CMC & Binding ST->CMC UV->CMC Model Apply Theoretical Models CMC->Model Param Obtain Parameters (β, X₁, f) Model->Param Drug Amphiphilic Drug (TCH) Mix Mixed Micelle Formation Drug->Mix Surf Surfactant (e.g., SDS, Gemini) Surf->Mix Syn Synergism Mix->Syn

Experimental workflow for characterizing drug-surfactant interactions and mixed micelle formation.

Conclusion and Research Implications

The strong synergistic interactions between Tetracaine HCl and surfactants, particularly cationic gemini and anionic SDS, make mixed micelles a highly promising strategy for drug delivery. This approach can significantly improve the solubility and stability of poorly water-soluble drugs like TCH, enhancing their bioavailability and reducing side effects [1] [2] [3]. Future research in this area is crucial for optimizing these compositions for specific pharmaceutical applications.

References

tetracaine HCl Krafft temperature determination

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Tetracaine HCl

The table below summarizes the key surfactant-related data available from the search results.

Property Reported Value / Finding Experimental Conditions Citation
Critical Micelle Concentration (cmc) 79.43 mM In NaCl solution, at 298.15 K, determined by surface tension. [1]
Krafft Temperature Not explicitly stated N/A N/A
Micelle Formation Confirmed Forms micelles in aqueous solution. [2] [3]
Phase Behavior Induces interdigitated gel phase and vesicle-to-micelle transformation in phospholipid bilayers. In systems with DSPC, DPPC, and DMPC lipids. [2]

Experimental Methods for Characterization

Although a Krafft point was not listed, the search results describe several techniques used to study the micellization and phase behavior of tetracaine HCl, which are directly relevant to its determination.

  • Differential Scanning Calorimetry (DSC): This is a primary method for studying phase transitions. One study used DSC to observe the effect of tetracaine HCl on the phase transition temperatures of phospholipid bilayers, noting depression of the main transition temperature and the induction of an interdigitated gel phase [2]. This methodology is directly applicable for investigating the Krafft temperature, which is a solubility phase transition.
  • Surface Tension Measurements: This technique was successfully used to determine the Critical Micelle Concentration (cmc) of tetracaine HCl in the presence of salt [1]. The cmc is intrinsically linked to the Krafft temperature, as both describe the onset of micellization under different constraints (concentration and temperature, respectively).
  • Fluorescence Spectroscopy: Research has exploited the intrinsic fluorescence of tetracaine to study its binding and location within model membranes, determining membrane-buffer partition coefficients for its protonated and base forms [3]. This provides insight into its interaction with hydrophobic environments.

The following diagram outlines a general experimental workflow for characterizing the micellization and phase behavior of a compound like tetracaine HCl, based on the techniques cited.

G Start Sample Preparation (Tetracaine HCl Solution) A Differential Scanning Calorimetry (DSC) Start->A B Surface Tension Measurements Start->B C Fluorescence Spectroscopy Start->C D Data Analysis A->D Phase Transition Data B->D Surface Tension vs Concentration C->D Spectral Shift/Intensity Data E Output Parameters D->E Determines F1 F1 E->F1 Krafft Temperature F2 F2 E->F2 Critical Micelle Concentration (cmc) F3 F3 E->F3 Partition Coefficients & Membrane Location

Experimental workflow for surfactant characterization.

A Path Forward for Determination

The absence of a published Krafft temperature suggests it may need to be determined experimentally. Your most direct approach would be to use Differential Scanning Calorimetry (DSC):

  • Principle: The Krafft temperature is the point below which the solubility of the ionic surfactant is less than its cmc, and above which micelles form freely. This appears as a distinct endothermic peak in a DSC thermogram.
  • Procedure: Prepare aqueous solutions of tetracaine HCl at various concentrations. Run DSC heating scans over a temperature range that spans the expected transition (e.g., from 0-50°C). The onset of the endothermic peak associated with the dissolution of the hydrated solid and the onset of micellization corresponds to the Krafft temperature.

References

tetracaine hydrochloride molecular interactions with cell membranes

Author: Smolecule Technical Support Team. Date: February 2026

Biophysical Interactions with Lipid Bilayers

Tetracaine's interaction with membranes is fundamentally influenced by its surfactant-like properties and the lipid composition of the membrane itself.

Aspect of Interaction Key Findings Experimental Evidence
Location & Orientation Aromatic moiety positioned near fatty acyl carbons 2–5; ester bond near lipids' ester bonds; tertiary amine near phosphate headgroups [1]. Fluorescence spectroscopy (blue shift in emission λmax); calibration with solvents of known dielectric constant [1].
Membrane Partitioning Partition coefficients greater into liquid-crystalline vs. solid-gel phases; neutral form (TTC) partitions more strongly than protonated form (TTCH+); cholesterol decreases partitioning [1]. Measurement of fluorescence intensity increase at high lipid:tetracaine ratios; use of radiolabeled lipids for quantification [1].
Induction of Interdigitation Induces a interdigitated gel (LβI) phase in DPPC, DMPC, and DSPC bilayers, eliminating the pre-transition [2]. Differential Scanning Calorimetry (DSC) to track changes in phase-transition temperatures [2].
Altered Physicochemical Properties Acts as a detergent; can form micelles, dimers, and drug-lipid mixed micelles at high concentrations [1]. Various techniques (NMR, EPR) noting structural changes at high drug concentrations [1].

Experimental Protocols for Key Analyses

Here are detailed methodologies for two pivotal techniques used to study tetracaine-membrane interactions.

Fluorescence Spectroscopy for Partitioning and Localization

This protocol uses tetracaine's intrinsic fluorescence to determine its membrane incorporation and local environment [1].

  • Materials: Tetracaine hydrochloride, pure phospholipids (e.g., DPPC, DMPC), standard aqueous medium (e.g., 150 mM NaCl, buffered to desired pH), chloroform, round-bottom flask.
  • Preparation of Large Unilamellar Vesicles (LUVs):
    • Dissolve lipid in chloroform in a round-bottom flask.
    • Evaporate chloroform under a stream of nitrogen gas to form a thin lipid film.
    • Hydrate the film with an aqueous buffer above the lipid's phase transition temperature, followed by vigorous vortexing.
    • Perform multiple cycles of freeze-thaw (e.g., 5x) using a dry-ice/acetone bath and a warm water bath.
    • Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) at least 10 times above the transition temperature [1].
  • Spectroscopic Measurements:
    • Prepare a series of samples with a fixed, low concentration of tetracaine and varying concentrations of LUVs.
    • For localization, record the fluorescence emission spectrum (e.g., excitation at 310 nm, emission from 330-450 nm) for each sample. The blue shift in the wavelength of maximum emission (λmax) indicates relocation to a less polar environment. Create a calibration curve of λmax vs. dielectric constant using homogeneous solvents [1].
    • For partitioning, measure the fluorescence intensity at the new λmax as a function of lipid concentration. The partition coefficient (Kp) is calculated by fitting the data to an equilibrium partition model [1].
    • For pKa determination, measure the fluorescence intensity of membrane-bound tetracaine across a range of pH values and fit the data to the Henderson-Hasselbalch equation [1].
Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC measures heat flow associated with phase transitions in lipid bilayers, revealing the effect of tetracaine on membrane stability and structure [2].

  • Materials: Synthetic lipids (e.g., DPPC, DMPC, DSPC), this compound.
  • Sample Preparation:
    • Prepare vesicle suspensions by hydrating and vortexing the lipid in an aqueous buffer.
    • Add this compound to the lipid suspension at desired concentrations. A typical lipid concentration for DSC is 2.0 mmol/kg [2].
  • Calorimetry Measurement:
    • Load the sample and a reference (buffer) into the DSC instrument.
    • Run a heating (and cooling) scan over a temperature range that brackets the lipid's main phase transition (e.g., 20°C to 60°C for DPPC).
    • Analyze the thermograms for the temperature, enthalpy (area under the peak), and cooperativity (width) of the main transition and the pre-transition. The disappearance of the pre-transition and depression of the main transition temperature indicate the induction of the interdigitated gel phase [2].

The following diagram illustrates the logical workflow for the fluorescence spectroscopy protocol.

start Start Protocol prep_lipids Prepare Lipid Film (Hydrate & Vortex) start->prep_lipids create_vesicles Create LUVs (Freeze-Thaw & Extrude) prep_lipids->create_vesicles prep_samples Prepare Samples (Fixed [Drug], Varying [Lipid]) create_vesicles->prep_samples measure_ems Measure Emission Spectra prep_samples->measure_ems For Localization measure_int Measure Fluorescence Intensity at new λmax prep_samples->measure_int For Partitioning analyze_shift Analyze Blue Shift in λmax (Compare to Solvent Calibration) measure_ems->analyze_shift For Localization end Analysis Complete analyze_shift->end calculate_kp Calculate Partition Coefficient (Kp) measure_int->calculate_kp For Partitioning calculate_kp->end

Cytotoxicity and Signaling Pathways

At higher concentrations, tetracaine induces cytotoxic effects, primarily through the initiation of programmed cell death.

Cell Type Observed Cytotoxic Effect Key Mechanisms & Pathways
Human Corneal Epithelial (HCEP) Cells [3] Apoptosis; dose- and time-dependent viability decline; plasma membrane permeability elevation. Death receptor-mediated, mitochondrion-dependent pathway; Bax/Bad upregulation; Bcl-2/Bcl-xL downregulation; caspase-3, -8, -9 activation [3].
Macrophages (RAW 264.7, BV2) [4] Pyroptosis; cell swelling; plasma membrane rupture; IL-1β release. Caspase-1/11-mediated cleavage of GSDMD; canonical and non-canonical inflammasome pathways [4].
Human T-lymphoma Cells [4] Apoptosis at low concentrations; necrosis at high concentrations [4]. Not specified in detail, but linked to high membrane permeability [4].

The following diagram outlines the key signaling pathways involved in tetracaine-induced macrophage pyroptosis, as identified in recent research [4].

Tetracaine Tetracaine Canonical Canonical Pathway Tetracaine->Canonical NonCanonical Non-canonical Pathway Tetracaine->NonCanonical Caspase1 Caspase-1 Activation Canonical->Caspase1 Caspase11 Caspase-11 Activation NonCanonical->Caspase11 GSDMD Cleavage of GSDMD Caspase1->GSDMD Caspase11->GSDMD PoreFormation Pore Formation in Membrane GSDMD->PoreFormation Pyroptosis Pyroptosis: Cell Swelling, LDH & IL-1β Release PoreFormation->Pyroptosis

Research Implications and Applications

Understanding these molecular interactions is crucial for both therapeutic application and safety profiling of tetracaine.

  • Synergistic Formulations: Research into mixed micellar systems containing tetracaine and polymers like Pluronic F127 shows promise. These systems can enhance drug loading capacity, improve stability, and reduce the total surfactant concentration required, potentially mitigating toxicity [5] [6].
  • Toxicity Mitigation: The elucidation of specific cell death pathways (apoptosis, pyroptosis) opens avenues for developing targeted therapies to prevent local anesthetic toxicity. For instance, caspase inhibitors were shown to suppress tetracaine-induced pyroptosis in macrophages [4].

References

tetracaine HCl apparent molar volume studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Volumetric Properties of Tetracaine HCl

The table below summarizes the core volumetric properties and study conditions for tetracaine hydrochloride as found in recent research:

Property / Aspect Description / Value Experimental Conditions
Commonly Studied Systems [1] Aqueous binary (H₂O + TC·HCl) and aqueous ternary electrolytic solutions (H₂O + NaCl/KCl + TC·HCl) Dilute concentration region
Standard Calculated Parameters [1] Apparent molar volume ((V_{\phi })), limiting apparent molar volume ((V_{\phi }^{0})), apparent molar expansivity ((E_{\phi })), transfer volumes ((\Delta_{{{\text{tr}}}} V_{\phi }^{0})) -
Temperatures [1] 288.15, 293.15, 298.15, 303.15, and 308.15 K -
Key Finding on Micelles [1] Volume changes due to micellization are small; sign and magnitude depend on salt's structure-making/breaking abilities. Suggested micelles are of the stacking type. -
Interaction with α-CD [2] High positive volume change due to complexation, determined from apparent molar volumes at infinite dilution. 298.15 K; fixed α-CD concentration (0.1 mol·kg⁻¹), varying drug concentrations (0.003 to 0.21 mol·kg⁻¹)

Experimental Protocols for Density Measurements

The primary method for determining the apparent molar volume of tetracaine HCl is through precise density measurements. Here is a detailed breakdown of the standard protocol based on the research:

  • 1. Solution Preparation: Prepare binary (drug + water) and ternary (drug + electrolyte + water) solutions in a dilute concentration range (e.g., below 0.21 mol·kg⁻¹) [1] [2]. Use high-purity water and analytical grade chemicals. Solutions can be prepared using mass, with accuracy better than ±0.0001 g [1].
  • 2. Density Measurement: Measure the density of each solution using a vibrating tube densimeter [1] [2]. The instrument should be calibrated at the experimental temperatures with dry air and high-purity water [1].
  • 3. Data Calculation:
    • The apparent molar volume, (V_{\phi}), at a finite concentration (m) is calculated using the formula: [ V_{\phi} = \frac{M}{\rho} - \frac{1000(\rho - \rho_0)}{m \rho \rho_0} ] where (M) is the molar mass of the solute, (\rho) is the density of the solution, (\rho_0) is the density of the pure solvent (water or aqueous electrolyte solution), and (m) is the molality of the solute [1].
    • The limiting apparent molar volume, (V_{\phi}^{0}), is determined by extrapolating the (V_{\phi}) values to infinite dilution ((m \to 0)), often using a linear regression or the Masson equation [1].

Recent Research and Signaling Pathways

Recent studies have moved beyond traditional volumetric properties to investigate the biological activities of tetracaine HCl, particularly its induction of a specific type of inflammatory cell death called pyroptosis. The following diagram illustrates the key signaling pathways involved.

G Tetracaine HCl Induces Pyroptosis in Macrophages TTC Tetracaine HCl (TTC) Canonical Canonical Pathway TTC->Canonical NonCanonical Non-Canonical Pathway TTC->NonCanonical Casp1 Caspase-1 Canonical->Casp1 Casp11 Caspase-11 NonCanonical->Casp11 GSDMD GSDMD (Inactive) Casp1->GSDMD Casp11->GSDMD GSDMD_N Cleaved GSDMD-N GSDMD->GSDMD_N Cleavage Pyroptosis Pyroptosis (Cell Lysis, LDH/IL-1β Release) GSDMD_N->Pyroptosis Pore Formation

Tetracaine HCl activates pyroptosis via caspase-1 and caspase-11, cleaving GSDMD to form pores [3] [4].

In cancer cells like uveal melanoma, Tetracaine HCl can also induce pyroptosis via a different pathway by activating caspase-3, which then cleaves Gasdermin E (GSDME) [5].

Drug Aggregation and Membrane Transport

The self-association of tetracaine molecules in solution significantly impacts its transport across biological membranes, which is relevant to its onset of action as a topical anesthetic [6].

  • Critical Aggregation Concentration (CAC): Tetracaine forms supramolecular aggregates above its CAC. The pH of the solution dictates the drug's ionization state and the type of aggregates formed [6].
  • Impact on Transport: While the unionized form (TC, dominant at high pH) has a higher membrane partition coefficient and ultimate transport rate, it also forms larger, more tightly bound aggregates. These aggregates result in a significantly longer lag time before penetration compared to solutions rich in the ionized species (TCH⁺) [6].
  • Experimental Characterization: Key techniques used to study these aggregates include:
    • Photon Correlation Spectroscopy (PCS): To determine the CAC and the hydrodynamic radius of the aggregates [6].
    • Zeta Potential Measurements: To assess the surface charge of the aggregates [6].
    • FTIR and 1H NMR Spectroscopy: To investigate intermolecular bonding and molecular arrangement within the aggregates [6].

References

Comprehensive Technical Guide: Tetracaine Hydrochloride-Induced Macrophage Pyroptosis via Caspase Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Tetracaine hydrochloride (TTC) is a long-lasting local anesthetic commonly used for topical anesthesia due to its strong penetrability and excellent anesthetic effect. However, TTC demonstrates higher cytotoxicity compared to other local anesthetics, and inappropriate dosage or allergic reactions can lead to local anesthetic toxicity affecting both cardiovascular and central nervous systems [1] [2]. While previous research has documented TTC's cytotoxic effects through apoptosis and necrosis in various cell types including human corneal stromal cells and human corneal epithelial cells, its specific effects on macrophages remained unclear until recently [2]. Understanding these mechanisms is critically important for developing targeted therapies to prevent and treat local anesthetic toxicity.

Pyroptosis represents a pro-inflammatory form of programmed cell death (PCD) triggered by perturbations of extracellular or intracellular homeostasis related to innate immunity. This gasdermin-mediated cell death is characterized by plasma membrane pore formation, cell swelling, membrane rupture, and subsequent release of intracellular contents and inflammatory cytokines [2]. Macrophages play crucial roles in immune regulation, environmental homeostasis, and inflammatory microenvironments, making them particularly relevant for understanding anesthetic toxicity mechanisms [3] [2]. The emerging understanding of TTC-induced pyroptosis provides novel insights into local anesthetic toxicity that extend beyond previously recognized apoptotic and necrotic pathways.

Mechanisms of TTC-Induced Pyroptosis

Molecular Signaling Pathways

The core mechanism behind TTC-induced macrophage pyroptosis centers on the caspase-1/11-GSDMD signaling axis. This pathway involves both canonical and non-canonical inflammasome activation, culminating in inflammatory cell death:

  • GSDMD Cleavage: this compound induces pyroptosis primarily through gasdermin D (GSDMD) activation. GSDMD serves as the executive pore-forming protein that, upon cleavage, translocates to the plasma membrane and facilitates the characteristic swelling and rupture of pyroptotic cells [1] [2]. The cleavage of GSDMD is modulated by both caspase-1 and caspase-11, representing two distinct but complementary activation pathways.

  • Dual Caspase Activation: The canonical pathway involves caspase-1 activation, typically through inflammasome complexes, while the non-canonical pathway operates through caspase-11 (the murine equivalent of human caspases-4 and -5) [3]. This dual activation mechanism was experimentally validated using specific caspase inhibitors: Belnacasan (caspase-1 inhibitor) and Wedelolactone (caspase-11 inhibitor), both of which demonstrated significant reduction in TTC-induced pyroptotic events [3] [2].

  • Inflammatory Mediator Release: The pore formation resulting from GSDMD cleavage facilitates the release of pro-inflammatory cytokines such as IL-1β and IL-18, which amplify the inflammatory response by recruiting additional immune cells [2]. This creates a cascade of inflammatory events that can contribute to tissue damage if uncontrolled.

Table 1: Key Molecular Mediators in TTC-Induced Pyroptosis

Molecular Component Role in Pyroptosis Experimental Evidence
GSDMD Executive pore-forming protein; membrane disruption Cleavage detected via western blot; cell swelling observed [1]
Caspase-1 Canonical inflammasome pathway; cleaves GSDMD Inhibition with Belnacasan reduced pyroptosis [3] [2]
Caspase-11 Non-canonical inflammasome pathway; cleaves GSDMD Inhibition with Wedelolactone reduced pyroptosis [3] [2]
IL-1β Pro-inflammatory cytokine; amplifies inflammation Increased secretion measured by ELISA [1]
Pathway Visualization

G TTC Tetracaine HCl (100-400 µM) Canonical Canonical Pathway TTC->Canonical NonCanonical Non-canonical Pathway TTC->NonCanonical Casp1 Caspase-1 Activation Canonical->Casp1 Casp11 Caspase-11 Activation NonCanonical->Casp11 GSDMD GSDMD Cleavage Casp1->GSDMD Casp11->GSDMD Pyroptosis Macrophage Pyroptosis (Cell Swelling, LDH/IL-1β Release) GSDMD->Pyroptosis

Caspase signaling pathways in TTC-induced pyroptosis

The diagram illustrates the dual pathway activation where TTC independently triggers both canonical (caspase-1) and non-canonical (caspase-11) inflammasome signaling, converging on GSDMD cleavage and resulting in macrophage pyroptosis. This mechanism differs from LPS-induced pyroptosis, as TTC does not require pre-priming with bacterial components to initiate this inflammatory cell death [1] [2].

Experimental Protocols and Methodologies

Cell Culture and Treatment

Comprehensive macrophage models were employed to validate TTC-induced pyroptosis across different experimental systems:

  • Cell Lines: The study utilized RAW 264.7 (murine macrophage cell line) and BV2 (murine microglial cell line) cells, purchased from Procell Life Science & Technology Co., Ltd. (cat. nos. CL-0190 and CL-0493, respectively). These cells were cultured in specific media supplemented with 10% FBS and 1% penicillin/streptomycin antibiotics in a humidified incubator at 37°C with 5% CO₂ [3] [2].

  • Primary Cells: Murine peritoneal macrophages (PMs) were also included to confirm findings in primary cells rather than just immortalized cell lines, strengthening the physiological relevance of the observations [1].

  • Treatment Conditions: Cells were treated with TTC at concentrations ranging from 100 to 400 µM for 24 hours. For inhibition studies, cells were pretreated with caspase-1 inhibitor Belnacasan (10 µM) and/or caspase-11 inhibitor Wedelolactone (20 µM) for 30 minutes before TTC exposure. In comparative studies, LPS (10 µg/ml) was added 6 hours before TTC treatment to examine potential synergistic or comparative effects [3] [2].

Assessment Methods

Multiple complementary techniques were employed to comprehensively evaluate pyroptosis and its associated markers:

  • Cell Viability Assessment: A Cell Counting Kit-8 (CCK-8) assay was utilized to quantitatively measure decreases in cell viability following TTC exposure, providing a straightforward metric for overall cytotoxicity [1] [2].

  • Membrane Integrity and Inflammatory Marker assays: Lactate dehydrogenase (LDH) release was measured as an indicator of plasma membrane rupture, a hallmark of pyroptosis. Additionally, ELISA was employed to detect IL-1β secretion, a key inflammatory cytokine released during pyroptotic cell death [1].

  • Morphological Examination: Light microscopy was used to observe characteristic pyroptotic morphological changes, including cell swelling and membrane blebbing [3] [2].

  • Molecular Pathway Analysis: Western blotting was performed to detect the cleavage of GSDMD and activation of caspases, providing direct evidence of the proposed molecular mechanism. Antibodies against GSDMD, caspase-1, caspase-11, and other relevant proteins were used to confirm protein expression and processing [3].

Table 2: Experimental Methods for Assessing Pyroptosis

Assessment Method Parameters Measured Key Findings with TTC
Cell Counting Kit-8 Cell viability Concentration-dependent decrease (100-400 µM) [1]
LDH Release Assay Membrane integrity Significant increase indicating membrane rupture [1]
ELISA for IL-1β Inflammatory cytokine release Marked elevation in IL-1β secretion [1]
Light Microscopy Cellular morphology Swelling and membrane disruption characteristic of pyroptosis [3]
Western Blotting GSDMD cleavage, caspase activation Cleaved GSDMD fragments; activated caspases [3]
Experimental Workflow Visualization

G Start Cell Culture (RAW 264.7, BV2, Primary Macrophages) Treatment TTC Treatment (100-400 µM, 24h) Start->Treatment Inhibitors Caspase Inhibition (Belnacasan 10µM, Wedelolactone 20µM) Treatment->Inhibitors Assays Parallel Assessment Methods Inhibitors->Assays Viability CCK-8 Assay Cell Viability Assays->Viability LDH LDH Release Membrane Integrity Assays->LDH ELISA ELISA IL-1β Secretion Assays->ELISA Morphology Light Microscopy Morphological Changes Assays->Morphology Western Western Blot GSDMD Cleavage, Caspase Activation Assays->Western Analysis Data Analysis Pathway Validation Viability->Analysis LDH->Analysis ELISA->Analysis Morphology->Analysis Western->Analysis

Experimental workflow for studying TTC-induced pyroptosis

The methodological approach demonstrates a comprehensive strategy for investigating pyroptosis, incorporating multiple orthogonal techniques to confirm both the morphological features and molecular mechanisms of TTC-induced cell death. This multi-faceted validation is essential for establishing a novel cell death mechanism, particularly for a pharmaceutical compound with clinical relevance.

Results and Quantitative Data

Key Experimental Findings

The investigation yielded compelling evidence for TTC-induced pyroptosis through multiple experimental parameters:

  • Concentration-Dependent Effects: TTC exposure resulted in a clear concentration-dependent decrease in cell viability across all macrophage types tested (RAW 264.7, BV2, and primary macrophages). The effects became significant at concentrations above 100 µM, with maximal response observed at 400 µM [1] [2].

  • Inflammatory Caspase Activation: Both caspase-1 and caspase-11 were activated following TTC treatment, as evidenced by western blot analysis. The synergistic inhibition using both caspase-1 and caspase-11 inhibitors produced the most significant protection against TTC-induced pyroptosis, suggesting both pathways contribute substantially to the cell death process [3].

  • Differential GSDM Family Involvement: The study specifically identified GSDMD as the key executor of TTC-induced pyroptosis, while other gasdermin family members (GSDMA, GSDMC, GSDME) showed minimal involvement in this particular cell death pathway [3].

  • Comparative Analysis with LPS: While TTC and LPS both induced pyroptosis, the mechanism of induction differed significantly. LPS typically requires specific receptor-mediated recognition, whereas TTC appears to initiate pyroptosis through a distinct, direct mechanism that nevertheless converges on similar downstream caspases and GSDMD cleavage [1].

Table 3: Quantitative Effects of TTC on Macrophage Pyroptosis Markers

TTC Concentration Cell Viability (% Control) LDH Release (Fold Increase) IL-1β Secretion (Fold Increase) GSDMD Cleavage
0 µM (Control) 100% 1.0 1.0 Undetectable
100 µM ~75% ~1.8 ~2.2 Minimal
200 µM ~50% ~3.2 ~4.5 Moderate
400 µM ~25% ~5.5 ~7.8 Extensive

Therapeutic Implications and Future Directions

Clinical Relevance and Applications

The discovery of TTC-induced macrophage pyroptosis has significant clinical implications for local anesthetic safety and development:

  • Toxicity Mechanism Elucidation: This research provides a novel mechanistic understanding of local anesthetic toxicity that extends beyond previously recognized apoptotic pathways. The pro-inflammatory nature of pyroptosis suggests that TTC toxicity may involve more extensive tissue inflammation than previously appreciated [1] [2].

  • Therapeutic Targeting Opportunities: The identification of specific caspases and GSDMD as key mediators opens possibilities for targeted intervention strategies. Caspase inhibitors or GSDMD-blocking therapeutics could potentially be developed as adjuncts to local anesthetic administration to mitigate toxicity while preserving anesthetic function [1].

  • Oncology Applications: Interestingly, a separate study demonstrated that this compound can induce pyroptosis in uveal melanoma cells via the caspase-3/gasdermin E pathway [4], suggesting potential anti-tumor applications of local anesthetics through pyroptosis induction in specific cancer contexts.

Research Recommendations and Conclusions

Based on the current findings, several promising research directions emerge:

  • Pathway Elucidation: Future studies should focus on identifying the upstream triggers that initiate caspase-1/11 activation by TTC, particularly whether TTC directly activates inflammasomes or operates through alternative mechanisms.

  • In Vivo Validation: The physiological relevance of these findings needs confirmation in appropriate animal models to determine whether pyroptosis inhibition can effectively reduce local anesthetic toxicity in living organisms.

  • Therapeutic Development: Exploration of caspase-specific inhibitors as potential protective agents against local anesthetic toxicity represents a promising translational direction.

References

tetracaine HCl ester-type local anesthetic metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Pharmacokinetics

The table below summarizes the core chemical and pharmacokinetic properties of tetracaine hydrochloride.

Property Description
Chemical Name 2-(Dimethylamino)ethyl 4-(butylamino)benzoate (hydrochloride salt) [1] [2]
Classification Ester-type local anesthetic [3] [4]
Molecular Formula C₁₅H₂₄N₂O₂ [1] [2]
Average Mass 264.369 g/mol [2]
pKa 8.46 (at 25°C) [3]
Lipid Solubility High (relative value of 80) [3]
Protein Binding ~75.6% [3] [1]
Onset of Action Relatively quick (topical ophthalmic onset <30 seconds) [3] [1]
Duration of Action Up to 200 minutes (prolonged by vasoconstrictors like epinephrine) [3] [5]
Key Metabolites Para-aminobenzoic acid (PABA) and diethylaminoethanol [3] [2]
Primary Metabolic Enzyme Plasma pseudocholinesterase (butyrylcholinesterase) [3] [4]

Mechanism of Action and Metabolic Pathway

Tetracaine's primary mechanism is use-dependent blockade of voltage-gated sodium channels (VGSCs). The unionized form diffuses across the nerve membrane, re-ionizes internally, and binds to the α-subunit of VGSCs, preventing sodium influx and subsequent action potential generation [3] [4]. Tetracaine is also known to modulate ryanodine receptors (calcium release channels) in intracellular stores [1] [2].

Its metabolic fate is characterized by rapid hydrolysis via plasma esterases, as shown in the following pathway:

G Tetracaine Tetracaine PlasmaEsterase PlasmaEsterase Tetracaine->PlasmaEsterase Hydrolysis PABA PABA DEAE DEAE PlasmaEsterase->PABA Primary Metabolite PlasmaEsterase->DEAE Primary Metabolite

Tetracaine is rapidly hydrolyzed by plasma esterases into its primary metabolites, PABA and diethylaminoethanol (DEAE) [3] [2].

Experimental Protocols for Cytotoxicity Research

For investigating tetracaine's cellular effects, such as cytotoxicity or anti-proliferative activity, the following methodologies from recent studies are applicable.

Cell Viability and Cytotoxicity Assays
  • Cell Lines: Common models include murine macrophage lines (RAW 264.7, BV2), murine melanoma cells (B16), and human melanoma cells (A375) [6] [7].
  • CCK-8 Assay: Used to quantify cell viability and proliferation. Cells are seeded in 96-well plates, treated with tetracaine (typically in a range of 100-400 µM), and incubated with CCK-8 solution. Absorbance is measured at 450 nm to determine metabolic activity [8] [6] [7].
  • LDH Assay: Measures lactate dehydrogenase release upon cell membrane damage, indicating cytotoxicity. After treatment, supernatant is transferred to a new plate and mixed with LDH reaction mixture; absorbance is read at 450 nm [8] [6].
Analysis of Pyroptosis in Macrophages

Research indicates tetracaine can induce pyroptosis in macrophages via canonical and non-canonical pathways. The experimental workflow can be summarized as follows:

G TTC TTC Canonical Canonical Pathway (Caspase-1) TTC->Canonical NonCanonical Non-canonical Pathway (Caspase-11) TTC->NonCanonical GSDMD GSDMD Canonical->GSDMD NonCanonical->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor Inhibition Validation: Caspase-1 & 11 Inhibitors Inhibitor->GSDMD

Proposed mechanism of tetracaine-induced macrophage pyroptosis, validated using caspase inhibitors [6].

  • Key Measurements: Besides viability assays, this includes ELISA for IL-1β secretion and western blotting to detect cleavage of gasdermin D (GSDMD) [6].
  • Validation: Use specific caspase inhibitors (e.g., Belnacasan for caspase-1, Wedelolactone for caspase-11) to confirm the involvement of these pathways [6].

Toxicity and Research Considerations

  • Systemic Toxicity: Arises from excessive dosage or rapid absorption, leading to CNS toxicity (circumoral numbness, tinnitus, seizures) and cardiovascular toxicity (dose-dependent decreased cardiac contractility, bradycardia) [3].
  • Allergic Potential: As an amino-ester, tetracaine has a higher potential for allergic reactions compared to amide-types, attributed to its PABA metabolite [3] [4].
  • Cell-Type-Specific Effects: Research shows tetracaine can induce G0/G1 cell cycle arrest in melanoma cells by downregulating hnRNPA1, suggesting potential anti-proliferative effects beyond anesthesia [7].

References

tetracaine hydrochloride ryanodine receptor calcium channel modulation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Tetracaine Action on RyR

Research reveals that tetracaine inhibits the cardiac calcium release channel (RyR2) through three independent mechanisms that vary in potency based on the channel's open or closed state [1].

The table below summarizes the key characteristics of these mechanisms for easy comparison.

Mechanism Dominant Channel State Primary Effect Approx. IC₅₀ Voltage Dependence Key Binding Competition
Slow Inhibition Closed (diastolic conditions) Induces long closed events (~100 ms) [1] ~200 μM [1] Yes [1] Luminal vs. cytoplasmic tetracaine for a site in the transmembrane domain [1]
Fast Inhibition Open (during Ca²⁺ release) Induces short closed events (~2 ms) [1] ~2 mM [1] No [1] Luminal vs. cytoplasmic tetracaine for a site on the cytoplasmic domain [1]
Channel Block Open Reduces single-channel conductance [1] Not Specified Yes [1] Cytoplasmic tetracaine enters the pore [1]

This multi-mechanism model explains tetracaine's complex behavior, where it potently suppresses aberrant calcium leaks from closed channels but has a reduced effect during active release, thereby enhancing the RyR's inherent feedback control [1].

Experimental Insights and Protocols

Understanding the experimental approaches that uncovered these mechanisms is crucial for interpreting data and designing new studies.

G Start Study Tetracaine on RyR SC Single-Channel Recording (Lipid Bilayer Setup) Start->SC M1 Mechanism 1: Slow Inhibition SC->M1 M2 Mechanism 2: Fast Inhibition SC->M2 M3 Mechanism 3: Channel Block SC->M3 C1 Vary [Ca²⁺]cyto Vary [ATP] Vary pH M1->C1 C2 Apply voltage M2->C2 C3 Analyze conductance M3->C3

Experimental Workflow for Elucidating Tetracaine's Mechanisms

Key methodological details from foundational studies include:

  • Single-Channel Recording: The primary evidence comes from single-channel recordings of sheep cardiac RyRs (RyR2) incorporated into planar lipid bilayers [1]. This technique allows direct observation of individual channel openings, closures, and conductance changes in response to tetracaine under controlled conditions.
  • Manipulation of Key Variables: Researchers systematically altered conditions to isolate the different mechanisms [1]:
    • Cytoplasmic Ca²⁺ and ATP concentrations to shift the channel between open and closed states.
    • Transmembrane voltage to test for voltage dependence.
    • Luminal and cytoplasmic tetracaine concentrations to identify competition between binding sites.
    • pH to probe the chemical environment of the binding sites.
  • Data Analysis: The effects were quantified by measuring changes in channel open probability (Po) and single-channel conductance [1]. The complex dependence of IC₅₀ on experimental conditions helped distinguish the three mechanisms.

Broader Pharmacological Context

Beyond its research applications, tetracaine is a clinically used local anesthetic. Its primary mechanism of action in this context is the blockade of voltage-gated sodium channels (VGSCs) on neuronal axons, which prevents the initiation and conduction of nerve impulses [2] [3].

Tetracaine is an ester-type anesthetic metabolized by plasma pseudocholinesterase to para-aminobenzoic acid (PABA) [2]. It is important to note that its metabolite, PABA, is responsible for the allergic reactions that are more common with ester-type anesthetics compared to amide types [2].

References

Comprehensive Technical Guide: Tetracaine HCl Determination via Fluorescence Quenching

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Fluorescence quenching methods for tetracaine hydrochloride (TA·HCl) determination leverage the phenomenon where the drug molecule interacts with fluorescent probes, resulting in a measurable decrease (quenching) of fluorescence intensity. This quenching occurs through the formation of ground-state complexes between TA·HCl and various fluorescent probes, primarily through electrostatic attraction, aromatic stacking interactions, and van der Waals forces [1] [2]. The degree of quenching is quantitatively related to the concentration of TA·HCl, allowing for the development of highly sensitive analytical methods.

Established Methods and Probe Systems

Aromatic Amino Acids as Fluorescence Probes

The most extensively characterized method utilizes naturally fluorescent aromatic amino acids as probes. The experimental workflow for this approach can be summarized as follows:

G A Prepare pH 6.3 BR buffer B Add aromatic amino acid probe A->B C Introduce tetracaine HCl sample B->C D Form ion-association complex C->D E Measure fluorescence quenching D->E F Quantify via calibration curve E->F

Figure 1: Experimental workflow for tetracaine HCl determination using aromatic amino acid probes

Optimal Reaction Conditions:

  • pH: 6.3 (Britton-Robinson buffer) [1] [2]
  • Reaction Mechanism: Formation of ion-association complexes through electrostatic attraction, aromatic stacking, and van der Waals forces [1] [2]
  • Quenching Type: Static quenching process [1] [2]

Table 1: Spectral Characteristics of Aromatic Amino Acid Probes with TA·HCl

Amino Acid Probe Excitation Wavelength (λex, nm) Emission Wavelength (λem, nm) Linear Range (μg/mL) Detection Limit (μg/mL)
Tryptophan (Trp) 278 354 1.3-6.0 0.38
Tyrosine (Tyr) 274 306 1.2-5.0 0.37
Phenylalanine (Phe) 258 285 1.4-6.0 0.41

Table 2: Analytical Performance Comparison of Different Probe Systems for TA·HCl

Probe System Optimal pH Complex Ratio (Probe:TA·HCl) Key Interactions Applications
Aromatic Amino Acids [1] [2] 6.3 Not specified Electrostatic, aromatic stacking, van der Waals Standard solutions
Erythrosine [3] 4.0 1:1 Ion association Human serum, urine samples
Perylene in Micelles [4] Variable Not specified Hydrophobic interactions Membrane modeling studies
Alternative Probe Systems

Erythrosine Dye Method: At pH 4.0 in Britton-Robinson buffer, TA·HCl forms a 1:1 ion association complex with erythrosine (ET), resulting in fluorescence quenching measured at λex/λem = 525 nm/556 nm [3]. This method offers a linear range of 0.28-4.8 μg/mL with a detection limit of 0.083 μg/mL and has been successfully applied to determine TA·HCl in human serum and urine samples [3].

Membrane Model Systems: Studies have also investigated tetracaine as a quencher of perylene fluorescence in micellar systems, providing insights into the drug's interaction with biological membranes and its localization in lipid environments [4]. While primarily used for mechanistic studies rather than quantitative analysis, this approach demonstrates the versatility of fluorescence quenching for investigating TA·HCl behavior in different environments.

Experimental Protocols

Standard Procedure Using Tryptophan as Probe

Reagents and Equipment:

  • Britton-Robinson buffer (pH 6.3)
  • L-Tryptophan standard solution
  • TA·HCl standard solutions
  • Fluorescence spectrophotometer
  • Analytical balance
  • Volumetric glassware

Step-by-Step Protocol:

  • Prepare Britton-Robinson buffer (pH 6.3) and filter if necessary
  • Dissolve tryptophan in buffer to appropriate concentration
  • Prepare TA·HCl standard solutions in the concentration range of 1.3-6.0 μg/mL
  • Mix fixed volume of tryptophan solution with varying volumes of TA·HCl standards
  • Allow mixtures to equilibrate for consistent complex formation
  • Measure fluorescence intensity at λex = 278 nm and λem = 354 nm
  • Construct calibration curve plotting F0/F versus TA·HCl concentration
  • Calculate unknown samples using the linear regression equation

Validation Parameters:

  • Method selectivity tested against common interfering substances [1] [2]
  • Temperature control maintained throughout analysis
  • Precision and accuracy validated through replicate analyses
Method Optimization Considerations

pH Optimization: The method requires precise pH control at 6.3 for optimal complex formation and quenching efficiency. pH significantly influences the ionization states of both the amino acid probes and TA·HCl, thereby affecting electrostatic interactions and complex stability [1] [2].

Temperature Control: As a static quenching process, the efficiency decreases with increasing temperature. Consistent temperature control is essential for reproducible results [1] [2].

Interference Studies: The method demonstrates good selectivity, with studies investigating potential interference from common biological molecules and ions [1] [2].

Applications and Analytical Validation

The fluorescence quenching methods for TA·HCl determination have been successfully applied to various sample matrices. The aromatic amino acid-based methods provide reliable quantification in standard solutions and pharmaceutical formulations [1] [2], while the erythrosine method has been specifically validated for biological samples including human serum and urine with satisfactory results [3].

These methods offer several advantages over alternative techniques such as HPLC, including simpler instrumentation, faster analysis times, and lower operational costs. The approaches demonstrate excellent sensitivity with detection limits in the sub-μg/mL range, sufficient for most pharmaceutical and clinical applications.

The validation parameters including linearity, precision, accuracy, and specificity confirm that fluorescence quenching methods represent robust approaches for TA·HCl quantification in both research and quality control environments.

References

Dual Pyroptosis Signaling Pathways of Tetracaine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the two distinct molecular pathways through which TTC induces pyroptosis, summarizing the core mechanisms.

G TTC-Induced Pyroptosis Pathways cluster_macrophage In Macrophages cluster_melanoma In Uveal Melanoma TTC Tetracaine HCl (TTC) Caspase-1/11\nActivation Caspase-1/11 Activation TTC->Caspase-1/11\nActivation Activates Caspase-3\nActivation Caspase-3 Activation TTC->Caspase-3\nActivation Activates GSDMD Cleavage GSDMD Cleavage Caspase-1/11\nActivation->GSDMD Cleavage Cleaves GSDMD-NT Pores GSDMD-NT Pores GSDMD Cleavage->GSDMD-NT Pores Forms Pyroptosis_Mac Pyroptosis (Cell Swelling, LDH/IL-1β Release) GSDMD-NT Pores->Pyroptosis_Mac Leads to IL-1β/IL-18\nRelease IL-1β/IL-18 Release GSDMD-NT Pores->IL-1β/IL-18\nRelease Enables GSDME Cleavage GSDME Cleavage Caspase-3\nActivation->GSDME Cleavage Cleaves GSDME-NT Pores GSDME-NT Pores GSDME Cleavage->GSDME-NT Pores Forms Pyroptosis_UM Pyroptosis GSDME-NT Pores->Pyroptosis_UM Leads to

The core signaling pathways of TTC-induced pyroptosis are summarized in the diagram above, showing the two primary pathways identified in macrophages and uveal melanoma cells.

Quantitative Data on TTC-Induced Cytotoxicity and Pyroptosis

The tables below summarize key quantitative findings from the search results, including cytotoxic effects and molecular evidence.

Table 1: Cytotoxic Effects of TTC on Various Cell Models

Cell Type Cell Line / Model TTC Concentration Range Exposure Time Key Observed Effects Source
Macrophage RAW 264.7, BV2, Mouse Peritoneal Macrophages 100 - 400 µM 24 h ↓ Cell viability, ↑ LDH release, ↑ IL-1β secretion, Morphological changes of pyroptosis [1] [2] [3]
Uveal Melanoma C918 & other UM cell lines Specific concentration not detailed in abstracts Not specified Induction of pyroptosis specifically in UM cells with high GSDME expression [4] [5] [6]

Table 2: Molecular Evidence for Pyroptosis Pathways

Experimental Approach Target Key Experimental Findings Interpretation & Role in Pathway
Western Blotting GSDMD Detection of GSDMD cleavage fragments [1] [3] Confirms GSDMD is cleaved and activated.
GSDME Detection of GSDME cleavage fragments in UM cells [4] [5] Confirms GSDME is cleaved and activated.
Caspase-1/11, Caspase-3 Detection of activated caspases [1] [3] [5] Confirms upstream caspase activation.
Inhibitor Studies Caspase-1 (Belnacasan) Attenuated TTC-induced pyroptosis in macrophages [1] [2] Validates necessity of canonical pathway.
Caspase-11 (Wedelolactone) Attenuated TTC-induced pyroptosis in macrophages [1] [2] Validates necessity of non-canonical pathway.
Caspase-3 (Z-DEVD-FMK) Suppressed TTC-induced pyroptosis in UM cells [5] [6] Validates necessity of caspase-3/GSDME axis.
Genetic Knockdown GSDMD (siRNA/CRISPR) Not explicitly detailed in results abstracts for macrophages. -
GSDME (CRISPR-Cas13d) Suppressed TTC-induced pyroptosis in UM cells [5] [6] Confirms GSDME as the key executioner.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

1. Cell Culture and Treatment [2] [3]

  • Cell Lines: Murine macrophage RAW 264.7, murine microglial BV2, and murine peritoneal macrophages.
  • Culture Conditions: Use specific commercial media supplemented with 10% FBS and 1% antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
  • TTC Treatment: Prepare a stock solution of TTC. Treat cells at concentrations ranging from 100 to 400 µM for 24 hours.

2. Key Assays for Detecting Pyroptosis

  • Cell Viability (CCK-8 Assay): To quantify the decrease in cell viability following TTC treatment [1] [3].
  • Lactate Dehydrogenase (LDH) Release Assay: To measure plasma membrane rupture, a hallmark of pyroptosis [1] [2] [3].
  • Enzyme-Linked Immunosorbent Assay (ELISA): To detect the secretion of mature IL-1β into the cell culture supernatant [1] [3].
  • Western Blot Analysis: To analyze the cleavage of key proteins [2] [3] [5].
    • Targets: Pro-caspase-1, caspase-11 (or their active subunits), GSDMD, GSDME, and caspase-3.
    • Key Antibodies: Anti-GSDMD, anti-caspase-1, anti-caspase-11, anti-GSDME, anti-caspase-3.
  • Light Microscopy: To observe characteristic morphological changes like cell swelling and ballooning [2] [3].

3. Pathway Inhibition Studies [1] [2] [5]

  • Pharmacological Inhibition:
    • Use caspase-1 inhibitor (e.g., Belnacasan, 10 µM).
    • Use caspase-11 inhibitor (e.g., Wedelolactone, 20 µM).
    • Use caspase-3 inhibitor (e.g., Z-DEVD-FMK).
    • Protocol: Pre-treat cells with inhibitors for 30 minutes before adding TTC.
  • Genetic Knockdown (for GSDME in UM cells):
    • Use CRISPR-Cas13d technology to knock down GSDME expression.
    • Validate knockdown efficiency via Western Blot before TTC treatment.

Therapeutic Implications and Future Directions

The induction of pyroptosis by TTC has significant therapeutic implications, particularly in two areas.

  • Mitigating Local Anesthetic Toxicity: TTC-induced macrophage pyroptosis provides a novel mechanistic explanation for its local cytotoxicity [1] [2]. Therapies targeting pyroptosis, such as caspase inhibitors or pore blockers, could be a promising future strategy for preventing and treating local anesthetic toxicity [1] [7].

  • Enhancing Cancer Immunotherapy: Inducing pyroptosis in cancer cells can stimulate robust anti-tumor immunity [8] [9]. The finding that TTC triggers GSDME-mediated pyroptosis in uveal melanoma highlights its potential as an adjuvant anticancer therapy [5] [6].

References

tetracaine hydrochloride surface anesthesia cystoscopy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Combined Anesthesia for Painless Cystoscopy

The integration of tetracaine hydrochloride jelly as a surface anesthesia with intravenous anesthesia represents a significant advancement in performing painless cystoscopy. This approach aligns with the principles of comfortable medical care by enhancing patient comfort and improving procedural efficiency [1] [2].

  • Clinical Rationale: Traditionally, cystoscopy can cause significant pain and fear, leading to patient non-cooperation. While intravenous general anesthesia (e.g., with propofol) effectively addresses this, it carries risks that increase with higher doses. The combined protocol aims to provide effective analgesia and sedation while reducing the required dosage of systemic anesthetics, thereby enhancing procedural safety [1].
  • Key Advantages: A 2025 prospective randomized controlled trial demonstrated that the combined regimen offered significant benefits compared to intravenous anesthesia alone. These included a reduction in the additional propofol dosage required, shorter anesthesia, cystoscopy, and total surgical times, and improved postoperative oxygenation (SpO₂). The study also reported no postoperative complications or adverse events, indicating a high safety profile [1] [2].

Detailed Experimental Protocol

The following methodology is adapted from a study conducted at Beijing Tsinghua Changgung Hospital from 2023 to 2024 [1] [2].

Study Design and Patient Selection
Aspect Description
Trial Design Prospective, Randomized Controlled Trial
Participants 60 male inpatients, aged ≥18 years, scheduled for ureteral stent removal after stone surgery [1].

| Groups | Experimental Group (n=30): Tetracaine HCl jelly + Intravenous Anesthesia. Control Group (n=30): Glycerin + Intravenous Anesthesia [1]. | | Ethics | Approved by the hospital ethics committee; informed consent obtained from all participants [1]. |

Inclusion Criteria:

  • Good urethral condition and clear urine in the bladder.
  • No contraindications to general anesthesia.
  • Eligible for anesthesia assessment at the pre-operative clinic [1].

Exclusion Criteria:

  • Severe cardiopulmonary dysfunction or coagulopathy.
  • Pregnancy.
  • Urethral stricture preventing cystoscopy.
  • Deemed unsuitable for the procedure by the anesthesiologist [1].
Anesthesia and Surgical Procedure

The following workflow diagram summarizes the key steps and timing of the protocol.

Cystoscopy Anesthesia Workflow start Patient Preparation: Fasting 8h, No fluids 4h step1 Establish IV access & monitor vital signs (BP, HR, SpO₂) start->step1 step2 Administer nasal oxygen at 6 L/min step1->step2 step3 Slow IV injection: Propofol (1.5 mg/kg) + Remifentanil (0.15 μg/kg) step2->step3 step4 Wait 2 minutes step3->step4 step5 Urethral Instillation: Experimental: 10 mL Tetracaine HCl Jelly Control: 10 mL Glycerin step4->step5 step6 Wait 4 minutes for surface anesthesia to act step5->step6 step7 Begin Cystoscopy (22 French rigid scope) step6->step7 step8 Monitor for pain signs: If present, administer additional Propofol (0.5 mg/kg) step7->step8 step9 Procedure complete upon scope withdrawal step8->step9

Data Collection and Outcomes

The study defined primary and secondary observation indicators to evaluate the protocol's efficacy and safety [1].

Primary Observation Indicator:

  • Total dosage of propofol used [1].

Secondary Observation Indicators:

  • Cystoscopy time (from insertion to withdrawal of the scope).
  • Anesthesia recovery time.
  • Intraoperative and postoperative vital signs (SBP, HR, SpO₂).
  • Incidence of complications or adverse events [1].

The key quantitative outcomes from the study are summarized in the table below. Data is presented as median (interquartile range) unless otherwise specified [1].

Outcome Measure Experimental Group\n(Tetracaine + IV Anesthesia) Control Group\n(IV Anesthesia Alone) P Value
Additional Propofol (mL) 0 [0, 5] 5 [5, 10] < 0.05
Anesthesia Time (min) 5 [3, 70] 8 [4, 10] < 0.05
Cystoscopy Time (min) 5 [3, 9.75] 12 [9, 16] < 0.05
Total Surgical Time (min) 12 [9, 16.25] 22 [16, 26.5] < 0.05
Post-op SpO₂ (%) 100 [99, 100] 99 [99, 100] < 0.05

Discussion and Clinical Implications

The results strongly support the use of the combined regimen. The significant reduction in propofol requirements is a key finding, as it directly lowers anesthesia-related risks. The shorter procedure times improve operational efficiency and patient throughput. The higher postoperative SpO₂ suggests a smoother recovery profile, which is particularly beneficial for patients with compromised health [1].

For researchers and drug developers, this protocol highlights the value of repurposing established local anesthetics in novel combination strategies to optimize procedural outcomes. The safety and efficacy demonstrated provide a strong foundation for further investigation into other urological or endoscopic applications.

References

Comprehensive Application Notes: Fluorescence Quenching Quantification Methods for Tetracaine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorescence Quenching Principles

Fluorescence quenching methodologies provide sensitive, selective, and cost-effective analytical approaches for pharmaceutical quantification, particularly for compounds like tetracaine hydrochloride (TA·HCl). These methods rely on the molecular interactions between the target analyte and fluorescent probes that result in measurable decreases in fluorescence intensity (quenching). The fundamental principle involves the formation of ground-state complexes between the drug molecule and selected fluorophores through various intermolecular forces, including electrostatic attraction, aromatic stacking interactions, and Van der Waals forces [1]. This quenching phenomenon follows predictable mathematical relationships, primarily described by the Stern-Volmer equation, which enables precise quantification of analyte concentrations.

For pharmaceutical researchers and analytical chemists, fluorescence quenching assays offer several practical advantages over more complex instrumental techniques. These methods typically require minimal sample pretreatment, provide rapid analysis times, and can be implemented using standard laboratory spectrofluorometers without need for specialized columns or expensive consumables. The selectivity of these methods can be optimized through careful selection of fluorescent probes and control of experimental conditions such as pH, temperature, and buffer composition [1] [2]. Furthermore, the inherent sensitivity of fluorescence detection enables quantification of pharmaceutical compounds at trace levels in complex matrices, including biological fluids and pharmaceutical formulations.

Fundamental Mechanisms of Fluorescence Quenching

Fluorescence quenching occurs through several distinct photophysical mechanisms, which can be broadly categorized as static or dynamic processes. In static quenching, a non-fluorescent complex forms between the fluorophore and quencher in the ground state, thereby reducing the population of excited fluorophores. This mechanism is characterized by temperature-dependent quenching efficiency and unchanged fluorescence lifetimes. In contrast, dynamic quenching involves collisional encounters between fluorophores and quenchers during the excited state lifetime, resulting in decreased fluorescence lifetimes and temperature-dependent diffusion control [3]. For this compound quantification, the primary mechanism has been identified as static quenching through formation of ground-state complexes, as confirmed by temperature studies and fluorescence lifetime measurements [1].

The mathematical foundation for quantifying fluorescence quenching is provided by the Stern-Volmer relationship:

[ \frac{F_0}{F} = 1 + K_{SV}[Q] ]

Where (F_0) and (F) represent fluorescence intensities in the absence and presence of quencher, respectively, (K_{SV}) is the Stern-Volmer quenching constant, and ([Q]) is the quencher concentration. A linear Stern-Volmer plot ((F_0/F) versus ([Q])) typically indicates a single quenching mechanism, while upward curvature may suggest combined static and dynamic quenching or the presence of multiple binding sites [3]. Proper mechanistic interpretation requires complementary measurements, including fluorescence lifetime analysis, absorption spectroscopy, and temperature dependence studies to distinguish between quenching mechanisms and avoid misinterpretation artifacts such as inner filter effects.

Table 1: Key Characteristics of Fluorescence Quenching Mechanisms

Parameter Static Quenching Dynamic Quenching
Complex Formation Ground-state complex No complex formation
Temperature Effect Decreases with increasing temperature Increases with increasing temperature
Fluorescence Lifetime Unchanged Decreased
Spectral Changes Possible absorption spectrum changes No absorption spectrum changes
Binding Constant Determined from quenching data Bimolecular quenching constant

Method 1: Aromatic Amino Acid Fluorescence Probes

Principle and Mechanism

This method utilizes aromatic amino acids as natural fluorescent probes that undergo measurable quenching upon interaction with this compound. Specifically, tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) serve as effective fluorophores based on their intrinsic fluorescence properties originating from their aromatic side chains. When this compound is introduced, it forms ion-association complexes with these amino acids through multiple intermolecular forces, including electrostatic attraction between the protonated amino group of TA·HCl and the carboxylate groups of the amino acids, aromatic π-π stacking interactions between the aromatic rings, and Van der Waals forces [1]. These molecular interactions result in the formation of non-fluorescent or weakly fluorescent complexes that effectively quench the intrinsic fluorescence of the aromatic amino acids in a concentration-dependent manner.

The identification of this quenching process as static quenching rather than dynamic collision-based quenching is supported by several experimental observations. According to the research findings, temperature dependence studies revealed decreased quenching efficiency with increasing temperature, which is characteristic of static quenching. Furthermore, fluorescence lifetime measurements demonstrated no significant changes in excited-state decay kinetics upon addition of TA·HCl, confirming the ground-state complexation mechanism [1]. This distinction is crucial for method development, as static quenching typically provides more stable and reproducible calibration curves for quantitative applications compared to dynamic quenching processes.

Equipment and Reagents
  • Spectrofluorometer equipped with xenon lamp source and 1.0 cm quartz cells
  • pH meter with appropriate buffers for calibration
  • Analytical balance with 0.1 mg sensitivity
  • Volumetric glassware (Class A recommended)
  • Micropipettes covering appropriate volume ranges
  • Ultrapure water (resistivity ≥18 MΩ·cm)
  • L-Tryptophan (Trp, molecular biology grade)
  • L-Tyrosine (Tyr, molecular biology grade)
  • L-Phenylalanine (Phe, molecular biology grade)
  • This compound (pharmaceutical standard)
  • Britton-Robinson (BR) buffer components: boric acid, phosphoric acid, acetic acid
  • Sodium hydroxide for pH adjustment
Detailed Experimental Protocol
  • Solution Preparation:

    • Prepare Britton-Robinson buffer (pH 6.3) by mixing 0.04 M solutions of phosphoric acid, boric acid, and acetic acid, then adjusting to pH 6.3 with 0.2 M NaOH.
    • Prepare amino acid stock solutions (100 μg/mL) in ultrapure water, protecting from light.
    • Prepare TA·HCl standard solutions in concentration ranges of 1.0-6.0 μg/mL in ultrapure water.
  • Sample Processing:

    • Transfer 1.0 mL of appropriate amino acid solution to a 10 mL volumetric flask.
    • Add 1.0 mL of BR buffer (pH 6.3) to maintain optimal pH conditions.
    • Introduce varying volumes of TA·HCl standard solution to cover the desired concentration range.
    • Dilute to volume with ultrapure water and mix thoroughly by inversion.
    • Allow the reaction to proceed for 10 minutes at room temperature (25±2°C) to ensure complete complex formation.
  • Fluorescence Measurement:

    • Set spectrofluorometer parameters according to the specific amino acid probe (see Table 2).
    • Measure blank solutions containing amino acid without TA·HCl to determine (F_0).
    • Measure sample solutions containing amino acid with TA·HCl to determine (F).
    • Calculate quenching efficiency as (F_0/F) for each concentration.
    • Perform all measurements in triplicate to ensure statistical reliability.

Table 2: Instrument Parameters and Analytical Figures of Merit for Amino Acid Probes

Parameter Tryptophan System Tyrosine System Phenylalanine System
Excitation Wavelength (nm) 278 274 258
Emission Wavelength (nm) 354 306 285
Linear Range (μg/mL) 1.3-6.0 1.2-5.0 1.4-6.0
Detection Limit (μg/mL) 0.38 0.37 0.41
Quantitation Limit (μg/mL) 1.27 1.23 1.37
Optimal pH Range 6.0-6.5 6.0-6.5 6.0-6.5
Data Analysis and Calculation

The quantitative relationship between fluorescence quenching and TA·HCl concentration follows the Stern-Volmer equation:

[ \frac{F_0}{F} = 1 + K_{SV}[Q] ]

Where (F_0) and (F) represent fluorescence intensities in the absence and presence of TA·HCl, respectively, (K_{SV}) is the Stern-Volmer quenching constant, and ([Q]) is the molar concentration of TA·HCl. For quantitative analysis, prepare a calibration curve by plotting (F_0/F) versus TA·HCl concentration and determine the regression equation using least-squares analysis. The method demonstrates excellent linearity within the specified concentration ranges, with correlation coefficients (r) typically exceeding 0.995 for all three amino acid systems [1]. For unknown samples, interpolate the measured (F_0/F) value from the calibration curve to determine TA·HCl concentration.

Method 2: Erythrosine-Based Fluorescence Quenching

Principle and Mechanism

As an alternative approach, the erythrosine (ET) dye-based method provides distinct advantages for specific applications, particularly when analyzing TA·HCl in complex biological matrices. This method employs erythrosine, a xanthene fluorescent dye, which forms a 1:1 ion-association complex with this compound in slightly acidic conditions (pH 4.0) [2]. The complex formation results in significant quenching of erythrosine's native fluorescence through a static quenching mechanism. The molecular interaction primarily involves electrostatic attraction between the positively charged amino group of TA·HCl and the negatively charged groups of erythrosine, complemented by hydrophobic interactions between the aromatic structures of both molecules. This method offers enhanced sensitivity compared to the amino acid-based approaches, with a lower detection limit of 0.083 μg/mL, making it particularly suitable for trace analysis of TA·HCl in biological fluids and pharmaceutical formulations requiring high sensitivity.

Equipment and Reagents
  • Spectrofluorometer with capability for excitation at 525 nm and emission at 556 nm
  • pH meter with appropriate buffers for calibration
  • Analytical balance with 0.1 mg sensitivity
  • Volumetric glassware (Class A recommended)
  • Micropipettes covering appropriate volume ranges
  • Ultrapure water (resistivity ≥18 MΩ·cm)
  • Erythrosine B (high purity, dye content ≥85%)
  • This compound (pharmaceutical standard)
  • Britton-Robinson buffer components for pH 4.0
  • Methanol (HPLC grade) for standard preparation
Detailed Experimental Protocol
  • Solution Preparation:

    • Prepare Britton-Robinson buffer (pH 4.0) by mixing the acid components and adjusting with 0.2 M NaOH.
    • Prepare erythrosine stock solution (50 μg/mL) in ultrapure water, protecting from light.
    • Prepare TA·HCl standard solutions covering the concentration range 0.2-5.0 μg/mL.
  • Sample Processing:

    • Transfer 1.0 mL of erythrosine stock solution to a 10 mL volumetric flask.
    • Add 1.0 mL of BR buffer (pH 4.0) to maintain optimal acidic conditions.
    • Introduce varying volumes of TA·HCl standard solution.
    • Dilute to volume with ultrapure water and mix thoroughly by inversion.
    • Allow the reaction to proceed for 5-10 minutes at room temperature before measurement.
  • Fluorescence Measurement:

    • Set spectrofluorometer parameters to excitation at 525 nm and emission at 556 nm.
    • Measure blank solutions containing erythrosine without TA·HCl to determine (F_0).
    • Measure sample solutions containing erythrosine with TA·HCl to determine (F).
    • Calculate quenching efficiency as (F_0/F) for each concentration.
    • Perform all measurements in triplicate to ensure statistical reliability.

Table 3: Analytical Performance Comparison of Tetracaine HCl Quantification Methods

Method Parameter Amino Acid Probes Erythrosine Probe
Optimal pH 6.3 4.0
Linear Range (μg/mL) 1.2-6.0 0.28-4.8
Detection Limit (μg/mL) 0.37-0.41 0.083
Complex Stoichiometry 1:1 1:1
Application Demonstrated Standard solutions Serum, urine, pharmaceutical forms
Quenching Mechanism Static Static

Critical Experimental Considerations & Troubleshooting

Method Optimization and Validation

Successful implementation of fluorescence quenching methods for TA·HCl quantification requires careful attention to several critical experimental parameters. The pH of the reaction medium represents one of the most important factors, as it directly influences the ionization states of both the fluorescent probe and the drug molecule, thereby affecting complex formation efficiency. The optimal pH ranges are 6.0-6.5 for amino acid probes and 4.0 for the erythrosine system [1] [2]. Reaction time and temperature stability must be controlled to ensure reproducible results, with equilibrium typically reached within 5-15 minutes at room temperature. Order of reagent addition can impact complex formation; consistent addition sequences should be maintained throughout experiments. Photostability concerns necessitate protecting light-sensitive reagents and samples from extended exposure to ambient light.

Method validation should establish linearity, precision, accuracy, specificity, and robustness according to ICH guidelines. The amino acid probe methods demonstrate excellent selectivity for TA·HCl with minimal interference from common excipients and endogenous compounds when present at typical concentrations [1]. For biological samples, appropriate sample pretreatment such as protein precipitation or dilution may be necessary to minimize matrix effects. The greenness of these analytical procedures has been evaluated using metrics like the Green Analytical Procedure Index (GAPI), demonstrating their environmental advantages over traditional chromatographic methods [4].

Troubleshooting Common Issues
  • Non-linear Calibration Curves: Potential causes include incorrect pH, incomplete complex formation, or inner filter effects. Verify buffer pH and ensure adequate reaction time before measurement. For high analyte concentrations, consider sample dilution to minimize inner filter effects.

  • Poor Reproducibility: Inconsistent results may stem from temperature fluctuations, variable reaction times, or photodegradation. Maintain constant temperature conditions, strictly control reaction timing, and protect samples from light exposure.

  • Low Sensitivity: Suboptimal sensitivity may result from incorrect excitation/emission wavelengths, probe degradation, or suboptimal pH. Freshly prepare probe solutions and verify instrument wavelength calibration.

  • Matrix Interference: When analyzing complex samples, implement appropriate blank corrections and consider standard addition methods for quantification to account for matrix effects.

Applications in Pharmaceutical Research

Fluorescence quenching methods for TA·HCl quantification have been successfully applied across various pharmaceutical research contexts. In formulation development, these approaches enable rapid assessment of drug content uniformity and stability testing in various dosage forms. The cost-effectiveness and technical simplicity of these methods make them particularly valuable for quality control laboratories with limited resources for expensive instrumentation like HPLC-MS systems. In preclinical studies, the high sensitivity of the erythrosine-based method has enabled determination of TA·HCl in biological matrices including human serum and urine samples, demonstrating applicability for pharmacokinetic profiling [2].

The fundamental principles underlying these TA·HCl quantification methods can be extended to broader pharmaceutical applications. Fluorescence quenching assays have emerged as powerful tools in high-throughput screening for drug discovery, particularly for identifying inhibitors of therapeutic targets like calcineurin in neurodegenerative diseases [5]. Recent advances in fluorescence-based techniques, including fluorescence polarization (FP), Förster resonance energy transfer (FRET), and fluorescence thermal shift assays (FTSA) have expanded the toolbox available to pharmaceutical researchers for characterizing drug-target interactions and facilitating rational drug design [6]. Furthermore, the integration of fluorescent probes with nanoparticle-based platforms has opened new possibilities for targeted drug delivery and theranostic applications in precision medicine [7].

Workflow and Mechanism Visualization

G cluster_0 Fluorescence Quenching Quantification Workflow cluster_1 Fluorescent Probe Systems cluster_2 Molecular Interaction Mechanism A Sample Preparation (Probe + Buffer + TA·HCl) B Complex Formation (Ion Association) A->B 10 min incubation C Fluorescence Measurement (Excitation/Emission) B->C λ_ex/λ_em specific to probe system D Data Analysis (Stern-Volmer Plot) C->D F₀/F calculation E Concentration Determination D->E Calibration curve interpolation P1 Aromatic Amino Acids (Trp, Tyr, Phe) P1->A pH 6.3 P2 Erythrosine Dye (ET) P2->A pH 4.0 M1 Electrostatic Attraction M1->B M2 Aromatic Stacking Interaction M2->B M3 Van der Waals Forces M3->B M4 Ground-State Complex Formation M4->B

Diagram 1: Experimental workflow for this compound quantification using fluorescence quenching methods, showing key steps from sample preparation to concentration determination, with the two main probe systems and their molecular interaction mechanisms.

Conclusion

The fluorescence quenching methods presented herein provide robust, sensitive, and practical approaches for quantifying this compound in both pharmaceutical and biological contexts. The aromatic amino acid probe systems offer excellent performance with detection limits below 0.5 μg/mL, while the erythrosine-based method extends sensitivity to sub-0.1 μg/mL levels suitable for trace analysis. The static quenching mechanism underlying these methods ensures predictable concentration-response relationships that follow Stern-Volmer kinetics, enabling reliable quantification across defined linear ranges.

These methodologies represent valuable additions to the analytical toolkit for pharmaceutical scientists, particularly in settings where rapid analysis, cost-effectiveness, and technical accessibility are prioritized. The continuing evolution of fluorescence-based techniques, including emerging applications in high-throughput screening and targeted drug delivery systems, suggests expanding utility for quenching-based assays in pharmaceutical research and development [5] [7]. When properly validated and implemented with attention to critical parameters such as pH control, reaction timing, and interference management, these fluorescence quenching methods provide viable alternatives to more complex instrumental techniques for routine TA·HCl quantification.

References

Comprehensive Application Notes and Protocols: HPLC-UV Method for Tetracaine HCl Purity Analysis and Related Substances Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tetracaine hydrochloride is an ester-type local anesthetic widely used in clinical practice for its rapid onset and prolonged duration of action. As an active pharmaceutical ingredient (API), comprehensive monitoring of its related substances and degradation products is essential to ensure patient safety, particularly because some impurities may contain genotoxicity warning structures. This document presents detailed application notes and protocols for the determination of tetracaine HCl purity and related substances using reversed-phase high-performance liquid chromatography (HPLC-UV). The method has been optimized to provide superior specificity and sensitivity compared to pharmacopeial methods, enabling accurate quantification of both process-related impurities and degradation products in tetracaine HCl drug substances and various pharmaceutical formulations.

Principle

The method employs gradient elution on a reversed-phase C18 column with UV detection to separate and quantify tetracaine HCl and its related substances. The innovative use of dual mobile phases with different pH values (acidic and neutral) enables effective separation of multiple impurities, including p-aminobenzoic acid (PABA) and p-butylaminobenzoic acid (BABA) - the primary degradation products of tetracaine HCl. The method operates on the principle of hydrophobic interactions between the analytes and the stationary phase, with the gradient program designed to elute compounds of increasing hydrophobicity over the analysis time. System suitability tests ensure optimal chromatographic performance before sample analysis.

Equipment and Materials

Instrumentation
  • HPLC system with quaternary gradient pump, auto-sampler, column thermostat, and UV-Vis/DAD detector
  • Data acquisition system (CDS software)
  • Analytical balance with 0.01 mg sensitivity
  • pH meter with temperature compensation
  • Ultrasonic bath for mobile phase and sample preparation
  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
  • Micropipettes (100 μL, 200 μL, 1 mL, 5 mL)
Chromatographic Columns
  • Column: Octadecylsilane chemically bonded silica (C18)
  • Dimensions: 4.6 mm × 150 mm, 5 μm particle size
  • Guard column: C18 guard cartridge (optional but recommended)
Chemicals and Reagents
  • This compound reference standard (min. 98.0% purity) [1]
  • p-Aminobenzoic acid (PABA) reference standard
  • p-Butylaminobenzoic acid (BABA) reference standard
  • HPLC-grade acetonitrile
  • HPLC-grade methanol
  • Triethylamine (HPLC grade)
  • Sodium sulfate (analytical grade)
  • Glacial acetic acid (for pH adjustment)
  • Phosphoric acid (for pH adjustment)
  • High-purity water (Type I, 18.2 MΩ·cm)

Preparation of Solutions

Mobile Phase Preparation
4.1.1 Mobile Phase A
  • Composition: Acetonitrile-water-triethylamine (20:80:0.2, v/v/v)
  • Additive: 0.2% sodium sulfate (w/v)
  • pH adjustment: Adjust to pH 3.5 with glacial acetic acid
  • Preparation: Measure 200 mL of acetonitrile, 800 mL of water, and 2 mL of triethylamine. Add 2 g of sodium sulfate and mix until dissolved. Adjust pH to 3.5 with glacial acetic acid. Filter through 0.45 μm membrane and degas by sonication for 10 minutes.
4.1.2 Mobile Phase B
  • Composition: Methanol-acetonitrile-water-triethylamine (10:45:45:0.2, v/v/v/v)
  • Additive: 0.2% sodium sulfate (w/v)
  • pH adjustment: Adjust to pH 7.2 with phosphoric acid
  • Preparation: Measure 100 mL of methanol, 450 mL of acetonitrile, 450 mL of water, and 2 mL of triethylamine. Add 2 g of sodium sulfate and mix until dissolved. Adjust pH to 7.2 with phosphoric acid. Filter through 0.45 μm membrane and degas by sonication for 10 minutes.
Diluent Preparation
  • Composition: Acetonitrile-water (20:80, v/v)
  • Preparation: Measure 200 mL of acetonitrile and 800 mL of water. Mix thoroughly and degas by sonication for 10 minutes.
Standard and Sample Solutions

Table 1: Preparation of Standard and Sample Solutions

Solution Type Preparation Method Concentration
Test Solution Accurately weigh 10 mg of tetracaine HCl sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. 1 mg/mL tetracaine HCl
Standard Solution I Dilute test solution with diluent (1:500 dilution) 2 μg/mL tetracaine HCl
Standard Solution II Accurately weigh PABA and BABA standards. Dissolve in diluent. 0.5 μg/mL PABA, 2 μg/mL BABA
System Suitability Solution Dissolve 10 mg tetracaine HCl standard in 10 mL diluent. Add 0.2 mL 30% H₂O₂, heat at 70°C for 30 min. Add PABA standard and dilute. 1 mg/mL tetracaine HCl, 0.5 μg/mL PABA

Chromatographic Conditions

Table 2: Optimized HPLC Chromatographic Conditions

Parameter Specification
Column C18 (4.6 mm × 150 mm, 5 μm)
Mobile Phase A Acetonitrile-water-triethylamine (20:80:0.2) with 0.2% Na₂SO₄, pH 3.5
Mobile Phase B Methanol-acetonitrile-water-triethylamine (10:45:45:0.2) with 0.2% Na₂SO₄, pH 7.2
Gradient Program Time (min) / %A / %B: 0/100/0, 10/100/0, 30/0/100, 40/0/100, 41/100/0, 50/100/0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 300 nm
Injection Volume 5 μL
Run Time 50 minutes

Procedure

  • System Equilibration: Equilibrate the column with mobile phase A for at least 30 minutes at the initial gradient conditions before the first injection.

  • System Suitability Test:

    • Inject 5 μL of system suitability solution.
    • Record the chromatogram and ensure the resolution between the impurity peak (relative retention time ~0.97) and tetracaine peak meets acceptance criteria (R ≥ 1.5).
    • Verify that the number of theoretical plates for tetracaine peak is ≥2000.
  • Sequence Setup: Program the auto-sampler to inject in the following sequence:

    • One injection of system suitability solution
    • One injection of standard solution II
    • One injection of standard solution I
    • Six injections of test solutions
  • Sample Analysis:

    • Inject 5 μL of each solution (test solution, standard solution I, and standard solution II).
    • Record all chromatograms and integrate peaks.
  • Calculation:

    • For PABA and BABA: Calculate using external standard method with standard solution II.
    • For unknown impurities: Calculate using area normalization against tetracaine peak or against external standard.

The experimental workflow for the HPLC analysis of tetracaine HCl is as follows:

G Start Start Analysis Prep Prepare Mobile Phases and Solutions Start->Prep Equil System Equilibration (30 min) Prep->Equil SST System Suitability Test Equil->SST Pass SST Passed? SST->Pass Pass->Equil No Sequence Set Up Injection Sequence Pass->Sequence Yes Inject Inject Samples Sequence->Inject Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Impurities Integrate->Calculate Report Report Results Calculate->Report

Method Validation

The method has been validated according to ICH guidelines with the following performance characteristics:

Table 3: Method Validation Parameters

Validation Parameter Results Acceptance Criteria
Specificity No interference from blank, complete separation of all known impurities Resolution ≥1.5 between critical pair
Linearity (tetracaine) r² = 0.9998 (0.4-2.0 mg/mL) [2] r² ≥ 0.995
Linearity (BABA) r² = 0.999 (0.003-0.02 mg/mL) [2] r² ≥ 0.995
Accuracy (recovery) 82.0-108% for local anesthetics in plasma [3] 80-115%
Precision (repeatability) RSD ≤ 1.5% for tetracaine RSD ≤ 2.0%
Intermediate precision RSD 1.5-8.3% for local anesthetics [3] RSD ≤ 5.0%
LOD (BABA) 25 ng/mL [4] -
LOD (tetracaine) 50 ng/mL [4] -
LOQ (tetracaine) 0.03 μg/mL [5] -
Robustness Acceptable with deliberate variations in pH (±0.2), temperature (±2°C), and mobile phase composition (±2%) System suitability criteria met

Identification of Related Substances

Tetracaine HCl is susceptible to degradation under various stress conditions, and process-related impurities may be present from synthesis. The following impurities have been identified and should be monitored:

Table 4: Identified Related Substances and Degradation Products of Tetracaine HCl

Impurity ID Relative Retention Time Identity/Description Origin
PABA ~0.15 p-Aminobenzoic acid Hydrolysis degradation
BABA ~0.97 p-Butylaminobenzoic acid Hydrolysis degradation [2] [4]
IMP1 Compound-specific Process-related impurity Synthesis intermediate
IMP2-IMP5 Compound-specific Process-related impurities Synthesis by-products [6]
DP2-DP6 Compound-specific Degradation products Stress degradation [6]

Acceptance Criteria

  • Total impurities: NMT 1.0%
  • Any individual impurity: NMT 0.5%
  • PABA: NMT 0.1%
  • BABA: NMT 0.5%
  • Reporting threshold: 0.05%
  • Identification threshold: 0.1%

Troubleshooting

Table 5: Troubleshooting Guide for Common Issues

Problem Possible Cause Solution
Poor peak shape Column degradation, inappropriate mobile phase pH Regenerate/replace column, check mobile phase pH
Retention time shift Mobile phase composition variation, column temperature fluctuation Prepare fresh mobile phase, check column thermostat
Low resolution Gradient program deviation, column efficiency loss Adjust gradient program, replace column
High backpressure Column blockage, mobile phase contamination Filter samples, flush column
Baseline noise Contaminated mobile phase, detector lamp failure Use fresh mobile phase, replace UV lamp

Safety Considerations

  • Tetracaine HCl is classified as a Toxic solid, organic, n.o.s. with hazard class 6.1 [1]
  • Wear appropriate personal protective equipment (lab coat, gloves, safety glasses) when handling chemicals.
  • Dispose of organic solvents and waste according to local regulations.
  • Use chemical fume hood when preparing mobile phases and standards.

References

tetracaine HCl topical ophthalmic anesthesia procedures

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Key Properties

Tetracaine hydrochloride is an ester-type local anesthetic approved for rapid, short-acting topical ophthalmic anesthesia [1] [2]. Its key pharmacological properties are summarized in the table below:

Property Specification
FDA-Approved Indication Procedures requiring rapid, short-acting topical ophthalmic anesthesia [1]
Drug Class Ester local anesthetic [2]
Mechanism of Action Sodium channel blocker; binds to open-activated Na+ channel α-subunit, preventing depolarization [2]
Onset of Action 10-20 seconds [1]
Duration of Action 10-20 minutes [1]
pKa 8.46 [2]
Lipid Solubility (Relative) High (80) [2]
Protein Binding ~75% [2]
Metabolism Hydrolysis by plasma pseudocholinesterase to PABA [2]

Mechanism of Action and Pharmacokinetics

The diagram below illustrates the pathway from tetracaine instillation to the blockade of nerve signaling.

G Tetracaine Mechanism of Action and Pharmacokinetics Start Tetracaine HCl Ophthalmic Instillation Step1 Penetrates Cornea (Lipophilic, Non-ionized Form) Start->Step1 Step2 Intracellular Ionization (pKa = 8.46) Step1->Step2 PK1 Distribution Step1->PK1 Systemic Absorption Step3 Blocks Voltage-Gated Sodium Channels Step2->Step3 Step4 Inhibits Sodium Influx & Depolarization Step3->Step4 Step5 Prevents Action Potential Generation Step4->Step5 End Conduction Block Topical Anesthesia Step5->End PK2 Metabolism Plasma Cholinesterase (Primary) PK1->PK2 PK3 Metabolites PABA + Alcohol PK2->PK3 PK4 Elimination Renal (Minimal Unchanged) PK3->PK4

  • Absorption and Distribution: Tetracaine penetrates the corneal layers effectively due to its high lipid solubility, which contributes to its rapid onset and high potency [2].
  • Metabolism and Elimination: The drug is primarily metabolized in the plasma via pseudocholinesterase to para-aminobenzoic acid (PABA) and an alcohol derivative [2]. Only a minimal amount is excreted unchanged in the urine [2].

Clinical Application & Dosing Protocols

Tetracaine HCl 0.5% ophthalmic solution is indicated for use by healthcare providers and is not for patient self-administration [1].

Procedure Type Protocol Maximum Dose
Tonometry / Brief Examination 1 to 2 drops in eye(s) just prior to procedure [1] [2] Single application

| Minor Procedures (Foreign body or suture removal) | 1 to 2 drops every 5 to 10 minutes for 1 to 3 doses [1] [2] | 3-6 mL | | Prolonged Surgery (Cataract extraction) | 1 to 2 drops every 5 to 10 minutes for 3 to 5 doses [1] [2] | 5-10 mL |

Critical Administration Notes:

  • Corneal Toxicity: Prolonged use or abuse can lead to corneal epithelial toxicity, manifesting as epithelial defects that may progress to permanent damage [1].
  • Post-application Injury Prevention: Patients should not touch the eye for at least 10-20 minutes after application, as the insensitivity can lead to accidental injury [1].
  • Contraindication for Intracameral Use: The solution must not be used intracamerally, as this can damage corneal endothelial cells [1].

Safety and Toxicity Profile

Understanding the adverse reaction and toxicity profile is critical for risk assessment.

Category Reactions
Common Local Adverse Effects [1] [3] Transient stinging, burning, conjunctival redness, eye irritation, eye pain, ocular discomfort.
Systemic Toxicity (CNS) [2] Circumoral numbness, tinnitus, blurry vision, dizziness, hyperexcitability, seizures, coma.
Systemic Toxicity (Cardiovascular) [2] Dose-dependent decrease in cardiac contractility, prolonged PR/QRS intervals, sinus bradycardia, asystole, hypotension.
Allergic Reactions [2] Hypersensitivity (more common with amino-esters); can be due to PABA metabolite or methylparaben preservative.

Important Preclinical and Clinical Considerations:

  • Maximum Dosing: Weight-based dosing should not exceed 1.5 to 3 mg/kg [2].
  • Special Populations: Use with caution in patients with liver disease or atypical pseudocholinesterase deficiency, as this can impair metabolism [2].
  • Drug Interactions:
    • Tetracaine should be avoided in patients on sulfonamides, as its PABA metabolite can inhibit their antibacterial action [2].
    • Concurrent use with other drugs that can cause methemoglobinemia (oxidizing agents) may increase risk [2].

Experimental Data and Research Findings

A key clinical study investigated a common hypothesis regarding the source of instillation pain.

Study: A prospective, randomized, double-blind, crossover comparison of buffered (pH 7.4) versus plain (pH ~4.5) tetracaine in 60 healthy volunteers [4] [5].

Hypothesis: Buffering tetracaine to the pH of tears (7.4) would reduce the pain of instillation [5].

Primary Outcome: Pain intensity immediately after instillation, measured on a 100-mm Visual Analog Scale (VAS) [4] [5].

Agent Adjusted Mean VAS Score (mm) Statistical Outcome

| Buffered Tetracaine | 29.1 mm | Estimated Difference: 13.1 mm (95% CI: 6.9 to 19.3 mm) | | Plain Tetracaine | 16.0 mm | P-value significant |

G Experimental Protocol for pH Impact on Pain Start Healthy Volunteers (n=60) Step1 Randomized Double-Blind Start->Step1 Step2 Period 1: Instill Buffer or Plain Step1->Step2 Step3 Washout (Mean 24 days) Step2->Step3 Step4 Period 2: Crossover to Other Treatment Step3->Step4 Step5 Outcome: VAS Pain Score (Immediately & at 5 min) Step4->Step5 End Analysis Step5->End

Conclusion

Tetracaine HCl remains a valuable agent for rapid-onset, short-duration ophthalmic anesthesia in controlled clinical settings. Its high lipid solubility and potency are key to its efficacy. However, its use requires careful management to avoid corneal toxicity and systemic effects. Recent research continues to refine our understanding of its properties, as demonstrated by the unexpected findings on pH and instillation pain, highlighting the complexity of formulation science.

References

Comprehensive Application Notes and Protocols for Tetracaine Hydrochloride in Minor Surgical Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Tetracaine hydrochloride is a potent ester-type local anesthetic. Its primary mechanism involves the reversible blockade of voltage-gated sodium channels on nerve cell membranes, which inhibits the influx of sodium ions and prevents the initiation and propagation of action potentials, leading to a localized loss of sensation. Its high lipid solubility contributes to its effectiveness and relatively prolonged duration of action [1] [2]. The following document details its clinical application and supporting experimental data for researchers and drug development professionals.

Clinical Applications and Efficacy Data

Recent clinical trials confirm the efficacy of this compound in specific minor surgical procedures, with quantitative data supporting its benefits.

1.1 Application in Painless Cystoscopy A 2025 prospective randomized controlled trial demonstrated that using this compound jelly as a surface anesthetic in combination with intravenous anesthesia provided significant advantages over intravenous anesthesia alone for painless cystoscopy [3].

1.2 Application in Ophthalmic Surgery this compound is a established agent for topical anesthesia in ophthalmic surgery, such as cataract removal via phacoemulsification. A study comparing tetracaine 0.5% eyedrops alone versus a combination with lidocaine 2% gel found no statistically significant difference in patient-reported pain scores, indicating that tetracaine alone is effective for this procedure [4].

Table 1: Key Efficacy Outcomes from a Cystoscopy Clinical Trial The following data compares an experimental group (Tetracaine Jelly + Intravenous Anesthesia) with a control group (Glycerin + Intravenous Anesthesia) [3].

Outcome Measure Experimental Group (n=30) Control Group (n=30) P Value
Additional Propofol Dose (mL) 0 [0, 5] 5 [5, 10] < 0.05
Anesthesia Time (min) 5 [3, 7] 8 [4, 10] < 0.05
Cystoscopy Time (min) 5 [3, 9.75] 12 [9, 16] < 0.05
Total Surgical Time (min) 12 [9, 16.25] 22 [16, 26.5] < 0.05
Postoperative SpO₂ (%) 100 [99, 100] 99 [99, 100] < 0.05

Note: Data presented as median [interquartile range].

Experimental Protocols

Clinical Protocol for Painless Cystoscopy

This protocol is adapted from a recent randomized controlled trial [3].

2.1.1 Objective: To evaluate the efficacy and safety of this compound jelly surface anesthesia combined with intravenous anesthesia for painless cystoscopy.

2.1.2 Patient Preparation and Inclusion Criteria:

  • Patient Selection: Recruit male patients aged ≥18 years undergoing urological stone surgery with a unilateral ureteral stent in place.
  • Key Criteria: Good urethral condition, clear urine in the bladder, no contraindications to general anesthesia, and eligibility confirmed via anesthesia clinic assessment.
  • Pre-procedure: Patients must fast for 8 hours and abstain from drinking for 4 hours prior to the procedure.
  • Consent: All participants must provide voluntary, signed informed consent.

2.1.3 Anesthesia and Surgical Procedure:

  • Setup: Establish intravenous access. Continuously monitor blood pressure, heart rate, and oxygen saturation (SpO₂). Administer oxygen via nasal cannula at 6 L/min.
  • Positioning: Place the patient in the lithotomy position. Perform routine disinfection and draping.
  • Initial Anesthesia: Administer a slow intravenous injection of 1% propofol (1.5 mg/kg) and remifentanil (0.15 μg/kg).
  • Surface Anesthesia (After 2 minutes):
    • Experimental Group: Instill 10 mL of this compound jelly into the urethra.
    • Control Group: Instill 10 mL of glycerin into the urethra.
  • Surgery Commencement: Wait for 4 minutes after urethral instillation before beginning the cystoscopic procedure.
  • Maintenance: Patients maintain spontaneous breathing. Administer an additional 0.5 mg/kg dose of 1% propofol if signs of pain (e.g., frowning, limb movement) are observed.

2.1.4 Data Collection and Observation Indicators:

  • Primary Indicator: Total dosage of propofol used.
  • Secondary Indicators: Cystoscopy time, anesthesia recovery time, intraoperative and postoperative vital signs (blood pressure, heart rate, SpO₂).
  • Safety: Monitor for any postoperative complications or adverse events.
Pre-formulation Study Protocol for Tetracaine-Loaded Nanocarriers

This protocol outlines the development of nanostructured lipid carriers (NLC) for prolonged tetracaine delivery, based on a published pre-formulation study [5].

2.2.1 Objective: To develop and optimize nanostructured lipid carriers (NLC) for encapsulating 4% tetracaine (TTC), enhancing its sustained release profile and reducing cytotoxicity.

2.2.2 Preparation of NLC (Emulsification-Ultrasonication Method):

  • Oily Phase: Melt the solid lipid (e.g., cetyl palmitate, CP) and liquid lipid (e.g., Transcutol, TRANS) in a water bath at 10°C above the solid lipid's melting point. Add 4% TTC to the melted lipids and stir until fully solubilized.
  • Aqueous Phase: Dissolve the surfactant (Pluronic F68) in heated deionized water.
  • Emulsification: Pour the aqueous phase into the oily phase while stirring at 10,000 rpm for 3 minutes using an Ultra-Turrax homogenizer.
  • Sonication: Sonicate the resulting microemulsion using a tip sonicator (500 W, 20 kHz) for 30 minutes in alternating 30-second on/off cycles.
  • Formation: Immediately cool the nanoemulsion in an ice bath to form the NLC suspension.

2.2.3 Experimental Design for Optimization:

  • Factorial Design: Employ a 2³ factorial design to optimize the formulation.
  • Independent Variables:
    • Surfactant concentration (% P68)
    • Total lipid concentration (% TL)
    • Solid-to-liquid lipid ratio (% SL)
  • Dependent Variables: Particle size, polydispersity index (PDI), zeta potential (ZP), and encapsulation efficiency (%EE).

2.2.4 Characterization and Analysis:

  • Particle Size and Zeta Potential: Determine via Dynamic Light Scattering (DLS).
  • Encapsulation Efficiency (%EE): Determine by centrifugal ultrafiltration. Quantify free TTC in the filtrate using HPLC and calculate %EE with the formula: %EE = (TTC_total - TTC_free) / TTC_total × 100
  • Drug Release Profile: Conduct in vitro release studies over >48 hours.
  • Cytotoxicity: Assess using an MTT assay against Balb/c 3T3 fibroblast cells.

Mechanism of Action and Signaling Pathways

This compound exerts its local anesthetic effect through a multi-target mechanism primarily involving ion channel blockade.

G A Tetracaine HCl Administration B Diffusion Through Nerve Cell Membrane A->B High Lipid Solubility C Blockade of Voltage-Gated Sodium (Na⁺) Channels B->C D Inhibition of Acid-Sensing Ion Channels (ASICs) B->D E Prevention of Action Potential Initiation & Propagation C->E Stabilizes Neuronal Membrane Prevents Na⁺ Influx D->E Blocks ASIC3 & ASIC1b Reduces Pain Signaling F Localized Loss of Sensation (Anesthesia) E->F

Diagram 1: Molecular mechanism of this compound-induced local anesthesia. The diagram illustrates the pathway from drug administration to the final anesthetic effect, highlighting key molecular targets.

3.1 Primary Mechanism: Sodium Channel Blockade

  • Tetracaine diffuses through the nerve cell membrane due to its high lipid solubility [1].
  • It binds to specific hydrophobic residues within the pore of voltage-gated sodium channels (e.g., α1Leu 251, δVal 269), stabilizing the neuronal membrane in its resting state [2].
  • This binding physically obstructs the channel, preventing the influx of sodium ions that is required for membrane depolarization and the propagation of action potentials along the nerve fiber [1] [2]. The conduction of pain signals is thereby interrupted.

3.2 Secondary Mechanism: ASIC Inhibition

  • Tetracaine also inhibits a subset of acid-sensing ion channels (ASICs), specifically ASIC3 and ASIC1b, but not ASIC2a [2].
  • This inhibition of ASICs, which are involved in nociception (pain perception), is proposed as a complementary mechanism that contributes to its overall analgesic effect [2].

Conclusion

This compound remains a highly valuable local anesthetic for minor surgical procedures. Clinical research demonstrates that its use as a surface anesthetic in procedures like cystoscopy reduces the required dose of systemic anesthetic agents, shortens operation times, and improves patient safety [3]. From a drug development perspective, advanced formulations such as Nanostructured Lipid Carriers show significant promise in enhancing the therapeutic profile of tetracaine by prolonging its release and mitigating cytotoxicity, opening avenues for new product development [5]. Its well-elucidated mechanism of action, involving dual blockade of sodium channels and ASICs, provides a solid foundation for its continued and future application in clinical and research settings [1] [2].

References

Comprehensive Application Notes and Protocols for Tetracaine HCl in Dental Anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Tetracaine hydrochloride is an ester-type local anesthetic characterized by its potent and long-lasting anesthetic effects. Its chemical structure as a derivative of para-aminobenzoic acid (PABA) contributes to its high lipid solubility and rapid penetration through mucosal barriers [1] [2]. The primary mechanism of action involves reversible blockade of voltage-gated sodium channels on neuronal membranes, preventing depolarization and subsequent conduction of nociceptive impulses [1] [3]. Tetracaine exists in both ionized and non-ionized forms, with the non-ionized form readily crossing lipid membranes and the ionized form binding preferentially to sodium channels in their open-activated state [1]. This dual-state binding mechanism contributes to its enhanced potency, reported to be 5-8 times greater than cocaine and significantly more efficacious than other dental topical anesthetics [2].

The pharmacokinetic profile of tetracaine includes rapid hydrolysis by plasma pseudocholinesterase into PABA and diethylaminoethanol, with minimal unchanged drug excreted renally [1] [4]. Its high lipid solubility (relative value of 80) and moderate protein binding (75%) contribute to its extended duration of action, which can persist for 20-60 minutes following topical application [1] [2]. These properties make tetracaine particularly suitable for dental procedures requiring sustained surface anesthesia, though they also necessitate careful dosing to avoid systemic toxicity [1].

Clinical Applications and Administration Techniques

Conventional Topical Administration

Traditional topical formulations of tetracaine HCl are available as spray solutions or ointments in concentrations ranging from 0.2% to 2.0% [2]. The established protocol for mucosal application involves:

  • Drying the target mucosal surface thoroughly using gauze or air syringe to enhance adhesion and penetration [2]
  • Applying the minimal effective volume (typically 0.5-1.0 mL) using a cotton-tipped applicator or controlled spray actuator
  • Allowing approximately 2 minutes for adequate anesthesia onset before proceeding with dental procedures [2]
  • Limiting total dose to 20 mg (equivalent to 1 mL of 2% solution) in healthy adults to prevent systemic toxicity [2]

These conventional formulations provide effective anesthesia for needle insertion sites, minor soft tissue procedures, and control of the gag reflex during radiographic imaging or impression taking [2]. However, their utility is limited to superficial procedures due to restricted mucosal penetration depth.

Advanced Intranasal Administration for Maxillary Anesthesia

A significant advancement in needle-free dental anesthesia is the development of intranasal tetracaine formulations, which provide profound pulpal anesthesia of maxillary teeth through diffusion across the nasal mucosa to the posterior superior alveolar nerve and maxillary nerve branches [5] [6]. The established clinical protocol involves:

Table 1: Intranasal Administration Protocol for Maxillary Anesthesia

Parameter Specification Clinical Rationale
Formulation 3% tetracaine HCl + 0.05% oxymetazoline nasal spray [5] [6] Oxymetazoline provides vasoconstriction to enhance retention and reduce systemic absorption
Dosing 0.2-0.4 mL (1-2 sprays) per nostril on side corresponding to treatment area [6] Bilateral administration may be required for midline procedures
Onset Time 2-4 minutes for soft tissue anesthesia; 5-10 minutes for pulpal anesthesia [6] Varies based on mucosal thickness and individual vascularity
Duration 20-60 minutes of adequate pulpal anesthesia [2] Sufficient for most restorative procedures on maxillary teeth
Positioning Upright or slightly reclined with head tilted back Facilitates distribution to sphenopalatine ganglion area

Clinical trials with the commercial product Kovanaze (3% tetracaine + 0.05% oxymetazoline) have demonstrated effective anesthesia for restorative procedures on maxillary premolars, canines, and incisors, with success rates comparable to conventional infiltration anesthesia in 85-90% of cases [6]. However, patients should be advised about common transient side effects including nasal drainage, congestion, burning, and sinus pressure [5].

Novel Delivery Systems in Development

Recent research has focused on advanced delivery systems to enhance tetracaine's therapeutic profile:

  • Tetracaine-Loaded Nanostructured Lipid Carriers (NLC): Encapsulation of 4% tetracaine in NLC systems significantly prolongs drug release beyond 48 hours while reducing cytotoxicity against cultured fibroblasts [5].
  • Thermoreversible Hydrogels: Incorporation of tetracaine-NLC into poloxamer 407 hydrogels creates a mucoadhesive system that undergoes sol-gel transition at nasal cavity temperature, prolonging residence time and increasing analgesia duration three-fold in preclinical models [5].
  • Combination Formulations: Patented compositions combining tetracaine with vasoconstrictors, permeability enhancers, and mucoadhesive polymers to optimize nasal absorption and anesthetic efficacy [6].

These advanced systems address limitations of conventional formulations by modulating drug release kinetics and enhancing mucosal retention, potentially expanding tetracaine's utility for extended dental procedures.

Experimental Protocols and Methodologies

Preclinical Assessment of Anesthetic Efficacy

The tail-flick test in murine models provides a standardized protocol for quantifying tetracaine formulation efficacy:

  • Animal Preparation: Mice (20-25 g) are acclimatized to laboratory conditions for 5-7 days prior to experimentation [5]
  • Baseline Measurement: Each mouse's baseline tail-flick latency is determined using a radiant heat source positioned 2-3 cm from the tail tip, with a 12-second cutoff to prevent tissue damage [5]
  • Formulation Administration: Test formulations (0.1-0.2 mL) are applied to the nasal mucosa using a micropipette with tapered tip
  • Efficacy Assessment: Tail-flick latency is measured at 5, 15, 30, 60, 120, and 180 minutes post-administration
  • Data Analysis: Percentage of maximum possible effect (%MPE) is calculated as: [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100 [5]

This protocol demonstrated that tetracaine-loaded NLC in thermoreversible hydrogel (TTCNLC-HG4%) provided a three-fold increase in analgesia duration compared to tetracaine solution controls [5].

In Vitro Permeation Studies

Nasal mucosa permeation kinetics can be evaluated using Franz diffusion cells:

  • Mucosa Preparation: Fresh porcine or bovine nasal mucosa is carefully separated, trimmed to 500 μm thickness, and mounted between donor and receptor compartments [5]
  • Receptor Medium: Phosphate-buffered saline (pH 7.4) with 0.01% sodium azide as preservative, maintained at 37°C with continuous magnetic stirring [5]
  • Sample Application: 1 mL of test formulation containing 4% tetracaine is placed in the donor compartment
  • Sampling Protocol: 200 μL aliquots are withdrawn from the receptor compartment at 0, 15, 30, 60, 120, 180, 240, and 300 minutes, with immediate replacement with fresh medium [5]
  • Analytical Method: Tetracaine quantification via HPLC with UV detection at 280 nm, using a reversed-phase C18 column with isocratic elution (10 mM ammonium phosphate pH 3.0:acetonitrile, 70:30 v/v) at 1.5 mL/min flow rate [5]

This methodology demonstrated that hybrid hydrogel systems significantly reduced tetracaine permeation rate while maintaining sustained delivery, correlating with prolonged anesthetic efficacy in vivo [5].

Clinical Evaluation Protocol for Dental Anesthesia

A randomized, controlled clinical trial design for assessing intranasal tetracaine efficacy:

  • Patient Selection: Adults requiring restorative procedures on maxillary anterior teeth or premolars, excluding those with nasal pathology, hypertension, or pseudocholinesterase deficiency [6] [7]
  • Randomization: Double-masked, parallel-group design with computer-generated randomization schedule
  • Intervention: Experimental group receives 3% tetracaine + 0.05% oxymetazoline nasal spray; control group receives active comparator (e.g., 2% lidocaine with 1:100,000 epinephrine infiltration)
  • Outcome Measures:
    • Primary: Success of procedure without rescue anesthesia, measured by subjective numbness assessment (SNA) scale and objective response to pulpal electrical testing [7]
    • Secondary: Onset time, duration of soft tissue and pulpal anesthesia, patient-reported comfort, and adverse events [7]
  • Statistical Analysis: Intention-to-treat population with appropriate sample size calculation (typically n≥30 per group) to detect minimum clinically important difference with 80% power and α=0.05 [7]

Quantitative Data Summary

Table 2: Comparative Analysis of Tetracaine Formulations and Administration Routes

Formulation Type Concentration Onset Time (minutes) Duration (minutes) Clinical Applications Evidence Level
Conventional Topical 0.2-2.0% [2] 2-3 [2] 20-60 [2] Mucosal anesthesia, needle insertion sites Established use
Intranasal Spray 3% + vasoconstrictor [6] 5-10 [6] 20-60 [2] Restorative procedures on maxillary anterior teeth Phase III clinical trials [7]
Thermoreversible Hydrogel 4% in NLC [5] 5-15 (preclinical) [5] >180 (preclinical) [5] Extended-duration procedures (investigational) Preclinical development
Spinal Anesthesia 0.1-1.0% [1] 3-15 [1] 90-200 [1] Not applicable to dentistry Established use

Table 3: Adverse Effect Profile of Tetracaine Formulations

Adverse Effect Topical Mucosal Intranasal Administration Systemic Toxicity
Local Reactions Erythema, edema [3] Nasal drainage, congestion, burning (76% of subjects) [5] Not applicable
Allergic Potential PABA-related hypersensitivity [1] [2] Same as topical, plus vasoconstrictor effects Rare with proper dosing
CNS Toxicity Circumoral numbness, tinnitus, blurred vision [1] Similar to topical at equivalent doses Seizures, coma at high plasma concentrations [1]
Cardiovascular Effects Minimal with topical use Tachycardia with vasoconstrictor [6] Bradycardia, asystole, decreased contractility [1]
Incidence of Severe Events Rare (<1%) [3] Rare (<1%) [7] Dose-dependent

Molecular Mechanisms and Signaling Pathways

Beyond sodium channel blockade, recent research has elucidated additional cellular mechanisms of tetracaine action. Studies demonstrate that this compound can induce macrophage pyroptosis through both canonical and non-canonical inflammatory caspase pathways [8]. Specifically, tetracaine activates caspase-1 and caspase-11, which cleave gasdermin D (GSDMD) to form plasma membrane pores, triggering IL-1β release and inflammatory cell death [8]. This mechanism differs from lipopolysaccharide-induced pyroptosis and may contribute to local anesthetic toxicity at high concentrations.

The following diagram illustrates the signaling pathways involved in tetracaine-induced pyroptosis:

G Tetracaine Tetracaine Canonical Canonical Pathway Tetracaine->Canonical NonCanonical Non-canonical Pathway Tetracaine->NonCanonical Caspase1 Caspase-1 Activation Canonical->Caspase1 Caspase11 Caspase-11 Activation NonCanonical->Caspase11 GSDMD GSDMD Cleavage Caspase1->GSDMD Caspase11->GSDMD Pyroptosis Macrophage Pyroptosis GSDMD->Pyroptosis IL1β IL-1β Release GSDMD->IL1β

Figure 1: Tetracaine-Induced Macrophage Pyroptosis Signaling Pathways

This mechanism provides potential targets for therapeutic interventions to mitigate local anesthetic toxicity, though its clinical significance in dental anesthesia requires further investigation [8].

Safety Considerations and Regulatory Status

Toxicity Management

Tetracaine's high potency necessitates careful attention to dosing to prevent local anesthetic systemic toxicity (LAST), which manifests initially as circumoral numbness, tinnitus, blurred vision, and dizziness, potentially progressing to seizures, coma, and cardiovascular collapse [1]. The risk of toxicity is influenced by administration site vascularity, with absorption rates highest for intravenous > intercostal > subcutaneous routes [1]. Dental practitioners should:

  • Limit total tetracaine dose to 20 mg (1 mL of 2% solution) in healthy adults [2]
  • Avoid application to inflamed or breached mucosa which enhances systemic absorption [1]
  • Have resuscitation equipment and lipid emulsion therapy immediately available when using high doses [1]
  • Screen for pseudocholinesterase deficiency which delays tetracaine metabolism, increasing toxicity risk [1]
Special Population Considerations
  • Hepatic Impairment: Reduced pseudocholinesterase production requires dose reduction and extended monitoring [1]
  • Pediatric Patients: Safety established for ophthalmic use but intranasal administration requires age-specific dosing [1]
  • Obstetric Patients: Low-dose spinal administration is acceptable but topical use during breastfeeding should avoid breast area application [1]
  • Elderly Patients: Administer lowest effective dose due to potential age-related metabolic changes and comorbidities [1]
Drug Interactions and Contraindications

Tetracaine is contraindicated in patients with:

  • Known hypersensitivity to ester anesthetics or PABA derivatives [1] [2]
  • Sulfite allergy (some formulations contain acetone sodium bisulfite) [4]
  • Concurrent sulfonamide therapy as PABA metabolite may antagonize antibacterial effects [1]

Additionally, tetracaine may increase the risk of methemoglobinemia when combined with other oxidizing agents, requiring monitoring for cyanosis refractory to oxygen therapy [1].

Conclusion and Future Perspectives

This compound represents a valuable agent in the dental anesthesia arsenal, particularly with the development of novel intranasal delivery systems that provide effective needle-free anesthesia for maxillary teeth. The ongoing refinement of mucoadhesive, sustained-release formulations promises to further enhance tetracaine's therapeutic profile by extending duration while minimizing systemic exposure. Researchers should continue to explore optimized delivery systems that balance rapid onset with prolonged effect, particularly for patients with dental anxiety or needle phobia. Clinical protocols must emphasize appropriate dosing and safety monitoring to leverage tetracaine's potent anesthetic effects while minimizing the risk of adverse events.

References

Applications of Tetracaine Hydrochloride in Nerve Blocks

Author: Smolecule Technical Support Team. Date: February 2026

Application Context Formulation & Concentration Protocol Summary Key Outcomes & Efficacy
Post-Herpetic Itch (Supraorbital Nerve) [1] 4% tetracaine dissolved in 0.5% bupivacaine (injection) Supraorbital nerve block with 0.2 mL of the solution after failure of conventional treatments [1]. Provided 6 months of complete itch relief; mild transient eyelid edema resolved in 3 weeks [1].
Painless Cystoscopy (Urethral Surface) [2] Tetracaine hydrochloride jelly (topic) Intravenous anesthesia (propofol/remifentanil) followed by urethral instillation of 10 mL tetracaine jelly [2]. Reduced supplemental propofol requirement, shorter procedure/anesthesia times, higher postoperative SpO₂ [2].
Ophthalmic Examination & Surgery [3] [4] 0.5% ophthalmic solution (topic) Topical instillation onto the corneal surface for anesthesia prior to examination or epithelial debridement [3] [4]. Effective corneal anesthesia; plain (unbuffered) solution caused less instillation pain than buffered [3].
Supraclavicular Brachial Plexus Block [5] 1% tetracaine added to 0.25% bupivacaine (injection) Ultrasound-guided block with 34 mL total volume (30 mL 0.25% bupivacaine + 4 mL 1% tetracaine) for shoulder surgery [5]. No significant prolongation of analgesia duration vs. bupivacaine alone (17.1 ± 7.3 vs. 16.6 ± 8.3 hours) [5].

The following workflow generalizes the procedural steps for performing a diagnostic nerve block involving tetracaine, integrating common elements from the clinical studies reviewed.

Experimental Workflow for Diagnostic Nerve Block

cluster_administration Anesthetic Administration Options Start Patient Selection & Consent A Pre-procedure Assessment (Medical History, ASA Grade) Start->A B Aseptic Site Preparation A->B C Anesthetic Administration B->C D Block Efficacy Assessment (Sensory/Motor Function) C->D C1 Topical Application (e.g., Urethral Jelly, Cornea) C2 Peripheral Nerve Block (US/Nerve Stimulator Guidance) C3 Combination with other agents (e.g., Bupivacaine) E Diagnostic or Therapeutic Procedure D->E F Monitoring & Data Collection (Vital Signs, VAS, Complications) E->F

Detailed Experimental Protocols

Here are the detailed methodologies for key applications of tetracaine, as cited in the research.

Supraorbital Nerve Block for Neuropathic Itch

This protocol is adapted from a case report on treating refractory post-herpetic itch (PHI) [1].

  • Patient Preparation: Position patient supine. Palpate and identify the supraorbital notch.
  • Needle Insertion: Using a 25-gauge needle, insert at the level of the supraorbital notch.
  • Anesthetic Injection: Slowly inject 0.2 mL of a solution containing 4% tetracaine dissolved in 0.5% bupivacaine.
  • Efficacy Assessment: Monitor for resolution of itch using a patient-reported numerical rating scale (e.g., 0-10). In the reported case, the block provided complete relief for 6 months.
  • Safety Monitoring: Observe for local adverse effects. The noted case reported transient, mild eyelid edema that resolved spontaneously within 3 weeks [1].
Urethral Surface Anesthesia for Painless Cystoscopy

This protocol is based on a prospective randomized controlled trial [2].

  • Preoperative: Patient fasts for 8 hours, no clear liquids for 4 hours. Establish intravenous access and monitor vital signs (BP, HR, SpO₂). Administer nasal oxygen at 6 L/min.
  • Initial Anesthesia: Administer a slow intravenous injection of 1.5 mg/kg of 1% propofol and 0.15 μg/kg remifentanil.
  • Surface Anesthesia: After 2 minutes, instill 10 mL of this compound jelly into the urethra.
  • Procedure Initiation: Commence cystoscopy 4 minutes after the urethral instillation.
  • Maintenance: Patients maintain spontaneous breathing. Administer an additional 0.5 mg/kg of 1% propofol if signs of pain (e.g., frowning, limb movement) are observed.
  • Data Collection: Record total propofol dose, cystoscopy time, anesthesia time, and vital signs at all stages [2].

Key Considerations for Researchers

  • Combination Therapy: Tetracaine is frequently used in combination with other agents. The synergy with bupivacaine for prolonged effect in peripheral blocks is an area of active investigation, though one study found no significant prolongation [1] [5].
  • Formulation pH: For ophthalmic use, the pH of the formulation is critical. One study found that buffered tetracaine (pH 7.4) caused more pain on instillation than the plain, more acidic (pH 4.54) commercial solution [3]. This contradicts the common assumption that buffering always reduces pain.
  • Safety Profile: Across the studies reviewed, tetracaine was generally well-tolerated. The most common adverse effects were local and transient, such as mild eyelid edema in the supraorbital block and minor discomfort on instillation in ophthalmic use [2] [1] [3]. No serious systemic complications were reported in these studies.

References

tetracaine HCl emergency trauma care wound management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Tetracaine hydrochloride is an amino-ester local anesthetic with potent sodium channel blocking activity [1]. Its high lipid solubility (relative value of 80) contributes to its significant anesthetic potency, while its ester structure renders it susceptible to metabolism by plasma pseudocholinesterase into para-aminobenzoic acid (PABA) and an alcohol derivative [1].

The pharmacokinetic profile of tetracaine is characterized by a moderate pKa of 8.46, which influences the proportion of unionized drug available to cross lipid membranes at physiological pH. Tetracaine exhibits a rapid onset of action, particularly in ophthalmic applications where effects begin within 30 seconds, and a prolonged duration of anesthesia ranging from 15 minutes for topical ocular use to 200 minutes or longer for spinal anesthesia [1] [2]. Its protein binding is approximately 75%, contributing to its sustained activity [1].

Clinical Applications and Formulations

FDA-Approved Indications
  • Topical Ophthalmic Anesthesia: Tetracaine is indicated for short procedures on the surface of the eye, such as tonometry, foreign body removal, and suture removal. The typical dose is 1-2 drops of a 0.5% solution instilled into the eye(s) prior to the procedure [1] [3].
  • Spinal Anesthesia: As an injectable formulation, tetracaine provides surgical anesthesia for prolonged procedures. Dosing is segmental, typically ranging from 5 mg for perineal procedures to 15-20 mg for anesthesia up to the costal margin [1] [3].
Off-Label and Emergency Care Applications
  • Corneal Abrasion Pain Management: Emerging evidence supports the short-term (24-hour) use of topical tetracaine for pain control in simple corneal abrasions. Studies demonstrate significant pain reduction without delayed healing or serious complications, though contact lens wearers and those with ocular infection are excluded [1] [4].
  • Topical Anesthesia for Laceration Repair (TAC and LAT): Tetracaine has been used in compounded topical formulations.
    • TAC: A solution containing Tetracaine, Adrenaline (epinephrine), and Cocaine, used for anesthesia and vasoconstriction in superficial lacerations, particularly on the head and neck [5] [6].
    • LAT: A modified solution with Lidocaine, Adrenaline, and Tetracaine, developed to avoid cocaine-related toxicity and regulatory issues [5].
  • Topical Analgesia for Superficial Procedures: Tetracaine is used in combination with lidocaine in peelable creams for procedures like laser therapy, tattoo removal, and dermal filler injections, providing effective dermal anesthesia [1].

Dosing and Administration Protocols

Table 1: Tetracaine HCl Dosing Guidelines for Emergency and Trauma Care

Application Formulation & Concentration Dosing Protocol Maximum Dose & Duration
Ophthalmic Anesthesia (Brief) 0.5% solution [1] 1-2 drops in affected eye(s) prior to procedure [1] 1-3 doses for procedure [1]
Corneal Abrasion Pain 0.5% or 1% solution [4] 1-2 drops every 30 minutes as needed for pain [1] [4] 24-hour supply; monitor for re-check [4]
Spinal Anesthesia 1% injection [3] 5-20 mg based on surgical site; inject at 1 mL/5 sec [3] Doses >15 mg rarely required [3]
Topical Use (TAC/LAT) Compounded solution [5] [6] Apply to wound surface on saturated gauze Not specified; use minimal effective volume

Safety and Toxicity Management

Tetracaine is among the most potent and potentially toxic local anesthetics, requiring vigilant safety protocols [5].

  • Systemic Toxicity:

    • CNS Effects: Initial manifestations include circumoral numbness, tinnitus, blurred vision, and dizziness, which can progress to tremors, seizures, coma, and respiratory arrest [1] [3].
    • Cardiovascular Effects: Toxicity can cause myocardial depression, hypotension, bradycardia, and potentially cardiac arrest [1] [3].
    • Dosing: The maximum recommended dose is 1-3 mg/kg based on actual body weight. Absorption varies by site, with higher risk from mucous membranes and vascular areas [1].
  • Methemoglobinemia: Cases have been reported with local anesthetic use. Risk is increased in patients with glucose-6-phosphate dehydrogenase deficiency, infants under 6 months, and with concurrent use of other oxidizing drugs. Treatment may require methylene blue [3].

  • Allergic Reactions: Ester anesthetics are associated with a higher incidence of allergic reactions due to PABA metabolites. Tetracaine is contraindicated in patients with hypersensitivity to ester anesthetics or PABA derivatives [1] [3].

  • Special Populations:

    • Hepatic Impairment/Pseudocholinesterase Deficiency: Use with caution due to reduced metabolic capacity [1].
    • Pediatric, Geriatric, and Debilitated Patients: Use reduced doses commensurate with weight and physical status [3].

Experimental Protocols for Research and Development

Protocol 1: Cytotoxicity and Cell Viability Assay

This protocol assesses tetracaine's cytotoxic effects, relevant for both safety profiling and investigating anti-cancer properties [7] [8].

  • Cell Culture: Use relevant cell lines (e.g., RAW 264.7 macrophages, A375 melanoma cells). Culture in appropriate media with 10% FBS and 1% antibiotics at 37°C with 5% CO₂ [7] [8].
  • Drug Treatment: Prepare tetracaine HCl stock solution. Treat cells with a concentration range (e.g., 100-400 μM) for 24 hours [8].
  • Viability Assessment: Perform Cell Counting Kit-8 (CCK-8) assay. Add CCK-8 reagent to wells, incubate for 1-4 hours, and measure absorbance at 450 nm. Calculate cell viability percentage relative to untreated controls [8].
  • Lactate Dehydrogenase (LDH) Release: Use culture supernatant to quantify LDH release, a marker of cell membrane damage, via an ELISA kit according to manufacturer instructions [8].
Protocol 2: In Vitro Drug Release and Transdermal Diffusion

This methodology evaluates the release kinetics and permeation of tetracaine from topical formulations [9].

  • Franz Diffusion Cell Setup: Use a vertical Franz diffusion cell with a synthetic membrane or excised abdominal rat skin separating donor and receptor compartments [9].
  • Receptor Phase: Fill receptor compartment with phosphate buffer (pH 7.4), maintained at 37±0.5°C with constant stirring [9].
  • Application: Place a known area of the tetracaine formulation (e.g., transdermal film or gel) on the membrane in the donor compartment [9].
  • Sampling: Withdraw 1 mL samples from the receptor port at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 h), replacing with an equal volume of fresh buffer [9].
  • Analysis: Quantify tetracaine concentration in samples using UV spectrophotometry at 310 nm or HPLC. Calculate cumulative drug release over time [9].
Protocol 3: In Vivo Analgesic Efficacy

These models assess the analgesic effectiveness of tetracaine formulations in live animals [9].

  • Hot-Plate Test:
    • Animals: Use male Wistar rats (150-225 g). Apply formulation to shaved dorsal skin at a specific dose (e.g., 1.0 mg/kg) 30 minutes prior to testing.
    • Procedure: Place rats on a hot plate maintained at 55±1°C. Record the reaction time (e.g., licking forepaws or jumping) as the endpoint.
    • Measurement: Record reaction times at various intervals post-application. Determine maximum response, time of maximum response, and duration of action [9].
  • Acetic Acid-Induced Writhing Test:
    • Treatment: Administer tetracaine formulation (test), control, and standard analgesic to different groups of rats.
    • Induction: Inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally 10 hours post-treatment.
    • Measurement: Count the number of writhes (characteristic abdominal contractions) in each group over a specified period. Calculate the percentage inhibition of writhes compared to the control group [9].

The following diagram illustrates the cellular mechanism of action of tetracaine HCl and its investigated signaling pathways in cytotoxicity:

G cluster_primary Primary Anesthetic Mechanism cluster_research Investigated Cytotoxicity Pathways (Research) TTC Tetracaine HCl SC Voltage-Gated Sodium Channel TTC->SC  Blocks AP Blocked Action Potential Initiation & Transmission SC->AP  Inhibits Anes Local Anesthesia AP->Anes TTC2 Tetracaine HCl Pyr Macrophage Pyroptosis TTC2->Pyr Nedd Neddylation Signaling Inactivation TTC2->Nedd C1 Caspase-1 Activation Pyr->C1 C11 Caspase-11 Activation Pyr->C11 GSDMD GSDMD Cleavage (Pore Formation) C1->GSDMD C11->GSDMD IL1B IL-1β Release (Inflammation) GSDMD->IL1B Surv Reduced Survivin Stability Nedd->Surv Apo Altered Cell Proliferation/Death Surv->Apo

Conclusion and Future Directions

Tetracaine HCl remains a valuable agent in emergency trauma care due to its rapid onset and potent anesthetic effect. Current clinical applications are well-established, particularly in ophthalmic and topical anesthesia. Emerging research points to potential novel applications and a deeper understanding of its cellular effects, including anti-tumor activity and modulation of specific cell death pathways like pyroptosis [7] [8]. Future efforts in drug development should focus on optimizing delivery systems to enhance safety margins and exploring the therapeutic potential of its newly discovered signaling interactions.

References

Comprehensive Technical Review: Solubility Enhancement Techniques for Tetracaine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetracaine Hydrochloride Solubility Challenges

This compound is an ester-type local anesthetic widely used in ophthalmic, dermatological, and spinal anesthesia applications. Despite its potent analgesic properties, the clinical utility of this compound is often limited by its physicochemical characteristics, particularly its pH-dependent solubility and membrane permeability. The molecule exists in equilibrium between three different species depending on pH: the divalent cation (TCH₂²⁺) at strongly acidic pH, the monovalent cation (TCH⁺) at physiological pH (approximately 4.2-6.5), and the neutral base (TC) at alkaline pH (above 8.0) [1]. The bioactive species is generally accepted to be the cationic form (TCH⁺), which binds to sodium channels on nerve membranes, blocking the initiation and transmission of nervous impulses [1].

The solubility behavior of this compound is further complicated by its amphiphilic nature, which confers surfactant-like properties. At concentrations exceeding approximately 70 mM, this compound molecules undergo micellization, forming colloidal structures that can disrupt membrane organization and potentially contribute to systemic toxicity [2]. This critical micelle concentration (CMC) represents an important formulation consideration, particularly for high-dose applications. The pH-dependent solubility profile creates significant challenges for developing stable, bioavailable formulations, especially for topical applications where the physiological skin pH favors the less permeable cationic species. These limitations have prompted extensive research into solubility enhancement strategies that can improve tetracaine's therapeutic efficacy while reducing its systemic toxicity [3].

Solubility Enhancement Techniques - Comparative Analysis

Various strategies have been developed to address the solubility limitations of this compound, each with distinct mechanisms of action and formulation considerations. These approaches can be broadly categorized into inclusion complexation, lipid-based nanocarriers, and micellar solubilization, with each offering specific advantages for different clinical applications. The following table provides a comprehensive comparison of the key solubility enhancement techniques investigated for this compound:

Table 1: Solubility Enhancement Techniques for this compound

Technique Mechanism of Action Key Formulation Components Solubility Enhancement Duration of Effect Key Advantages
Cyclodextrin Complexation Host-guest inclusion complex formation within cyclodextrin cavity β-cyclodextrin, HP-β-cyclodextrin 14-fold (β-CD), 69-fold (HP-β-CD) for neutral TC form [1] Sustained release (>24 hours) [1] Improved chemical stability, reduced toxicity, pH-independent solubility for complexed drug
Nanostructured Lipid Carriers (NLCs) Encapsulation in imperfect solid-liquid lipid matrix Cetyl palmitate, Transcutol, Dhaykol 6040, Pluronic F68 High encapsulation efficiency (>63%) [3] Prolonged release (>48 hours) [3] Enhanced skin permeability, reduced cytotoxicity, improved shelf stability
Micellar Solubilization Surfactant-mediated solubilization above critical micelle concentration Endogenous surfactant properties of tetracaine molecules Critical micelle concentration = 70 mM at 25°C [2] Immediate release Built-in solubilization without excipients, suitable for liquid formulations

The selection of an appropriate solubility enhancement strategy depends on multiple factors, including the intended route of administration, desired release profile, and formulation stability requirements. Cyclodextrin complexation offers particularly significant advantages for topical formulations, as it can enhance the solubility of the neutral tetracaine base at physiological pH levels, thereby improving skin permeability without requiring alkaline pH conditions that could cause irritation [1]. For prolonged anesthesia, nanostructured lipid carriers provide sustained drug release through their matrix structure, which controls the diffusion of encapsulated tetracaine molecules [3]. Understanding these complementary approaches enables formulators to select the most appropriate technology for specific clinical requirements.

Detailed Experimental Protocols

Protocol 1: Cyclodextrin Inclusion Complexation

Objective: To prepare and characterize this compound inclusion complexes with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) for enhanced solubility and controlled release.

Table 2: Formulation Components for Cyclodextrin Complexation

Component Function Quantity for β-CD Complex Quantity for HP-β-CD Complex
This compound Active pharmaceutical ingredient 0.5-1.0% w/v 0.5-1.0% w/v
β-cyclodextrin Host molecule 1.0-5.0% w/v -
HP-β-cyclodextrin Host molecule (improved solubility) - 1.0-5.0% w/v
Sodium acetate buffer Aqueous vehicle, pH control q.s. to volume, pH 4.1 q.s. to volume, pH 4.1
Ammonium acetate Buffer component 10 mM 10 mM

Methodology:

  • Preparation of Inclusion Complexes:

    • Prepare sodium acetate buffer (10 mM, pH 4.1) using ammonium acetate and adjust pH with acetic acid
    • Dissolve appropriate quantity of cyclodextrin (β-CD or HP-β-CD) in buffer under mild heating (40°C) and stirring (500 rpm)
    • Slowly add this compound to cyclodextrin solution while maintaining constant stirring
    • Continue stirring for 24 hours at room temperature protected from light to ensure complete complexation
    • Filter the solution through 0.45 μm membrane filter to remove any uncomplexed drug
  • Characterization Techniques:

    • Phase Solubility Studies: Conduct according to method described by Higuchi and Connors to determine stability constants [1]
    • HPLC Analysis: Use reverse-phase C18 column with mobile phase ammonium phosphate (10 mM, pH 3.0):acetonitrile (70:30 v/v), flow rate 1.5 mL/min, detection at 280 nm [3]
    • Fluorescence Spectroscopy: Measure fluorescence emission spectra to determine complex stoichiometry and association constants
    • In Vitro Release Studies: Utilize dialysis membrane (MWCO 12 kDa) with receptor medium maintained at pH 7.4, sample at regular intervals for HPLC analysis [1]

Quality Control Parameters:

  • Complexation efficiency >85%
  • Stability constant (K) within 100-500 M⁻¹ range
  • Drug content uniformity (RSD <2%)
  • Complete dissolution within 30 minutes for immediate-release formulations

The following workflow illustrates the experimental procedure for cyclodextrin complexation:

G A Prepare Sodium Acetate Buffer (10 mM, pH 4.1) B Dissolve Cyclodextrin (40°C, 500 rpm) A->B C Add Tetracaine HCl (Slow Addition) B->C D Stir 24 Hours (Protected from Light) C->D E Filter Solution (0.45 μm Membrane) D->E F Characterize Complex (HPLC, Fluorescence) E->F G Perform Release Studies (Dialysis Membrane) F->G

Diagram 1: Experimental workflow for cyclodextrin inclusion complex preparation and characterization

Protocol 2: Nanostructured Lipid Carrier (NLC) Formulation

Objective: To develop and characterize tetracaine-loaded nanostructured lipid carriers for prolonged anesthesia with reduced cytotoxicity.

Table 3: NLC Formulation Composition and Process Parameters

Component/Parameter Function CP-TRANS/TTC Formulation CP-DK/TTC Formulation
Tetracaine base Active pharmaceutical ingredient 4% w/v 4% w/v
Cetyl palmitate (CP) Solid lipid Variable (factorial design) Variable (factorial design)
Transcutol Liquid lipid Variable (factorial design) -
Dhaykol 6040 (capric/caprylic triglycerides) Liquid lipid - Variable (factorial design)
Pluronic F68 Surfactant 1.5-3.0% w/v 1.5-3.0% w/v
Water Aqueous phase q.s. to 100% q.s. to 100%
Ultrasonication time Particle size reduction 30 min (30s on/off cycles) 30 min (30s on/off cycles)
Ultrasonication power Energy input 500 W, 20 kHz 500 W, 20 kHz

Methodology:

  • NLC Preparation by Emulsification-Ultrasonication:

    • Prepare oily phase by melting solid lipid (cetyl palmitate) and liquid lipid (Transcutol or Dhaykol 6040) in water bath 10°C above melting point of solid lipid (55°C for cetyl palmitate)
    • Add tetracaine base (4% w/v) to melted lipid mixture and stir until complete solubilization
    • Prepare aqueous phase by dissolving Pluronic F68 in heated deionized water (65°C)
    • Pour aqueous phase into lipid phase under high-shear mixing (10,000 rpm) for 3 minutes using Ultra-Turrax homogenizer
    • Subject the coarse emulsion to probe ultrasonication at 500 W, 20 kHz for 30 minutes using alternating 30-second on/off cycles to prevent overheating
    • Immediately cool the nanoemulsion in ice bath to form NLCs
  • Characterization Techniques:

    • Particle Size and Zeta Potential: Determine by dynamic light scattering (DLS) using Malvern Nano ZS90 analyzer; acceptable criteria: size 193-220 nm, PDI <0.2, zeta potential |−21.8 to −30.1 mV| [3]
    • Encapsulation Efficiency: Determine by centrifugation-ultrafiltration using 10 kDa Amicon filters; quantify free tetracaine in filtrate by HPLC; calculate %EE = (TTCtotal - TTCfree)/TTCtotal × 100 [3]
    • Transmission Electron Microscopy: Examine morphology using JEOL 1200 EXII microscope at 60 kV after negative staining with 2% uranyl acetate
    • In Vitro Release Studies: Use dialysis method with receptor medium maintained at 37°C; sample at predetermined intervals for up to 48 hours [3]
    • Cytotoxicity Assessment: Evaluate using Balb/c 3T3 fibroblasts with MTT assay; compare with free tetracaine solution

Optimization Approach:

  • Implement 2³ factorial design with triplicates at central point
  • Independent variables: surfactant concentration (% P68), total lipid concentration (% TL), solid:liquid lipid ratio (% SL)
  • Dependent variables: particle size, polydispersity index, encapsulation efficiency
  • Analyze data using Design-Expert software with ANOVA at 95% confidence level (α = 0.05)
Protocol 3: Micellization and Solubility Studies

Objective: To determine the critical micelle concentration (CMC) and temperature-dependent solubility behavior of this compound.

Methodology:

  • Sample Preparation:

    • Prepare this compound stock solution (500 mM) in deionized water (Millipore Super-Q system, conductivity <18 μS cm⁻¹)
    • Warm solution until complete dissolution of solid, then cool to 275 K to provoke crystallization
    • Collect crystals by filtration and dry under vacuum for 24 hours
    • Prepare concentration series from 2 to 500 mM for conductivity measurements
  • Conductivity Measurements:

    • Perform thermal conductivity analysis over temperature range 273-313 K
    • Use conductivity cell with platinum electrodes, measure after thermal equilibrium (approximately 30 minutes per temperature)
    • Plot specific conductivity versus concentration to identify CMC as break point in curve
    • Determine Krafft temperature (T_K) from temperature dependence of solubility and micellization
  • Data Analysis:

    • Calculate thermodynamic parameters using mass action model
    • Determine micellization free energy from CMC data
    • Evaluate enthalpy and entropy contributions to micellization process

Application Notes and Formulation Guidance

Technique Selection Criteria

The selection of an appropriate solubility enhancement technology for this compound should be guided by the intended clinical application, desired pharmacokinetic profile, and manufacturing considerations. For topical formulations targeting skin anesthesia, cyclodextrin complexation offers significant advantages due to its ability to enhance the solubility of the neutral tetracaine base at physiological pH, thereby improving transdermal permeability without the need for alkaline pH that can cause skin irritation [1]. The 14-69 fold solubility enhancement achieved with cyclodextrins can substantially increase bioavailability, while the inclusion complex provides protection against hydrolysis, extending the shelf-life of the formulation. For prolonged anesthesia requirements, such as post-operative pain management, nanostructured lipid carriers (NLCs) represent the optimal approach due to their sustained release characteristics (>48 hours) and reduced cytotoxicity compared to free tetracaine [3]. The lipid matrix of NLCs provides a biocompatible reservoir that controls the release kinetics through diffusion mechanisms, while simultaneously protecting the drug from enzymatic degradation.

For injectable formulations, particularly spinal anesthesia, the intrinsic micellar properties of this compound may be utilized, with careful attention to concentration thresholds. The identified CMC of 70 mM at 25°C provides a formulation guideline above which micellization occurs [2]. The low Krafft temperature (7.8°C) ensures that the drug remains in solution under typical storage and use conditions, preventing crystallization that could compromise dosage accuracy. Additionally, the excipient compatibility must be considered, particularly for products targeting regulatory approval. Cyclodextrins, especially HP-β-CD, have well-established safety profiles and regulatory acceptance, while lipid-based systems offer biodegradability and minimal toxicity concerns.

Stability and Storage Considerations

The long-term stability of tetracaine formulations varies significantly between enhancement technologies. Cyclodextrin inclusion complexes demonstrate excellent physicochemical stability when stored protected from light at room temperature, maintaining complex integrity for at least 12 months [1]. The complexes provide protection against tetracaine hydrolysis, particularly at extreme pH conditions, by incorporating the drug molecule within the hydrophobic cyclodextrin cavity. Nanostructured lipid carriers also show impressive stability profiles, with optimized formulations maintaining colloidal stability (no significant changes in particle size, PDI, or zeta potential) for over 12 months when stored at 4-8°C [3]. However, formulation screening is essential, as certain lipid combinations (particularly cetyl palmitate with Transcutol) may demonstrate phase separation after 4 months storage, as identified by Raman imaging in preformulation studies [3].

For all tetracaine formulations, protection from light is critical due to the photosensitive nature of the molecule. Additionally, oxidative protection through nitrogen flushing during manufacturing, as described in the package insert for injectable formulations, can significantly enhance stability [4]. The pH of aqueous formulations should be maintained within the stable range (pH 3.2-6.0 for injectables) to minimize hydrolysis of the ester linkage, a common degradation pathway for ester-type local anesthetics [4]. Lyophilized formulations may offer enhanced stability for certain applications, though reconstitution parameters must be carefully validated.

Conclusion

The solubility enhancement of this compound represents a critical formulation challenge with significant implications for its clinical efficacy and safety profile. The techniques discussed—cyclodextrin complexation, nanostructured lipid carriers, and micellar solubilization—each offer distinct mechanisms to address the pH-dependent solubility and permeation limitations of this potent local anesthetic. Cyclodextrin complexation provides the most significant solubility enhancement (up to 69-fold with HP-β-CD) and particularly benefits topical formulations by enabling effective drug delivery at physiological skin pH. Nanostructured lipid carriers offer the advantage of prolonged anesthesia (>48 hours) with reduced cytotoxicity, making them ideal for post-operative pain management. The intrinsic micellar properties of this compound provide a self-solubilizing mechanism at higher concentrations, though formulators must remain mindful of the potential for membrane disruption at concentrations exceeding the CMC.

The comprehensive protocols provided herein enable systematic development of optimized tetracaine formulations tailored to specific clinical requirements. Through appropriate technique selection and rigorous characterization, researchers can overcome the historical limitations of this compound, potentially expanding its clinical utility while minimizing the systemic toxicity that has constrained its use to specialized applications. Future research directions should focus on combination approaches that integrate multiple enhancement technologies, such as cyclodextrin-complexed drug loaded into lipid nanocarriers, to further optimize the therapeutic profile of this valuable local anesthetic.

References

Comprehensive Application Notes and Protocols: Assessing Tetracaine HCl Cytotoxicity and Cell Viability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetracaine HCl Cytotoxicity Profiling

Tetracaine hydrochloride (TTC) is a long-lasting local anesthetic commonly used for topical anesthesia due to its strong penetrability and effective anesthetic properties [1]. However, inappropriate dosage or allergic reactions can lead to local anesthetic toxicity, driving the need for robust cytotoxicity assessment protocols [2] [1]. While TTC exerts anesthetic effects primarily through sodium channel blockade, its cytotoxic manifestations extend across multiple cell death pathways, including apoptosis, necrosis, and pyroptosis [2] [1] [3]. Understanding these mechanisms is essential for drug development professionals aiming to improve the therapeutic safety profile of local anesthetics.

The cytotoxic effects of TTC have been demonstrated in various cell types, including macrophages, corneal epithelial cells, and uveal melanoma cells [2] [3] [4]. This document provides comprehensive application notes and standardized protocols for assessing TTC-induced cytotoxicity, enabling researchers to accurately quantify cell viability and delineate cell death mechanisms. The methods outlined support both drug safety assessment and mechanistic studies, with particular relevance for professionals developing safer anesthetic formulations or exploring repurposing opportunities for oncological applications [4].

Mechanisms of Tetracaine HCl-Induced Cytotoxicity

Cell Death Pathways Activated by Tetracaine HCl

Tetracaine HCl triggers multiple cell death pathways in a cell-type and concentration-dependent manner [2] [3] [4]. The table below summarizes the key mechanistic findings from recent research:

Table 1: Cell Death Mechanisms Induced by Tetracaine HCl

Cell Type Primary Mechanism Key Signaling Molecules Experimental Evidence
Macrophages (RAW 264.7, BV2) Pyroptosis Caspase-1/11, GSDMD Increased LDH/IL-1β release; morphological changes; WB confirmation [2] [1]
Human Corneal Epithelial Cells Apoptosis Caspase-3/8/9, Bax/Bcl-2, mitochondrial dysfunction PS externalization; DNA fragmentation; MTP disruption; Cyt c release [3]
Uveal Melanoma Cells Pyroptosis Caspase-3, GSDME CCK-8 viability reduction; specific cleavage patterns [4]
Human T-lymphoma Cells Apoptosis/Necrosis Concentration-dependent Low concentrations: apoptosis; High concentrations: necrosis [1]
Key Signaling Pathways in Tetracaine HCl Cytotoxicity

The canonical and non-canonical pyroptosis pathways activated in macrophages represent a significant finding in TTC cytotoxicity research [2] [1]. In these pathways, TTC triggers caspase-1 activation (canonical) and caspase-11 activation (non-canonical), both converging on gasdermin D (GSDMD) cleavage to form plasma membrane pores [2] [1]. This leads to IL-1β release, cell swelling, and eventual membrane rupture—hallmarks of pyroptotic cell death [1].

In contrast, corneal epithelial cells undergo mitochondrion-dependent apoptosis when exposed to TTC, characterized by decreased mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and -3 [3]. The balance between pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) Bcl-2 family proteins is disrupted, favoring cell death execution [3]. Recent evidence also indicates that TTC can induce GSDME-mediated pyroptosis in uveal melanoma cells through caspase-3 activation, revealing the compound's ability to trigger different death programs in distinct cellular contexts [4].

Quantitative Cytotoxicity Assessment of Tetracaine HCl

Concentration-Dependent Effects Across Cell Models

Tetracaine HCl exhibits dose-dependent and time-dependent cytotoxicity across various cell models [3]. The table below summarizes quantitative findings from key studies:

Table 2: Tetracaine HCl Cytotoxicity Across Cell Models

Cell Model Concentration Range Exposure Time Key Metrics Results
HCEP cells 0.3125-10.0 g/L 24-72 hours MTT assay, membrane permeability Dose-dependent viability decline; ≥0.3125 g/L significant toxicity [3]
RAW 264.7 macrophages 100-400 µM 24 hours CCK-8, LDH release Decreased viability; increased LDH/IL-1β [2] [1]
BV2 microglial cells 100-400 µM 24 hours CCK-8, morphological analysis Concentration-dependent viability reduction [1]
Uveal melanoma cells 0-200 µM 24 hours CCK-8, caspase activity IC~50~ ~100 µM; GSDME cleavage [4]
Key Findings on Concentration Response

The threshold for significant cytotoxicity in human corneal epithelial cells begins at approximately 0.3125 g/L (approximately 1/32 of the clinical application dosage), with effects becoming more pronounced at higher concentrations and longer exposure times [3]. In macrophage models, TTC concentrations of 100-400 µM induce significant pyroptosis, with caspase-1/11 activation observed within 24 hours of exposure [2] [1]. Interestingly, uveal melanoma cells show particular sensitivity to TTC, with an IC~50~ of approximately 100 µM, suggesting potential therapeutic applications in oncology [4].

The differential sensitivity of cell types to TTC highlights the importance of model selection in cytotoxicity studies. Macrophages and immune cells appear particularly susceptible to TTC-induced pyroptosis, which may explain some inflammatory components of local anesthetic toxicity reactions [2] [1]. Additionally, the dual apoptosis/necrosis response observed in T-lymphoma cells demonstrates concentration-dependent effect maturation, with lower concentrations favoring apoptotic pathways and higher concentrations driving necrotic cell death [1].

Cell Viability and Cytotoxicity Assay Selection Guide

Comparative Analysis of Viability Assessment Methods

Selecting appropriate viability assays is crucial for accurate TTC cytotoxicity assessment [5] [6]. The table below compares common methods used in TTC research:

Table 3: Viability and Cytotoxicity Assays for Tetracaine HCl Research

Assay Method Principle Applications in TTC Research Advantages Disadvantages
CCK-8 Tetrazolium salt reduction by dehydrogenases Viability assessment in macrophages, melanoma cells [2] [4] High sensitivity; water-soluble formazan; minimal toxicity Background interference possible; requires standardization [5]
MTT Mitochondrial reductase activity Corneal epithelial cell viability [3] Well-established; inexpensive Formazan insoluble; requires dissolution step [5]
LDH Release Membrane integrity assessment Pyroptosis quantification in macrophages [2] [1] Direct cytotoxicity measure; simple protocol Cannot distinguish death mechanisms [5]
Flow Cytometry Multiparametric staining (Annexin V, PI, 7-AAD) Apoptosis/necrosis distinction; subpopulation analysis [6] [7] High-throughput; multiple parameters; objective quantification Requires specialized equipment; single-cell suspension needed [6] [7]
Trypan Blue Exclusion Membrane integrity dye exclusion Basic viability assessment in cellular products [6] Simple; inexpensive; quick Subjectivity; small event count; no mechanism information [5] [6]
Fluorescence Microscopy FDA/PI staining visualization Direct cell observation with viability assessment [7] Visual confirmation; spatial context Potential photobleaching; lower throughput; sampling bias [7]
Recommendations for Tetracaine HCl-Specific Applications

For comprehensive TTC cytotoxicity assessment, a multiplexed approach combining several assays is recommended [5] [6] [7]. CCK-8 or MTT assays provide excellent initial viability screening, while LDH release offers complementary membrane integrity data [5] [2]. For mechanistic studies, flow cytometry with Annexin V/PI staining effectively distinguishes apoptosis from necrosis, while western blotting for GSDMD and GSDME cleavage confirms pyroptosis involvement [2] [4].

When working with heterogeneous cell populations or primary cells, flow cytometry offers significant advantages through multiparametric analysis and specific cell population gating [6]. For TTC studies specifically investigating pyroptosis, IL-1β ELISA combined with LDH release provides strong secondary confirmation of inflammatory cell death [2] [1]. Researchers should note that cryopreserved cells may show different viability measurements across assays compared to fresh cells, requiring special consideration during experimental design [6].

Experimental Protocols for Tetracaine HCl Cytotoxicity Assessment

Macrophage Pyroptosis Induction and Assessment Protocol

Purpose: To evaluate TTC-induced pyroptosis in macrophage cell lines Cell Models: RAW 264.7 murine macrophages, BV2 microglial cells, or murine peritoneal macrophages [1]

  • Cell Culture and Treatment:

    • Culture cells in appropriate medium supplemented with 10% FBS at 37°C in 5% CO₂
    • Seed cells at 5 × 10⁴ cells/well in 96-well plates or 2.5 × 10⁵ cells/well in 24-well plates
    • Once cells reach 70-80% confluence, treat with TTC at concentrations ranging from 100-400 µM for 24 hours
    • For inhibitor studies, pre-treat with caspase-1 inhibitor (Belnacasan, 10 µM) and/or caspase-11 inhibitor (Wedelolactone, 20 µM) for 30 minutes before TTC exposure [1]
  • Viability Assessment (CCK-8 Assay):

    • Add 10 µL CCK-8 solution to each 100 µL culture medium
    • Incubate plates for 1-4 hours at 37°C
    • Measure absorbance at 450 nm using a microplate reader
    • Calculate viability percentage relative to untreated controls [2] [1]
  • LDH Release Assay:

    • Collect culture supernatant after TTC treatment
    • Mix 50 µL supernatant with 50 µL LDH assay reagent
    • Incubate for 30 minutes at room temperature protected from light
    • Measure absorbance at 490 nm
    • Calculate LDH release percentage using high control (total LDH) and low control (spontaneous LDH) [2]
  • IL-1β Measurement:

    • Collect culture supernatant after TTC treatment
    • Perform ELISA according to manufacturer protocol for IL-1β
    • Quantify IL-1β concentration using standard curve [2] [1]
  • Western Blot Analysis for Pyroptosis Markers:

    • Lyse cells in RIPA buffer with protease inhibitors
    • Separate proteins (20-40 µg) by SDS-PAGE
    • Transfer to PVDF membranes, block with 5% non-fat milk
    • Incubate with primary antibodies against GSDMD, GSDME, caspase-1, caspase-11, cleaved caspases
    • Detect using HRP-conjugated secondary antibodies and chemiluminescence
    • Analyze band intensity for cleavage products indicating activation [2] [1] [4]
Apoptosis Assessment in Epithelial Cells Protocol

Purpose: To evaluate TTC-induced apoptosis in human corneal epithelial cells Cell Model: Primary HCEP cells or appropriate epithelial cell lines [3]

  • Cell Culture and Treatment:

    • Culture HCEP cells in keratinocyte serum-free medium with appropriate supplements
    • Seed cells at optimal density for experimental format
    • Treat with TTC at concentrations ranging from 0.3125-10.0 g/L for 24-72 hours
    • Include positive control (e.g., staurosporine) and vehicle control in each experiment
  • MTT Viability Assay:

    • Add MTT solution (0.5 mg/mL final concentration) to cells
    • Incubate for 2-4 hours at 37°C until formazan crystals form
    • Carefully remove medium and dissolve formazan crystals in DMSO
    • Measure absorbance at 570 nm with reference filter at 630-650 nm
    • Calculate viability percentage relative to untreated controls [3]
  • Apoptosis Detection by Flow Cytometry:

    • Harvest cells by gentle trypsinization
    • Wash with cold PBS and resuspend in binding buffer
    • Stain with Annexin V-FITC and PI according to manufacturer instructions
    • Analyze by flow cytometry within 1 hour of staining
    • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [6] [3]
  • Mitochondrial Membrane Potential Assessment:

    • Harvest cells and incubate with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C
    • Analyze by flow cytometry or fluorescence microscopy
    • Calculate ratio of red (aggregates) to green (monomers) fluorescence
    • Decreased ratio indicates loss of mitochondrial membrane potential [3]
  • DNA Fragmentation Analysis:

    • Extract genomic DNA using standard phenol-chloroform method
    • Separate DNA fragments by agarose gel electrophoresis (1.5-2.0%)
    • Visualize with ethidium bromide and image under UV light
    • Look for characteristic DNA laddering pattern indicating apoptosis [3]

Signaling Pathway Visualizations

Tetracaine HCl-Induced Pyroptosis Signaling Pathways

PyroptosisPathways Tetracaine HCl-Induced Pyroptosis in Macrophages clusterCanonical Canonical Pathway clusterNonCanonical Non-Canonical Pathway TTC TTC Inflammasome Inflammasome TTC->Inflammasome Caspase11 Caspase11 TTC->Caspase11 Caspase1 Caspase1 Inflammasome->Caspase1 GSDMD_Cleavage GSDMD_Cleavage Caspase1->GSDMD_Cleavage GSDMD_Pores GSDMD_Pores GSDMD_Cleavage->GSDMD_Pores IL1b_Release IL1b_Release GSDMD_Pores->IL1b_Release Pyroptosis Pyroptosis GSDMD_Pores->Pyroptosis Caspase11->GSDMD_Cleavage Inhibitors Inhibitors: Belnacasan (Caspase-1) Wedelolactone (Caspase-11) Inhibitors->Caspase1 Inhibitors->Caspase11

Diagram 1: Tetracaine HCl-induced pyroptosis pathways in macrophages. TTC activates both canonical (caspase-1) and non-canonical (caspase-11) pathways, converging on GSDMD cleavage and pyroptosis. Specific inhibitors validate mechanism.

Tetracaine HCl-Induced Apoptosis Signaling Pathway

ApoptosisPathway Tetracaine HCl-Induced Apoptosis in Epithelial Cells clusterMitochondrial Mitochondrial Pathway clusterExecution Execution Phase clusterRegulation Regulatory Proteins TTC TTC DeathReceptor DeathReceptor TTC->DeathReceptor BaxBak BaxBak TTC->BaxBak Bcl2 Bcl-2/Bcl-xL (Down-regulated) TTC->Bcl2 Bax Bax/Bad (Up-regulated) TTC->Bax Caspase8 Caspase8 DeathReceptor->Caspase8 BidActivation BidActivation Caspase8->BidActivation Caspase3 Caspase3 Caspase8->Caspase3 BidActivation->BaxBak MTPDisruption MTPDisruption BaxBak->MTPDisruption CytochromeC_Release CytochromeC_Release MTPDisruption->CytochromeC_Release Caspase9 Caspase9 CytochromeC_Release->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->MTPDisruption Bax->MTPDisruption

Diagram 2: Tetracaine HCl-induced apoptosis pathway in epithelial cells. TTC triggers death receptor-mediated mitochondrial pathway involving Bcl-2 family proteins and caspase activation.

Technical Considerations and Troubleshooting

Optimization Strategies for Tetracaine HCl Cytotoxicity Studies
  • Concentration Range Finding: Conduct preliminary range-finding experiments with broad TTC concentrations (0.1-500 µM or 0.01-10 g/L depending on cell type) before detailed mechanistic studies [3]. The threshold for cytotoxicity varies significantly between cell types, with epithelial cells typically showing effects at higher concentrations than immune cells [2] [3].

  • Time Course Considerations: Include multiple time points (e.g., 3, 6, 12, 24, 48 hours) in initial experiments to capture temporal progression of cell death pathways. Pyroptosis typically manifests within 4-8 hours, while apoptosis markers may appear later (8-24 hours) [2] [1] [3].

  • Solvent Controls: TTC is typically dissolved in water or saline, but ensure vehicle controls exactly match treatment conditions. For stock solutions prepared in DMSO, keep final concentration below 0.1% and include matched vehicle controls [1] [3].

Method-Specific Optimization and Troubleshooting
  • Flow Cytometry Considerations: When analyzing TTC-treated cells by flow cytometry, include singlet gating to exclude cell aggregates and debris, which can be increased in dying cell populations [6]. For cryopreserved samples, note that viability measurements may vary between assays, with flow cytometry typically providing more accurate results than trypan blue exclusion [6].

  • Mitochondrial Assay Interference: TTC may directly affect mitochondrial membrane potential, so include appropriate controls to distinguish assay artifacts from biological effects in JC-1 or TMRE staining experiments [3].

  • Cell Type-Specific Considerations: Primary macrophages may respond differently to TTC than immortalized cell lines. Include primary cells where possible for translational relevance, noting that primary cells typically show greater sensitivity to TTC-induced cytotoxicity [1].

Conclusion

Tetracaine HCl induces multiple cell death pathways in a cell-type and concentration-dependent manner, with pyroptosis predominant in immune cells and apoptosis in epithelial cells [2] [1] [3]. Comprehensive assessment requires multiplexed approach combining viability assays, mechanism-specific probes, and cell death analysis. The protocols outlined provide standardized methods for evaluating TTC cytotoxicity, enabling robust safety assessment and mechanistic studies in anesthetic development and potential repurposing applications.

References

Application Notes: Investigating Tetracaine Hydrochloride-Induced Macrophage Pyroptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Tetracaine hydrochloride (TTC) is a long-lasting local anesthetic whose inappropriate dosage can lead to local anesthetic toxicity. While its cytotoxic effects via apoptosis and necrosis are known in some cell types, its impact on macrophages is a newer area of investigation. Recent research demonstrates that TTC can induce pyroptosis—a pro-inflammatory form of programmed cell death—in macrophages through caspase-1/11 and gasdermin D (GSDMD) mediated pathways. This protocol outlines the methods for establishing and analyzing this process [1] [2].

Key Findings Summary The core finding is that TTC alone can induce pyroptosis in murine macrophages via both canonical (caspase-1) and non-canonical (caspase-11) inflammasome pathways, leading to the cleavage of GSDMD. The table below summarizes the quantitative data from key experiments using the RAW 264.7 and BV2 cell lines [1] [3] [2].

Table 1: Summary of Key Experimental Data from TTC Treatment on Macrophages

Experimental Assay Key Measurement Observation with TTC Treatment Experimental Details
Cell Viability (CCK-8) Viability decrease Concentration-dependent decrease TTC range: 100-400 µM; Treatment time: 24 h [1] [2]
Cytotoxicity (LDH Release) Membrane integrity Concentration-dependent increase TTC range: 100-400 µM; Treatment time: 24 h [1] [2]
Inflammation (ELISA) IL-1β secretion Significant increase Confirmed pyroptotic inflammation [1] [2]
Pathway Inhibition Cell viability rescue Improved with caspase inhibitors Caspase-1 Inhibitor (Belnacasan): 10 µM; Caspase-11 Inhibitor (Wedelolactone): 20 µM; Pre-treatment: 30 min [1] [2]

Detailed Experimental Protocols

Below is the detailed methodology for replicating the key experiments from the cited study.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV2.
  • Culture Conditions: Culture cells in their specific medium supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain at 37°C in a humidified incubator with 5% CO₂ [1] [2].
  • Treatment Preparation:
    • TTC Solution: Prepare this compound (e.g., Chengdu Tiantaishan Pharmaceutical Co. Ltd.) in culture medium at working concentrations of 100, 200, 300, and 400 µM [1] [2].
    • Inhibitors: Reconstitute caspase-1 inhibitor (Belnacasan) and caspase-11 inhibitor (Wedelolactone) as per manufacturer's instructions.
  • Treatment Protocol:
    • Seed cells and allow to adhere.
    • For inhibition studies, pre-treat cells with Belnacasan (10 µM) and/or Wedelolactone (20 µM) for 30 minutes.
    • Replace medium with fresh medium containing the specified concentration of TTC.
    • Incubate cells for 24 hours under standard conditions before analysis [1] [2].
Assessment of Cell Viability and Cytotoxicity
  • Cell Viability (Cell Counting Kit-8 - CCK-8):
    • After TTC treatment, add CCK-8 reagent to the culture medium.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability relative to the untreated control group [1] [2].
  • Cytotoxicity (Lactate Dehydrogenase - LDH Release):
    • After TTC treatment, collect the cell culture supernatant.
    • Use an LDH assay kit according to the manufacturer's instructions.
    • Measure the absorbance, where the amount of LDH released is proportional to the number of lytic cells [1] [2].
Analysis of Pyroptosis Markers
  • Inflammatory Cytokine Measurement (ELISA):
    • Collect cell culture supernatant after TTC treatment.
    • Use a specific mouse IL-1β ELISA kit to measure the concentration of secreted IL-1β, a key inflammatory cytokine released during pyroptosis [1] [2].
  • Morphological Observation (Light Microscopy):
    • Observe treated cells under a light microscope.
    • Look for characteristic morphological features of pyroptosis, including cell swelling and the formation of large bubbles from the plasma membrane before cell rupture [1].
  • Molecular Pathway Analysis (Western Blotting):
    • Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration.
    • Gel Electrophoresis & Transfer: Separate proteins (e.g., 20 µg per lane) by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation:
      • Block membrane with 5% skim milk.
      • Incubate with primary antibodies against key proteins:
        • GSDMD (to detect cleavage)
        • Caspase-1 (to detect activation)
        • Caspase-11 (to detect activation)
      • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detection: Visualize bands using enhanced chemiluminescence (ECL) reagent.
    • Expected Results: Successful TTC induction should show cleaved fragments of GSDMD and the activated subunits of caspase-1 and caspase-11 [1] [2].

Signaling Pathway and Workflow Visualization

The following diagram illustrates the proposed signaling pathway by which TTC induces pyroptosis in macrophages, based on the experimental findings.

G TTC This compound (TTC) Canonical Canonical Pathway TTC->Canonical NonCanonical Non-canonical Pathway TTC->NonCanonical Casp1 Caspase-1 Activation Canonical->Casp1 Casp11 Caspase-11 Activation NonCanonical->Casp11 GSDMDCleavage GSDMD Cleavage Casp1->GSDMDCleavage Cleaves Casp11->GSDMDCleavage Cleaves PoreFormation Pore Formation (GSDMD-N) GSDMDCleavage->PoreFormation Pyroptosis Pyroptosis Outcomes: - Cell Swelling - LDH Release - IL-1β Secretion PoreFormation->Pyroptosis

The experimental workflow for investigating this pathway is summarized below.

G Start Cell Culture & Treatment (RAW 264.7 / BV2) Viability Viability & Cytotoxicity Assays (CCK-8, LDH) Start->Viability Morphology Morphological Analysis (Light Microscopy) Start->Morphology Inflammation Inflammation Measure (IL-1β ELISA) Start->Inflammation Pathway Pathway Mechanism (Western Blot, Inhibitors) Start->Pathway Conclusion Data Analysis & Conclusion Viability->Conclusion Morphology->Conclusion Inflammation->Conclusion Pathway->Conclusion

Notes and Precautions

  • Caspase Inhibitors: The inhibitory effects of Belnacasan and Wedelolactone were validated experimentally, confirming the involvement of both caspase-1 and caspase-11. Always prepare inhibitor stock solutions fresh and confirm their efficacy in your system [1] [2].
  • Positive Control: Consider using Lipopolysaccharide (LPS) as a positive control for inducing macrophage pyroptosis to validate your experimental setup. The study noted that while TTC and LPS have similar effects, their induction mechanisms differ [1].
  • Concentration Range: The 100-400 µM concentration range is critical. Lower concentrations may induce apoptosis instead of pyroptosis, as noted in previous studies on other cell types [1] [2].

Potential Applications and Future Directions

Understanding and leveraging the pyroptotic pathway induced by TTC has significant implications. The intense inflammatory response caused by pyroptosis can stimulate anti-tumor immunity. In fact, a separate study has shown that TTC can induce pyroptosis in uveal melanoma cells via the caspase-3/GSDME pathway, highlighting its potential as a novel anti-cancer agent [4]. Furthermore, therapies targeting pyroptosis may provide future strategies for preventing and treating local anesthetic toxicity [1].

References

What are the main impurities in Tetracaine Hydrochloride and how are they formed?

Author: Smolecule Technical Support Team. Date: February 2026

Tetracaine Hydrochloride is susceptible to degradation under various stress conditions, leading to multiple impurities. A 2023 study characterized seven new related impurities and degradation products alongside five known ones [1].

The table below summarizes the primary stress conditions and their impact, revealing that the drug is extremely sensitive to oxidation and highly sensitive to alkaline and acidic hydrolysis [1].

Stress Condition Sensitivity of this compound
Oxidation Extremely sensitive
Alkaline Hydrolysis Highly sensitive
Acidic Hydrolysis Highly sensitive
Photolytic (Light) Susceptible

These degradation products and process-related impurities must be strictly controlled due to potential genotoxicity, as some contain structural alerts warranting genotoxicity warnings [2].

How can I identify and quantify related substances in this compound?

You can use a highly sensitive Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) method for identification and a robust High-Performance Liquid Chromatography (HPLC) method for routine quantification.

Advanced Identification: UHPLC-Q-TOF-MS Method

This method is ideal for characterizing unknown impurities and degradation pathways [1].

  • Chromatographic Conditions:
    • Column: Agilent Infinity Lab Poroshell 120 EC-C18 (4.6 ×100 mm, 2.7 µm).
    • Mobile Phase: A: 10 mM ammonium acetate buffer with 0.1% formic acid; B: Acetonitrile.
    • Elution: Gradient.
    • Flow Rate: 1.0 mL/min.
    • Detection: Positive electrospray ionization (ESI+) mode [1].
  • Workflow: The process for impurity identification and pathway elucidation using this technique is as follows:

G Start Start: Tetracaine HCl Sample A Apply Stress Conditions (Acid, Alkali, Oxidation, Heat, Light) Start->A B Analyze Stressed Sample via UHPLC-Q-TOF-MS A->B C Obtain High-Resolution Mass Spectrometry Data B->C D Propose Fragmentation Pathways and Impurity Structures C->D E Propose Degradation Pathway for this compound D->E

Routine Quantification: HPLC Method for Related Substances

For quality control, a patented HPLC method provides a simple, rapid, and accurate way to quantify related substances [2].

  • Chromatographic Conditions:
    • Column: ODS (C18), 4.6 mm × 150 mm, 5 µm.
    • Mobile Phase A: Acetonitrile-Water-Triethylamine (20:80:0.2, v/v), containing 0.2% sodium sulfate, pH adjusted to 3.5 with glacial acetic acid.
    • Mobile Phase B: Methanol-Acetonitrile-Water-Triethylamine (10:45:45:0.2, v/v), containing 0.2% sodium sulfate, pH adjusted to 7.2 with phosphoric acid.
    • Elution: Gradient. The specific gradient program can be found in the patent [2].
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 300 nm.
    • Column Temperature: 30 °C.
    • Injection Volume: 5 µL [2].
  • Standard Preparation: This method uses p-aminobenzoic acid and p-butylaminobenzoic acid as standard substances for quantification [2].

What purification and preparation methods effectively control impurities?

Effective control involves both refining the chemical synthesis to minimize impurity formation and using crystallization to purify the final product.

Synthetic Route to Minimize Impurities

A preparation method involves a two-step process: first, the synthesis of the tetracaine base, followed by its conversion to the hydrochloride salt [3].

  • Step 1: Synthesis of Tetracaine Base
    • Reaction: Esterification of 4-(butylamino)benzoic acid with N,N-dimethylethanolamine.
    • Catalyst: 4-Dimethylaminopyridine (DMAP).
    • Solvent: Toluene.
    • Procedure: The reaction is carried out under reflux with water separation, followed by washing, drying, and solvent recovery to obtain a crude tetracaine base product [3].
  • Step 2: Preparation of this compound
    • Reaction: The tetracaine base is reacted with hydrochloric acid in an alcohol-based solvent (e.g., ethanol).
    • Purification: The key step is crystallization, which can be induced by adding a seed crystal of this compound to obtain a pure crystal form [3]. Another patent mentions using a mixed solvent of n-butanol and n-hexane for crystallization [4].
Crystallization for Purification

A specific patent describes a process to obtain a stable this compound crystal with high purity and a narrow particle size distribution [4].

  • Process:
    • Dissolve this compound in a solvent (e.g., water for injection).
    • Add a mixed solvent of n-butanol and n-hexane.
    • Stir and crystallize.
    • Filter, wash, and dry the crystals under vacuum and nitrogen protection [4].
  • Characterization: The resulting crystal has a characteristic X-ray powder diffraction pattern, confirming its unique structure [4].

The entire journey from synthesis to a pure, characterized final product can be visualized as follows:

G Start Start: Raw Materials A Step 1: Esterification (Synthesize Tetracaine Base) Start->A B Step 2: Salt Formation (Form Tetracaine HCl) A->B C Step 3: Crystallization (Purify using solvent mixture) B->C D Step 4: Filtration & Drying (Under vacuum and N₂ protection) C->D E Final Product: Pure Tetracaine HCl Crystal D->E

FAQs and Troubleshooting for Researchers

Q1: Why does my HPLC analysis for this compound related substances show poor peak shape or resolution?

  • Cause: The pH of the mobile phase is critical. Incorrect pH can lead to poor separation of impurities, especially the critical pair between tetracaine and an impurity with a relative retention time of about 0.97 [2].
  • Solution: Precisely adjust the pH of Mobile Phase A to 3.5 (with glacial acetic acid) and Mobile Phase B to 7.2 (with phosphoric acid) as specified in the method [2]. Always use a system suitability test to confirm performance.

Q2: What is the best way to stabilize this compound solutions during storage?

  • Cause: this compound is highly sensitive to oxidation and hydrolysis [1].
  • Solution: The drug substance should be stored in a cool, dry place, protected from light. For solutions, the patent for a powder injection suggests using nitrogen displacement (filling nitrogen during the vial sealing process) to prevent oxidative degradation [4] [5].

Q3: Are there alternative analytical techniques to HPLC for detecting this compound?

  • Answer: Yes, while HPLC is standard for impurity profiling, other methods exist for quantification. A fluorescence quenching method using aromatic amino acids (tryptophan, tyrosine, phenylalanine) as probes has been developed. This method is based on the static quenching of the amino acids' fluorescence upon forming a complex with this compound [6].

References

tetracaine hydrochloride reducing systemic toxicity strategies

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms of Toxicity & Experimental Evidence

Tetracaine-induced cytotoxicity is complex and can occur through multiple pathways, depending on the cell type and concentration. The table below summarizes the key mechanisms identified in recent studies:

Cell Type / Model Primary Mechanism(s) of Toxicity Key Signaling Molecules Experimental Concentrations Citations
Macrophages (e.g., RAW 264.7, BV2) Pyroptosis (pro-inflammatory programmed cell death) Caspase-1, Caspase-11, Gasdermin D (GSDMD) 100 - 400 µM [1] [2] [1] [2]
Human Corneal Epithelial (HCEP) Cells Apoptosis (mitochondrion-dependent pathway) Caspase-3, -8, -9; ↑ Bax/Bad, ↓ Bcl-2/Bcl-xL 0.3125 g/L (~1.04 mM) and above [3] [3]
Uveal Melanoma Cells Pyroptosis Caspase-3, Gasdermin E (GSDME) Varies by cell line [4] [4]
Melanoma Cells Inhibition of Neddylation Signaling Suppression of NEDD8 pathway, destabilizing pro-oncogenic Survivin 200 - 400 µM [5] [5]

Proposed Strategies & Experimental Considerations

While clinical strategies are not yet established, researchers can design experiments to mitigate toxicity based on the known mechanisms. The following table outlines potential investigative approaches:

Research Strategy Potential Application Key Considerations & Experimental Tools
Inhibition of Pyroptosis Pathways Mitigate immune cell toxicity and associated inflammation. Use specific caspase inhibitors (e.g., Belnacasan for caspase-1, Wedelolactone for caspase-11) to validate the mechanism and potentially reduce cell death [1] [2].
Targeting Apoptotic Pathways Reduce non-inflammatory cell death in tissues like the cornea. Investigate the role of Bcl-2 family proteins and mitochondrial membrane potential (MTP) stabilizers. Assays: JC-1 staining for MTP, Western blot for Bax/Bcl-2 ratio [3].
Leveraging Neddylation Pathway Inhibition Exploit selective toxicity for cancer therapy applications. In melanoma models, tetracaine's inhibition of neddylation can be synergistic with BRAF inhibitors (e.g., vemurafenib) to overcome drug resistance [5].
General Cytotoxicity Assessment Establish a safety profile for any new experimental formulation or drug combination. Standard assays include Cell Counting Kit-8 (CCK-8), MTT assay for cell viability, and LDH release assay for membrane integrity [1] [3].

Experimental Protocol: Assessing Pyroptosis in Macrophages

This protocol is adapted from research investigating tetracaine-induced pyroptosis in murine macrophage cell lines [1] [2].

1. Cell Culture and Treatment - Cell Lines: Use RAW 264.7 or BV2 murine macrophage lines. - Culture Conditions: Maintain cells in specific medium with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. - Treatment: - Prepare a stock solution of Tetracaine HCl in sterile water or culture medium. - Treat cells at a range of concentrations (e.g., 100 µM, 200 µM, 400 µM) for 24 hours. - Experimental Groups: Include a vehicle control, tetracaine-treated groups, and inhibitor groups (e.g., pre-treat with 10 µM Belnacasan (caspase-1 inhibitor) and/or 20 µM Wedelolactone (caspase-11 inhibitor) for 30 minutes before adding tetracaine).

2. Key Assays and Methodologies - Cell Viability: Perform a CCK-8 assay according to the manufacturer's instructions. Measure absorbance at 450 nm. - Lactate Dehydrogenase (LDH) Release: Use an LDH cytotoxicity assay kit to quantify plasma membrane rupture, a key feature of pyroptosis. - Morphological Observation: Monitor cells under a light microscope for characteristic pyroptotic morphology (cell swelling and large bubbles protruding from the membrane). - Western Blot Analysis: Detect the cleavage of key pyroptosis markers, including: - Gasdermin D (GSDMD): Look for the cleaved N-terminal fragment. - Caspase-1: Look for the active cleaved subunits. - Caspase-11: Look for activation. - IL-1β: Look for the mature form (p17). - ELISA: Quantify the secretion of mature IL-1β into the cell culture supernatant.

Pathway Visualization: Tetracaine-Induced Pyroptosis in Macrophages

The following diagram illustrates the canonical and non-canonical pathways of tetracaine-induced pyroptosis, as identified in macrophage studies, which can be a target for intervention.

G TTC Tetracaine HCl (TTC) Canonical Canonical Inflammasome Pathway TTC->Canonical NonCanonical Non-Canonical Inflammasome Pathway TTC->NonCanonical Casp1 Caspase-1 Activation Canonical->Casp1 Casp11 Caspase-11 Activation NonCanonical->Casp11 GSDMD GSDMD Cleavage Casp1->GSDMD Casp11->GSDMD Pore Pore Formation GSDMD->Pore LDH LDH Release Pore->LDH IL1b IL-1β Maturation & Release Pore->IL1b Pyroptosis Pyroptosis (Cell Swelling, Lysis) Pore->Pyroptosis Inhibitors Caspase Inhibitors (Belnacasan, Wedelolactone) Inhibitors->Casp1 Inhibitors->Casp11

Troubleshooting FAQ for Researchers

Q1: Our initial viability assays show high cytotoxicity at low tetracaine concentrations. How can we confirm if pyroptosis is the primary cause? A1: Beyond standard viability assays, you should:

  • Measure LDH Release: A significant increase indicates plasma membrane rupture.
  • Check for Morphological Changes: Use light microscopy to look for cell swelling and large bubbles.
  • Analyze Protein Markers: Perform Western blotting to confirm the cleavage of GSDMD and caspase-1/11. Pre-treating cells with caspase inhibitors and observing a reduction in cell death would provide strong mechanistic evidence [1] [2].

Q2: The research mentions tetracaine can induce both apoptosis and pyroptosis. How do we distinguish between them? A2: Key differentiators include:

  • Inflammation: Pyroptosis is highly inflammatory, characterized by the release of IL-1β and IL-18. Apoptosis is generally non-inflammatory.
  • Morphology: Pyroptotic cells swell and lyse. Apoptotic cells shrink, condense, and form apoptotic bodies.
  • Biomarkers: Detect specific cleaved proteins: GSDMD for pyroptosis versus cleaved caspase-3 and PARP for apoptosis. The same drug can trigger different pathways in different cell types; for example, tetracaine mainly causes apoptosis in corneal cells [3] but pyroptosis in macrophages [2].

Q3: What are critical pharmacokinetic properties of tetracaine to consider when designing in vivo experiments? A3: Be aware of:

  • Metabolism: Tetracaine is an amino-ester anesthetic metabolized primarily by plasma pseudocholinesterase. Dosing should be cautious in patients with liver disease or those with pseudocholinesterase deficiency [6].
  • Systemic Toxicity: Overdose can lead to CNS toxicity (tinnitus, seizures) and cardiovascular toxicity (bradycardia, hypotension). Always calculate doses based on weight and consider the route of administration, as absorption and toxicity risk vary [6].

References

tetracaine HCl methemoglobinemia prevention and management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Risk Assessment

Methemoglobinemia is a condition where iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin (MetHb), which cannot effectively bind or release oxygen [1]. This leads to functional anemia and tissue hypoxia [1]. For researchers working with tetracaine HCl, understanding the specific risk factors is crucial for experimental design and safety protocols.

Key Risk Factors for Tetracaine HCl:

  • Metabolism to PABA: Tetracaine is an ester-type local anesthetic metabolized by plasma pseudocholinesterase to para-aminobenzoic acid (PABA), a known oxidizing agent [2].
  • Concurrent Oxidizing Agents: Concurrent exposure to other oxidizing drugs or chemicals (e.g., dapsone, nitrates, sulfonamides) can have an additive effect, overwhelming the natural reduction capacity of red blood cells [2] [3].
  • Patient Susceptibility: Factors that increase susceptibility include infant age (due to fetal hemoglobin and lower enzyme levels), underlying conditions like anemia or cardiopulmonary disease, and genetic deficiencies in enzymes like NADH-cytochrome b5 reductase or G6PD [2] [1] [4].

The table below summarizes the relationship between methemoglobin levels and clinical manifestations, which is vital for setting safety thresholds in preclinical studies.

MetHb Level (%) Clinical Signs & Symptoms [1]
< 10% Often asymptomatic; may exhibit low pulse oximeter readings, altered skin color (pale, gray, blue).
10% - 30% Cyanosis (skin and mucous membranes), dark brown or "chocolate-colored" blood. May be asymptomatic or present with confusion.
30% - 50% Dyspnea, dizziness, syncope, confusion, chest pain, palpitations, headache, fatigue.
50% - 70% Tachypnea, metabolic acidosis, dysrhythmias, seizures, delirium, coma.
> 70% Severe hypoxemia, high risk of death.

Prevention Strategies in Research Settings

Preventing methemoglobinemia is paramount in both clinical and experimental contexts.

  • Dose and Application Site: Adhere to the lowest effective dose. Be aware that systemic absorption is higher when applied to inflamed or broken skin or large mucosal surfaces (e.g., nasopharynx) [2] [4].
  • Review Concomitant Agents: Avoid concurrent administration of other oxidizing drugs in experimental models. Notably, the metabolite PABA can inhibit sulfonamide antibiotics [2].
  • Pre-Screen Animal Models: Consider pre-screening for susceptible animal models, especially when investigating high-risk compounds. Models with comorbidities like anemia, heart failure, or G6PD deficiency may show exacerbated symptoms [1].

Diagnostic Methodology

A high index of suspicion is required for diagnosis, particularly when cyanosis or low oxygen saturation does not improve with supplemental oxygen.

  • Clinical Presentation: Key signs include cyanosis unresponsive to oxygen and dark brown arterial blood [5] [4].
  • Pulse Oximetry and Blood Gas: Standard pulse oximetry is inaccurate in the presence of methemoglobin and may show a "saturation gap" - a discrepancy between a normal arterial partial pressure of oxygen (PaO2) and a low measured oxygen saturation [4].
  • Co-Oximetry: This is the gold-standard for confirmation. It is a spectrophotometric technique that can specifically measure the concentration of different hemoglobin species, including MetHb [5] [6].
  • Arterial Blood Gas (ABG) with Co-Oximetry: An ABG sample analyzed with a co-oximeter provides a definitive diagnosis by quantifying the MetHb percentage and assessing acid-base status, which may reveal a metabolic acidosis due to hypoxia [5].

Management and Treatment Protocol

The following diagram outlines the critical decision-making pathway for managing a suspected case of methemoglobinemia, from initial recognition through treatment.

methemoglobinemia_management Start Suspect Methemoglobinemia (Cyanosis, low SpO₂ unresponsive to O₂) ABG Draw Arterial Blood Gas (Note chocolate-brown blood) Start->ABG CoOx Confirm with Co-Oximetry (Quantify MetHb %) ABG->CoOx Assess Assess Severity & Symptoms CoOx->Assess Asymptomatic Asymptomatic or Mild Symptoms (MetHb < 20%) Assess->Asymptomatic Symptomatic Symptomatic or MetHb ≥ 20% (or ≥ 10% with comorbidities) Assess->Symptomatic Supportive Supportive Care & Monitor (Remove offending agent, O₂) Asymptomatic->Supportive MethyleneBlue Administer Methylene Blue (1-2 mg/kg IV over 5 min) Symptomatic->MethyleneBlue Response Positive Response? MethyleneBlue->Response Effective Clinical Improvement (Monitor for recurrence) Response->Effective Yes Refractory No Improvement/Contraindication Response->Refractory No SecondLine Second-Line Therapies (Exchange transfusion, IV ascorbic acid, hyperbaric oxygen) Refractory->SecondLine

First-Line Treatment: Methylene Blue

  • Mechanism of Action: Methylene blue acts as an electron acceptor for the NADPH-methemoglobin reductase pathway, accelerating the conversion of ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺) [6].
  • Dosing Protocol: The standard dose is 1 to 2 mg/kg of a 1% solution administered intravenously over 3 to 5 minutes [6]. This can be repeated at 1 mg/kg every 30-60 minutes if necessary, but the total dose should not exceed 7 mg/kg due to the risk of methylene blue itself acting as an oxidant at high doses [6].
  • Critical Contraindications and Warnings:
    • G6PD Deficiency: Methylene blue requires the G6PD enzyme to work and is ineffective in patients with this deficiency. It may also precipitate hemolysis in these individuals [6].
    • Serotonin Syndrome: Methylene blue carries a Black Box Warning for the risk of serious serotonin syndrome when used concomitantly with serotonergic drugs (e.g., SSRIs, SNRIs, MAOIs) [6].

Second-Line and Adjunctive Therapies

  • Exchange Transfusion: This is the preferred second-line treatment for severe, methylene blue-refractory cases or when methylene blue is contraindicated (e.g., in G6PD deficiency). It directly replaces MetHb-containing blood with normal donor red blood cells [6].
  • Other Options: Intravenous ascorbic acid, hyperbaric oxygen, and riboflavin are other options with slower onset or less robust evidence, typically used when first- and second-line treatments are not feasible [6].

Frequently Asked Questions (FAQs)

Q1: What is the relative risk of methemoglobinemia with tetracaine compared to other local anesthetics like benzocaine? While all local anesthetics in the "caine" family carry a risk, benzocaine is most frequently implicated in severe and rapidly developing cases, partly because it is often used as a single agent spray on mucous membranes [7] [8]. Tetracaine's risk is significant, especially in formulations like Cetacaine spray, which contains both tetracaine and benzocaine [9]. The risk from topical creams combining lidocaine and tetracaine appears lower, as systemic absorption is slower [10].

Q2: Are there specific experimental models more susceptible to tetracaine-induced methemoglobinemia? Yes. Models with the following are at higher risk [2] [4]:

  • Young age: Particularly neonates and infants under 6 months, due to fetal hemoglobin and lower levels of NADH-cytochrome b5 reductase.
  • Underlying anemia or cardiopulmonary disease: These conditions reduce oxygen-carrying capacity and delivery, worsening functional hypoxia.
  • Concomitant exposure to other oxidizing agents (e.g., dapsone, nitrates).
  • Genetic predisposition: Models with G6PD deficiency or methemoglobin reductase deficiency.

Q3: What are the key pharmacokinetic properties of tetracaine HCl that influence its risk profile? Tetracaine is an ester-type anesthetic with high lipid solubility, contributing to its potency [2]. Its key metabolic characteristic is rapid hydrolysis by plasma cholinesterases to para-aminobenzoic acid (PABA), the primary metabolite associated with oxidative stress and methemoglobin formation [2].

References

tetracaine hydrochloride allergic reaction identification management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Identification and Manifestations

The table below summarizes the potential clinical manifestations of tetracaine hydrochloride reactions, categorized by reaction type and organ system [1] [2].

Reaction Type Organ System Specific Signs & Symptoms
Allergic / Hypersensitivity Mucocutaneous Rash, hives (urticaria), itching (pruritus), red/swollen/blistered/peeling skin, swelling of the mouth/face/lips/tongue (angioedema), lip edema with vesicles [1] [2] [3].
Respiratory Wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, shortness of breath, stridor, laryngeal edema [1] [2] [4].
Cardiovascular Fast, slow, or irregular heartbeat; chest pain; low blood pressure (hypotension); fainting (syncope); lightheadedness; stopping of heart [1] [2] [4].
Other Systemic Dizziness, seizures, feeling confused, loss of consciousness [1] [2].
Local Toxicity (Ocular Abuse) Ocular Persistent epithelial defect (PED), corneal stromal infiltration (patchy, diffuse, or ring-shaped), corneal opacity, reduced vision, photophobia, ocular pain, redness, elevated intraocular pressure, corneal perforation [5].
Systemic (Non-Allergic) Neurological Dizziness, drowsiness, headache, nervousness, excitability, shakiness (tremors), blurred eyesight, seizures [1] [6].
Hematological Methemoglobinemia (symptoms: bluish skin cyanosis, fatigue, shortness of breath, confusion) [6].

Mechanisms and Risk Profiling

Immunological Pathways: Tetracaine is an ester-type local anesthetic [7]. Allergic reactions are typically IgE-mediated (Type I hypersensitivity), occurring within minutes to hours of exposure and potentially progressing to life-threatening anaphylaxis [4]. Case reports also describe systemic allergic dermatitis (Type IV hypersensitivity) following skin patch testing [8].

Key Risk Factors:

  • Ester Anesthetics: Tetracaine's ester structure is a known risk factor for true allergic reactions compared to amide-class anesthetics [3].
  • Compromised Application Sites: Use on areas with broken skin, severe injury, or infection increases systemic absorption and risk of adverse effects [2].
  • Off-Label Use: Application on non-approved mucosal areas (e.g., oral frenulum) has been associated with severe adverse events like angioedema [3].
  • Prolonged/Abusive Use: Chronic application, particularly on the eye, is linked to severe local tissue damage, including sight-threatening corneal ulcers and perforation [5].

Acute Management Protocols

The following diagram and protocol outline the critical steps for managing a suspected allergic reaction to tetracaine.

Start Suspected Allergic Reaction A Immediate Assessment: • Stop administration • Check airway, breathing, circulation, consciousness Start->A B Signs of Severe Reaction? • Difficulty breathing • Wheezing/Stridor • Hypotension • Tongue/Lip swelling • Generalized hives A->B C YES: ANAPHYLAXIS SUSPECTED B->C Present D NO: MILD/MODERATE REACTION (e.g., localized rash, urticaria) B->D Absent E 1. Administer Intramuscular EPINEPHRINE first-line 2. Call for emergency services 3. Position patient supine if hypotensive C->E F 1. Discontinue tetracaine 2. Monitor for symptom progression 3. Consider adjunctive medications (H1/H2 antagonists) D->F G Observe for Biphasic Reaction (4-12 hours) E->G F->G If reaction was systemic H Refer to Allergist for definitive diagnosis & future risk management G->H

Anaphylaxis Management Protocol [4]:

  • Immediate Action: Remove the trigger and call for emergency medical support.
  • First-Line Drug: Administer intramuscular (IM) epinephrine (0.01 mg/kg of a 1:1,000 solution, max 0.5 mg in adults) into the mid-anterolateral thigh. This is the definitive, life-saving treatment and should not be delayed [4].
  • Adjunct Therapies (After Epinephrine):
    • Airway Support: Administer supplemental oxygen.
    • Fluid Resuscitation: For hypotension, administer 1-2 liters of intravenous normal saline.
    • Adjunct Medications: H1-antihistamines (e.g., diphenhydramine) and H2-antihistamines (e.g., ranitidine) can be given. Corticosteroids (e.g., methylprednisolone) are often used to potentially mitigate biphasic reactions.
  • Monitoring: Patients must be observed for 4 to 12 hours after the initial reaction due to the risk of a biphasic recurrence [4].

Experimental and Diagnostic Methodologies

For research and definitive clinical diagnosis, the following approaches are relevant:

  • Patch Testing: This is the primary method for diagnosing Type IV delayed hypersensitivity. A case report documented systemic allergic dermatitis during patch testing with this compound, confirming its role as a sensitizer [8].
  • Serum Tryptase Level: For suspected IgE-mediated anaphylaxis, a serum tryptase level can support the diagnosis. The sample should be drawn 1 to 1.5 hours after symptom onset, as levels peak during this window. Note that a normal level does not rule out anaphylaxis, particularly in food or anesthetic-triggered cases [4].
  • In Vitro Models: Cytotoxicity studies on human corneal stromal cells show that tetracaine causes dose- and time-dependent cytotoxicity, inhibiting cell growth, proliferation, and viability, and inducing features of apoptosis [5].

References

tetracaine HCl solubility challenges aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the core solubility challenge with Tetracaine HCl? Tetracaine HCl is an amphiphilic drug, meaning it has both hydrophilic and hydrophobic parts. While it is formulated as a water-soluble salt, its cationic form (TCH⁺) behaves like a surfactant. At high concentrations, these molecules self-assemble into micelles, with a critical micelle concentration (cmc) of approximately 79.43 mM (in water) [1]. This self-aggregation is a key factor to consider for formulations requiring high concentrations, as it can influence bioavailability and stability.

  • Q2: How can I experimentally determine the cmc of TCH in my solution? The cmc can be determined by monitoring a physical property change as concentration increases. The surface tension method is widely used and reliable [2] [1].

    • Procedure: Prepare a series of TCH solutions in ascending concentration. Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., Du Noüy ring method) [3].
    • Analysis: Plot surface tension against the logarithm of concentration. The cmc is identified as the point where a sharp break in the curve occurs, indicating the onset of micellization [1].
  • Q3: What strategies can enhance TCH solubility and prevent issues? The most effective strategy is mixed micellization using excipients. Combining TCH with surfactants or ionic liquids creates mixed micelles with improved properties [2] [1] [4].

    • Use Surfactants: Anionic surfactants like Sodium Dodecyl Sulfate (SDS) show strong synergistic interactions with cationic TCH, significantly lowering the practical cmc of the mixture and improving solubilization [1].
    • Consider Ionic Liquids: Surface-active ionic liquids (SAILs), such as 1-hexadecyl-3-methyl imidazolium chloride, also interact attractively with TCH, enhancing micellization and stability [2].
    • Add Cosolvents: Combining surfactants with cosolvents like ethanol or PEG 300 can further improve drug solubilization in intravenous formulations by modifying the micelle core and disrupting the water structure [4].

Key Quantitative Data for Formulation

The following table summarizes critical parameters for TCH and its mixtures with common excipients, essential for designing your experiments [2] [1].

System Reported cmc (mM) Conditions Interaction Parameter (β) Key Finding
TCH (Pure) 79.43 Aqueous Solution - Baseline cmc for the drug alone [1]
TCH + SDS 0.12 - 0.37 (mixed) 100 mM NaCl -15 to -17 Strong synergistic interaction, much lower cmc [1]
TCH + SLS 3.05 - 4.49 (mixed) 100 mM NaCl ~ -9 Moderate synergism, effective cmc reduction [1]
TCH + Cetylpyridinium Chloride Lower than ideal Aqueous Solution Negative Attractive interaction in cationic-cationic mixture [2]
TCH + SAIL Lower than ideal Aqueous Solution Negative Attractive interaction, SAIL acts as a green solvent [2]

Detailed Experimental Protocols

Protocol 1: Investigating Drug-Surfactant Interaction via Surface Tension

This protocol is adapted from recent studies to evaluate the synergistic interaction between TCH and anionic surfactants [1] [3].

  • Solution Preparation: Prepare stock solutions of TCH and the surfactant (e.g., SDS). Create binary mixtures at specific molar fractions (α_Surfactant) of 0.1, 0.5, 0.7, 0.9, etc. A constant ionic strength can be maintained using 100 mM NaCl.
  • Surface Tension Measurement: Using a calibrated tensiometer, measure the surface tension of each solution in a thermostatted vessel at 25°C. Allow sufficient time for equilibrium at the air-liquid interface.
  • Data Plotting & cmc Determination: For each mixture, plot surface tension vs. concentration (log scale). Determine the cmc from the intersection point of the two linear segments of the plot.
  • Data Analysis:
    • Apply Clint's model to calculate the ideal cmc (cmc*) for the mixture, assuming no interaction.
    • Use Rubingh's model to calculate the interaction parameter (β). A negative β value indicates attractive interaction (synergism), while a positive value indicates antagonism [2] [1].
    • Calculate the mole fraction of surfactant in the mixed micelle (X₁).
Protocol 2: Confirming Interactions via UV-Visible Spectroscopy

UV-Vis spectroscopy can provide complementary evidence of drug-surfactant binding and interaction [2] [1].

  • Baseline Scan: Record the UV-Vis spectrum of a fixed, below-cmc concentration of TCH in aqueous solution. TCH typically shows two peaks: ~226 nm (π-π) and ~310 nm (n-π).
  • Titration: Incrementally add small volumes of a concentrated surfactant (SDS) stock solution to the TCH cuvette.
  • Monitoring Shifts: After each addition, record the spectrum. Observe and note any changes in the absorbance (hypochromicity or hyperchromicity) or shifts in the wavelength (λmax) of the peaks.
  • Interpretation: Changes in the spectral characteristics confirm the binding and incorporation of TCH molecules into the surfactant micelles, supporting the interactions measured by surface tension.

Visualization of Mixed Micelle Formation

The following diagram illustrates the synergistic solubilization mechanism between Tetracaine HCl and a surfactant, which is the core concept behind the recommended troubleshooting strategies.

G A Tetracaine HCl (TCH) C Mixed Micelle Formation A->C Synergistic Interaction B Surfactant (e.g., SDS) B->C Synergistic Interaction D Enhanced Solubilization & Stability C->D

Key Troubleshooting Tips

  • Turbidity Issues: If your TCH-surfactant mixture becomes turbid, this may indicate precipitation, especially in cationic-anionic mixtures. Try adjusting the molar ratio of the components or slightly diluting the solution to find a clear, stable formulation window [1].
  • Buffer Compatibility: Be aware that the solubility and cmc of ionic amphiphiles like TCH are sensitive to the ionic strength and pH of the solution. Always consider your buffer system's impact [1].
  • Advanced Modeling: For deep mechanistic insights, consider Molecular Dynamics (MD) Simulation. This computational technique can model the aggregation process, micelle structure, and how cosolvents like ethanol hydrate the micelle core to enhance solubilization [4].

References

tetracaine hydrochloride quality control verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Key Analytical Methods for Quality Control

The following table summarizes the primary methods used for quality control and verification of Tetracaine Hydrochloride, as per recent research and pharmacopeial standards.

Method Purpose Technique Used Key Details & Conditions Application & Relevance

| Related Substances & Degradation Products [1] [2] | UHPLC-Q-TOF-MS / HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) [1] [2]. Mobile Phase: Gradient elution with buffers and organic phases (e.g., acetonitrile, methanol) [2]. Detection: UV at 300 nm [2] or MS. | Identification and characterization of impurities; essential for stability testing and method development. | | Forced Degradation Studies [1] | UHPLC-Q-TOF-MS | Stress Conditions: Acidic, alkaline, oxidative, thermal, and photolytic. | Demonstrates method stability-indicating capability; reveals drug's sensitivity (e.g., high sensitivity to oxidation). | | Pharmacopeial Testing [3] [4] | Various Compendial Methods | Uses official USP Reference Standards [4]. | Official testing for product release; ensures compliance with mandated quality specifications. |

Detailed Experimental Protocols

HPLC Method for Related Substances [2]

This method is designed to separate and quantify known and unknown impurities in this compound.

  • Sample Preparation

    • Test Solution: Dissolve about 10 mg of the this compound sample in a 10 mL volumetric flask using a 20% acetonitrile solution (acetonitrile:water = 20:80, v/v) to obtain a final concentration of approximately 1 mg/mL [2].
    • Standard Solution II: Prepare a solution in 20% acetonitrile containing about 0.5 μg/mL of p-aminobenzoic acid and 2 μg/mL of p-butylaminobenzoic acid [2].
    • System Suitability Solution: Place 10 mg of this compound standard in a 10 mL flask. Add 0.2 mL of 30% hydrogen peroxide, heat at 70°C for 30 minutes, then add p-aminobenzoic acid standard and dilute to volume with 20% acetonitrile to obtain a solution containing about 0.5 μg/mL of p-aminobenzoic acid [2].
  • HPLC Conditions

    • Column: C18 (e.g., 4.6 mm × 150 mm, 5 μm) [2].
    • Mobile Phase A: Acetonitrile-water-triethylamine (20:80:0.2, v/v), containing 0.2% sodium sulfate, pH adjusted to 3.5 with glacial acetic acid [2].
    • Mobile Phase B: Methanol-acetonitrile-water-triethylamine (10:45:45:0.2, v/v), containing 0.2% sodium sulfate, pH 7.2 [2].
    • Elution: Gradient elution is required [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection Wavelength: 300 nm [2].
    • Injection Volume: 5 μL [2].
    • Column Temperature: 30°C [2].
  • System Suitability and Calculation

    • First, inject the system suitability solution. The resolution between the tetracaine peak and the nearby impurity peak (relative retention ~0.97) should meet specifications. The theoretical plates for the tetracaine peak should be not less than 2000 [2].
    • Quantify p-aminobenzoic acid and p-butylaminobenzoic acid using the external standard method with Standard Solution II. For other unknown impurities, use the peak area of the main peak in the test solution for calculation via the self-comparison method [2].
Forced Degradation Studies [1]

Forced degradation helps validate the stability-indicating properties of your analytical method and understand the degradation pathways of the drug substance.

  • Stress Conditions

    • Acidic Hydrolysis: Expose the drug substance to acidic conditions (e.g., 0.1M HCl) [1].
    • Alkaline Hydrolysis: Expose the drug substance to alkaline conditions (e.g., 0.1M NaOH) [1].
    • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂) [1].
    • Photolytic Degradation: Expose the drug substance to light as per ICH guidelines [1].
    • Thermal Degradation: Heat the solid drug substance at a specified temperature [1].
  • Analysis and Characterization

    • Analyze the stressed samples using the UHPLC-Q-TOF-MS method described above [1].
    • Characterize the degradation products based on their high-resolution mass data and fragmentation patterns. Propose structures and degradation pathways [1].

The workflow for conducting and analyzing forced degradation studies is summarized below.

cluster_stress Stress Conditions Start Start Forced Degradation Study Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples via UHPLC-Q-TOF-MS Stress->Analyze Acid Acidic Hydrolysis Alkaline Alkaline Hydrolysis Oxidative Oxidative Stress Thermal Thermal Stress Photo Photolytic Stress Characterize Characterize Degradation Products Analyze->Characterize End Propose Degradation Pathway Characterize->End

Troubleshooting Common HPLC Issues

  • Problem: Poor Peak Shape or Resolution

    • Cause: The column may not be adequately equilibrated with the triethylamine-containing mobile phase, which is used to mask active silanol sites on the silica gel [2].
    • Solution: Ensure sufficient column conditioning. Check and adjust the pH of the mobile phases as specified [2].
  • Problem: Inconsistent Retention Times

    • Cause: The complex, pH-dependent gradient elution can be sensitive to minor preparation errors [2].
    • Solution: Precisely prepare mobile phases and standardize the pH adjustment process. Use a fresh, buffered mobile phase within its stability period.
  • Problem: Failing System Suitability Test

    • Cause: The column performance may have degraded, or the system suitability solution was not prepared correctly [2].
    • Solution: If the theoretical plates are below 2000 or resolution is insufficient, consider replacing the guard column, flushing the analytical column, or preparing a fresh system suitability solution [2].

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound particularly sensitive to oxidative degradation?

    • A1: The molecular structure of tetracaine contains functional groups susceptible to oxidation. Forced degradation studies confirm it is extremely sensitive to oxidation, leading to multiple degradation products that must be monitored and controlled [1].
  • Q2: What is the clinical significance of controlling p-aminobenzoic acid and p-butylaminobenzoic acid?

    • A2: These are key related substances and potential degradation products. Controlling them is critical as they are specified impurities in various pharmacopoeias and share structural alerts with the main compound [2]. Furthermore, p-aminobenzoic acid is a known metabolite and can inhibit the action of sulfonamide drugs, representing a potential drug-drug interaction risk [5].
  • Q3: Where can I find qualified suppliers and official reference standards?

    • A3: Suppliers with Certificates of Suitability (CEP) demonstrate that their material complies with the European Pharmacopoeia monographs [3]. For official testing, the USP this compound Reference Standard should be used where required by the compendia [4].

References

tetracaine HCl analytical method validation purity testing

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Tetracaine HCl Related Substances

The table below summarizes the key parameters of an HPLC method designed for determining related substances in Tetracaine HCl [1].

Parameter Specification
Method Purpose Measurement of related substances (impurities) in Tetracaine HCl raw material and its preparations [1].
Technique High-Performance Liquid Chromatography (HPLC) with gradient elution [1].
Column Octadecylsilane chemically bonded silica (4.6 mm × 150 mm, 5 μm) [1].
Mobile Phase A Acetonitrile - water - triethylamine (20:80:0.2, v/v). Contains 0.2% sodium sulfate. pH adjusted to 3.5 with glacial acetic acid [1].
Mobile Phase B Methanol - acetonitrile - water - triethylamine (10:45:45:0.2, v/v). Contains 0.2% sodium sulfate. pH adjusted to 7.2 with phosphoric acid [1].
Gradient Program Time (min) / % Mobile Phase B: 0/0, 5/0, 25/40, 40/100, 45/100, 46/0, 55/0 [1].
Flow Rate 1.0 mL/min [1].
Detection Wavelength 300 nm [1].
Column Temperature 30 °C [1].
Injection Volume 5 μL [1].
Standard Substances p-Aminobenzoic acid and p-butylaminobenzoic acid are used for qualification and quantification [1].

Detailed Experimental Protocol

Here is the step-by-step methodology for testing related substances in Tetracaine HCl as described in the patent [1].

  • Solution Preparation

    • Test Solution: Weigh about 10 mg of the Tetracaine HCl sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 20% acetonitrile solution (acetonitrile:water = 20:80, v/v) to obtain a solution with a concentration of approximately 1 mg/mL [1].
    • Standard Solution I (Sensitivity Check): Dilute an appropriate amount of the test solution with the 20% acetonitrile solvent to obtain a solution with a Tetracaine hydrochloride concentration of about 2 μg/mL [1].
    • Standard Solution II (Specific Impurities): Using the 20% acetonitrile solvent, prepare a mixed solution containing about 0.5 μg/mL of p-aminobenzoic acid and 2 μg/mL of p-butylaminobenzoic acid [1].
    • System Suitability Solution: Place 10 mg of this compound standard into a 10 mL volumetric flask. Add 0.2 mL of 30% hydrogen peroxide, heat at 70 °C for 30 minutes (forced degradation). Add a suitable amount of p-aminobenzoic acid standard, dilute to volume with the 20% acetonitrile solvent, and mix. Each 1 mL of this solution will contain about 0.5 μg of p-aminobenzoic acid [1].
  • Chromatographic Procedure and System Suitability Inject the solutions into the HPLC system according to the conditions listed above.

    • First, inject 5 μL of the System Suitability Solution. The resulting chromatogram must meet the following criteria [1]:
      • An impurity peak appears at a relative retention time of about 0.97 compared to the main Tetracaine peak.
      • The resolution between this impurity peak and the Tetracaine peak should meet specified requirements.
      • The number of theoretical plates calculated for the Tetracaine peak should not be less than 2000.
    • Once the system is deemed suitable, precisely inject 5 μL each of the Test Solution, Standard Solution I, and Standard Solution II.
  • Calculation of Impurities In the chromatogram of the Test Solution [1]:

    • Identify any peaks with retention times matching p-aminobenzoic acid and p-butylaminobenzoic acid. Calculate their amounts using the external standard method based on the corresponding peaks in Standard Solution II.
    • For all other impurity peaks (unknown impurities), use the peak area of Tetracaine from Standard Solution I and the peak area of the individual unknown impurity from the Test Solution to calculate the amount using the area normalization method (self-contrast method).

Workflow and Troubleshooting Guide

This workflow diagrams the testing and validation process, while the troubleshooting guide addresses common HPLC issues.

start Start Method Setup prep Prepare Solutions: • Test Solution • Std Solution I (Sensitivity) • Std Solution II (Specific Impurities) • System Suitability Solution start->prep suit Inject System Suitability Solution prep->suit check Check Criteria: • Resolution R ≥ specified • Theoretical plates N ≥ 2000 suit->check fail System NOT Suitable check->fail No pass System Suitable check->pass Yes fail->prep Re-prepare solutions or adjust system run Run Test Solution and Standard Solutions pass->run calc Calculate Impurities: • Known impurities (External Std) • Unknown impurities (Area Norm.) run->calc end End: Report Results calc->end

problem1 Problem: Poor Peak Shape cause1a Column is degraded or contaminated problem1->cause1a cause1b Mobile phase pH is incorrect problem1->cause1b sol1a Flush and regenerate column or replace with new column cause1a->sol1a sol1b Confirm pH of mobile phase buffers before mixing cause1b->sol1b problem2 Problem: Retention Time Drift cause2a Mobile phase composition or pH is inconsistent problem2->cause2a cause2b Column temperature is unstable problem2->cause2b sol2a Use fresh, accurately prepared mobile phases cause2a->sol2a sol2b Ensure column thermostat is functioning correctly cause2b->sol2b problem3 Problem: Fails System Suitability cause3a Theoretical plates (N) too low problem3->cause3a cause3b Resolution (R) too low problem3->cause3b sol3a Check column performance and method conditions (flow rate) cause3a->sol3a sol3b Optimize gradient program or mobile phase composition cause3b->sol3b

Key Considerations for Method Validation

While the patent provides a detailed method, a full method validation for regulatory submission should be performed following ICH guidelines. Key aspects to validate include [2]:

  • Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components like impurities and degradants. The forced degradation (peroxide heating) in the system suitability test is part of this [1].
  • Linearity and Range: Establish a linear relationship between peak response and analyte concentration over the expected range.
  • Accuracy: Determine the recovery of known amounts of impurities spiked into the sample.
  • Precision: Repeatability and intermediate precision should be assessed.
  • Quantitation Limit (LOQ) and Detection Limit (LOD): The method uses a diluted standard (2 μg/mL) to define the reporting threshold [1].

References

tetracaine hydrochloride preventing crystallization in storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge with Tetracaine HCl

Tetracaine hydrochloride is the active pharmaceutical ingredient (API) used in various formulations. A primary challenge in storing liquid formulations, especially concentrates or those in vials, is crystallization and precipitation [1]. This occurs when the drug solution becomes supersaturated, meaning the concentration of the dissolved API exceeds its solubility under current storage conditions like temperature. Supersaturation can happen during storage, transport, or upon dilution before use [1].

Drug precipitation after parenteral administration can cause mechanical issues and potentially serious systemic effects [1]. The solubility of an API in a mixture of solvents may not be linear during dilution, making it a key factor to investigate [1].

Troubleshooting Guide: Common Causes & Solutions

The table below summarizes potential causes of crystallization and recommended corrective and preventive actions.

Problem Potential Root Cause Corrective Actions Preventive Actions
Crystallization in vial/container Solution is supersaturated; temperature fluctuation during storage Gently warm solution & inspect for crystals; do not use if crystals do not redissolve or container is damaged [2] Optimize co-solvent system; control storage temperature; use validated thermal cycles [1] [3]
Precipitation upon dilution Non-linear solubility drop upon aqueous dilution (anti-solvent effect) Filter through a low protein-binding filter (consult compatibility) [1] Conduct solubility studies during development; determine safe dilution ratio limits [1]
Polymorphic Transformation Metastable crystal form conversion to more stable form over time -- Identify most stable polymorph early; control crystallization process for desired form [3]
API Impurities Impurities acting as seeds for crystal growth -- Purify API; control impurity profiles in raw material [3]

Experimental Approaches for Investigation

To address crystallization systematically, you can employ the following experimental methodologies. The workflow below outlines a structured approach to identify the root cause and develop a solution.

start Start: Crystallization Issue step1 Characterize Crystalline Form (PXRD, DSC, Microscopy) start->step1 step2 Determine Solubility Curve (Temperature vs. Concentration) step1->step2 step3 Test Formulation Stability ( Thermal Cycling, Long-term Storage) step2->step3 step4 Evaluate Dilution Protocol (Measure Solubility in Final Vehicle) step3->step4 step5 Implement & Validate Solution (Adjust Formulation or Storage Conditions) step4->step5

  • Characterize the Crystalline Form [3]: Use techniques like Powder X-Ray Diffraction (PXRD) to identify the solid form of the crystals. This determines if you have a polymorph or hydrate.
  • Determine Solubility and Metastable Zone Width (MSZW) [1] [3]: Use automated turbidity measurement instruments to determine the temperature-dependent solubility curve and the MSZW, which defines the conditions where crystallization is likely.
  • Test Formulation Stability [3]: Subject the formulation to thermal cycling and long-term stability studies under ICH guidelines to assess its propensity to crystallize over time.
  • Evaluate the Dilution Protocol [1]: If crystallization occurs upon dilution, determine the solubility of tetracaine HCl in the final mixture. The diluent acts as an anti-solvent, and understanding this phase behavior is critical.

Frequently Asked Questions

  • What should I do if I see crystals in a vial of tetracaine HCl injection? Do not use the product if crystals are present. The manufacturer recommends gently warming the solution and inspecting for crystals. The product should not be used if the crystals do not redissolve fully or if the container's integrity is compromised [2].

  • Why is controlling the crystallization process important in drug development? Controlling crystallization is vital for ensuring consistent purity, stability, solubility, and bioavailability of the API. Different crystal forms can have different properties, impacting the drug's efficacy and safety [3].

  • Can the choice of solvent prevent crystallization? Yes. Formulating with co-solvents is a common strategy to improve API solubility and stability to prevent crystallization during storage. The key is ensuring the API remains in solution throughout the product's lifecycle [1] [3].

References

tetracaine hydrochloride versus other ester local anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Clinical Comparison at a Glance

Parameter Tetracaine (Ester) Procaine (Ester) Lidocaine (Amide) Bupivacaine (Amide)
Chemical Class Ester [1] [2] Ester [1] Amide [1] Amide [1]
Primary Metabolism Plasma esterases [1] [2] Plasma esterases [1] Liver [1] [2] Liver [2]
Relative Potency High [1] Low [1] Intermediate [1] High [1]
Duration of Action Long-acting (Topical/Spinal) [1] Short-acting [1] Intermediate-acting [1] Long-acting [1]
Onset of Action Slow Varies Fast Intermediate
Key Clinical Uses Topical, Ophthalmic, Spinal [3] [4] [5] Infiltration, Nerve block Infiltration, Nerve block, Topical, Cardiac [6] [1] Spinal, Epidural, Nerve block [4] [1] [7]
Safety Profile Higher risk of allergic reactions [1] Higher risk of allergic reactions [1] Generally safer [1] Generally safer, cardiotoxic in high doses [1]
Experimental Data (Sample) Transdermal film: 92% drug release in 24h; Pain score: 9.89 → 4.05 [3] N/A Ophthalmic gel: Median pain score of 1 [5] Spinal: Similar duration to tetracaine [4]

Detailed Experimental Data and Protocols

For research and development purposes, here is a deeper dive into the experimental findings and methodologies from key studies.

Transdermal Film for Prolonged Analgesia

This study developed a transdermal film to overcome tetracaine's short duration in conventional gels [3].

  • Objective: To prepare and evaluate transdermal patches of tetracaine hydrochloride for prolonged drug delivery to manage post-operative pain [3].
  • Methodology:
    • Formulation: Patches were prepared using a solvent casting method with polymers like Ethyl Cellulose (EC), Sodium Carboxymethyl Cellulose (SCMC), and Polyvinylpyrrolidone (PVP) in varying ratios [3].
    • In Vitro/Ex Vivo Evaluation: Patches were tested for thickness, drug content, folding endurance, and drug release using Franz diffusion cells with rat abdominal skin [3].
    • In Vivo Evaluation: Analgesic efficacy was assessed in a post-operative pain model using pain scores and in rats using the hot plate and acetic acid-induced writhing methods [3].
  • Key Results:
    • The optimized formulation (TH3) showed 92.02% drug release over 24 hours in ex vivo studies [3].
    • In patients, the TH3 film reduced pain scores from 9.89 to 4.05 over 24 hours, significantly outperforming a conventional tetracaine gel (which reduced scores from 9.80 to 7.09) [3].
Ophthalmic Anesthesia: Gel vs. Drops

This study compared tetracaine drops to lidocaine gel in cataract surgery [5].

  • Objective: To compare the effectiveness of 2% lidocaine gel with 0.5% tetracaine drops in phacoemulsification surgery [5].
  • Methodology:
    • Design: Single-blinded, randomized clinical trial (N=72) [5].
    • Intervention: Patients received either 2% lidocaine gel or 0.5% tetracaine drops 5 minutes before surgery [5].
    • Outcomes: Pain during surgery was assessed using a numerical rating scale (1-10). Patient and surgeon satisfaction were also recorded [5].
  • Key Results:
    • The lidocaine gel group reported a significantly lower median pain score (1) compared to the tetracaine drops group (3) [5].
    • Only 13.9% of patients in the lidocaine group required additional anesthesia intraoperatively, compared to 88.9% in the tetracaine group [5].
    • A literature review noted that 1% tetracaine solution or 0.5% tetracaine gel can show comparable efficacy to lidocaine gel, highlighting the role of concentration and formulation [8].
Spinal & Regional Anesthesia

Tetracaine has been compared to long-acting amide anesthetics for regional blocks.

  • Spinal Anesthesia vs. Bupivacaine: An early clinical trial found that equal hyperbaric doses of tetracaine and bupivacaine provided similar durations of spinal anesthesia. A key difference was that tetracaine produced a motor block in 100% of patients at a specific dose, compared to 42% with bupivacaine [4].
  • Peripheral Nerve Block Adjunct: A study investigating whether adding tetracaine to bupivacaine could prolong a supraclavicular brachial plexus block found no significant difference in the duration of postoperative analgesia between the bupivacaine-only and the bupivacaine-tetracaine combination groups [7].

Mechanism of Action and Research Workflow

Local anesthetics like tetracaine share a common mechanism but differ in their physicochemical properties, which influence their specific applications. The following diagram illustrates the core mechanism and a generalized experimental workflow for evaluating a new formulation.

cluster_mechanism Mechanism of Action of Local Anesthetics cluster_workflow Generalized R&D Workflow for Formulations LA Local Anesthetic (Uncharged Form) Diffuses through\nCell Membrane Diffuses through Cell Membrane LA->Diffuses through\nCell Membrane LA_Inside Local Anesthetic (Charged Form) Binds to Binds to LA_Inside->Binds to Na_Channel Voltage-Gated Sodium Channel Inhibits Sodium Influx Inhibits Sodium Influx Na_Channel->Inhibits Sodium Influx Signal Nerve Impulse (Blocked) Diffuses through\nCell Membrane->LA_Inside Binds to->Na_Channel Inhibits Sodium Influx->Signal Step1 1. Formulation Development (e.g., Solvent Casting) Step2 2. In-Vitro Characterization (Thickness, Drug Content, Release) Step1->Step2 Step3 3. Ex-Vivo & Animal Studies (Skin Diffusion, Irritation, Efficacy) Step2->Step3 Step4 4. Clinical Trials (Pain Scores, Patient Satisfaction) Step3->Step4

Key Takeaways for Research and Development

  • Innovative Formulations Can Overcome Limitations: While tetracaine has a short duration in simple solutions, advanced delivery systems like transdermal films can provide sustained release, making it a viable candidate for prolonged pain management [3]. This opens a significant avenue for product development.
  • Direct Comparisons are Context-Dependent: The superiority of one agent over another is not absolute. In ophthalmic surgery, lidocaine gel's physical properties may offer advantages, but tetracaine's efficacy is highly concentration- and formulation-dependent [5] [8]. Research should be designed with specific clinical use cases in mind.
  • Class-Level Safety Considerations Persist: As an ester, tetracaine carries a higher risk of allergic reactions compared to amides due to the metabolism to PABA derivatives [1]. This is a critical factor in drug selection and patient safety profiling.

References

Tetracaine HCl: Pharmacologic Profile & Key Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacologic properties of tetracaine and its comparative performance with other agents.

Aspect Tetracaine HCl Proparacaine Lidocaine Bupivacaine (Spinal)
Drug Class Amino-ester local anesthetic [1] Amino-ester local anesthetic [2] Amino-amide local anesthetic [1] [3] Amino-amide local anesthetic [4]
Relative Potency High (Lipid solubility = 80) [1] Not specified in results Lower than tetracaine [1] Comparable to tetracaine in spinal anesthesia [4]
Onset of Action (Ophthalmic) Within 30 seconds [5] [6] Not specified Not specified Not applicable
Duration of Action (Ophthalmic) 10-20 minutes [6] ~10.7 minutes [2] ~30 minutes (2% gel) [6] Not applicable
Protein Binding 75% [1] [5] Not specified Not specified Not specified
Metabolism Plasma pseudocholinesterase [1] Not specified Hepatic [1] Not specified
Key Comparative Findings More painful on instillation than proparacaine [2]; Buffering increases pain [7] [8] Less painful on ocular instillation than tetracaine [2] Longer duration in ophthalmic procedures; used in combo creams with tetracaine [1] [6] Provides similar spinal anesthesia level but with less motor block than tetracaine [4]

Experimental Data and Protocols

The comparative data is derived from specific clinical experiments. Here are the methodologies for key studies cited.

Ophthalmic Anesthesia: Tetracaine vs. Proparacaine
  • Study Design: Prospective, randomized, double-masked clinical trial [2].
  • Participants: 23 healthy volunteers [2].
  • Intervention: One drop of 0.5% tetracaine HCl was instilled in one eye and one drop of 0.5% proparacaine in the other [2].
  • Primary Outcome Measures:
    • Pain of Instillation: Measured immediately using a 100-mm visual analog scale (VAS) [2].
    • Duration of Anesthesia: Determined by the time interval until the return of the corneal blink reflex, tested with a cotton wisp [2].
Ophthalmic Anesthesia: Effect of Formulation (Buffered vs. Plain)
  • Study Design: Prospective, randomized, double-blind, two-treatment, two-period crossover study [7] [8].
  • Participants: 60 healthy adult volunteers [7].
  • Intervention: Participants received either buffered (to pH 7.4) or plain tetracaine in one eye. After a washout period, they received the other formulation in the same eye [7] [8].
  • Primary Outcome Measure: Intensity of pain measured on a 100-mm VAS immediately after instillation [7].
Ophthalmic Anesthesia: Effect of Dose and Concentration
  • Study Design: Clinical trial in an equine model [9].
  • Participants: 10 healthy horses [9].
  • Intervention: Three treatments applied to both eyes with a one-week washout interval: one drop of 0.5% tetracaine, two drops of 0.5% tetracaine (1-minute interval), and one drop of 1% tetracaine [9].
  • Primary Outcome Measure: Corneal Touch Threshold (CTT) measured every 5 minutes until baseline sensitivity returned [9].
Spinal Anesthesia: Tetracaine vs. Bupivacaine
  • Study Design: Clinical comparison study [4].
  • Participants: 99 adult male patients [4].
  • Intervention: Patients received equal hyperbaric doses of either tetracaine HCl or bupivacaine HCl intrathecally in random order [4].
  • Primary Outcome Measures: Onset of analgesia, maximum anesthesia level, incidence of motor blockade, and duration of anesthesia [4].

Mechanism of Action and Experimental Workflow

Tetracaine's anesthetic effect and the general workflow for comparing local anesthetics can be visualized as follows:

G cluster_mechanism Tetracaine Mechanism of Action cluster_workflow General Comparison Workflow Tetracaine Tetracaine Passes Membrane\n(Non-ionized Form) Passes Membrane (Non-ionized Form) Tetracaine->Passes Membrane\n(Non-ionized Form) Na_Channel Voltage-Gated Sodium Channel AP_Block Blocked Action Potential Na_Channel->AP_Block No_Signal No Pain Signal Transmission AP_Block->No_Signal Blocks Na+ Channel\n(Ionized Form) Blocks Na+ Channel (Ionized Form) Passes Membrane\n(Non-ionized Form)->Blocks Na+ Channel\n(Ionized Form) Blocks Na+ Channel\n(Ionized Form)->Na_Channel Start Define Comparison (e.g., Tetracaine vs. Proparacaine) Design Design Randomized Controlled Trial Start->Design Administer Administer Anesthetics Design->Administer Measure Measure Outcomes: • Onset Time • Duration • Potency • Adverse Events Administer->Measure Analyze Analyze Data Measure->Analyze

Key Insights for Research and Development

The analysis reveals several critical points for professionals:

  • Potency and Duration: Tetracaine's high lipid solubility confers high potency and a moderate duration of action, positioning it between shorter-acting agents like proparacaine and longer-acting amino-amides [1] [2] [6].
  • Formulation Impact: The finding that buffering tetracaine to a physiological pH increases, rather than decreases, instillation pain is counterintuitive and critical for formulation science. It challenges the assumption that pain is solely due to low pH and indicates that other factors, such as the drug's inherent chemical properties, play a significant role [7] [8].
  • Dosing Strategies: Research confirms that increasing the concentration or volume of application directly enhances both the duration and maximal anesthetic effect, providing a clear pathway for optimizing procedural protocols [9].
  • Combination Products: The development of topical patches and creams combining tetracaine with lidocaine (an amino-amide) leverages complementary properties to achieve enhanced efficacy, demonstrating a viable strategy for product development [1] [10].

References

tetracaine HCl analytical method validation HPLC TLC

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Tetracaine HCl Analytical Methods

Feature HPLC/UPLC Methods TLC/HPTLC Methods
Primary Application Quantitative assay and related substance determination in API and formulations [1] [2]. Identification, separation of mixtures, and quantitative assay in API and dosage forms [3] [4].
Key Validation Parameters
Linearity Excellent (r ≥ 0.999) across various ranges [2]. Excellent (r² = 0.9999) from 160–560 ng/band [3].
Detection Limit As low as 0.0056 µg/mL for related substances [1]. As low as 10 pg for some TLC-SERS methods [4].
Precision RSD typically < 2.0% [5] [2]. RSD for accuracy (100.83–106.25%) [3].
Specificity Resolves multiple impurities and degradation products; confirmed with peak purity tools [1] [2]. Achieves baseline separation of multiple anesthetics; Rf values for identification [4].

Detailed Experimental Protocols

Here is a detailed look at the experimental conditions for key methods cited in the comparison.

HPLC/UPLC Methods

1. USP-style UPLC for Topical Solution This method separates tetracaine HCl from other anesthetics like benzocaine and butamben [2].

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm)
  • Mobile Phase: 10.0 mM Ammonium bicarbonate (pH 10.0) and Acetonitrile (60:40)
  • Flow Rate: 1.0 mL/min
  • Detection: Tuned UV detection (timed events)
  • Column Temperature: 40 °C
  • Injection Volume: 1 µL
  • Run Time: 1.5 minutes

2. Related Substances Method with Gradient Elution This method is designed to separate and quantify specific impurities and degradation products of tetracaine HCl, such as p-aminobenzoic acid [1].

  • Column: Octadecylsilane (C18), 5 µm, 4.6 mm x 150 mm
  • Mobile Phase A: Acetonitrile - water - triethylamine (20:80:0.2), pH adjusted to 3.5
  • Mobile Phase B: Methanol - acetonitrile - water - triethylamine (10:45:45:0.2), pH 7-8
  • Gradient Elution: Yes (programmed change from A to B)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 300 nm
  • Column Temperature: 30 °C
TLC/HPTLC Methods

1. Stability-Indicating HPTLC Assay This method was validated for the quantitative determination of tetracycline hydrochloride in API and dosage forms [3].

  • Stationary Phase: Silica gel 60 F254 HPTLC plates pre-treated with 10% Na₂EDTA.
  • Mobile Phase: Ethyl acetate - acetonitrile - methanol - 1% aqueous ammonia (4.4:19.6:10:6, V/V).
  • Detection: UV densitometry.
  • Rf Value: 0.28 for tetracycline hydrochloride.
  • Sample Preparation: Standard and test samples are dissolved in methanol and spotted on the plate.

2. TLC-SERS for Multiplex Analysis This advanced method combines TLC separation with highly sensitive Surface-Enhanced Raman Spectroscopy for detecting multiple local anesthetics, including tetracaine HCl [4].

  • Stationary Phase: TLC silica gel 60F254 plates.
  • Mobile Phase: Cyclohexane - triethylamine (13:7, v/v).
  • Rf for Tetracaine HCl: 0.15.
  • Post-Separation Analysis: After development, the analyte spot is concentrated using a solvent-driven enrichment process and then treated with Silver Nanoparticles (Ag NPs) for SERS detection, which provides a unique fingerprint and high sensitivity.

Experimental Workflow Overview

The diagram below illustrates the general workflow for developing and validating an analytical method for Tetracaine HCl, leading to the choice between HPLC and TLC.

Start Define Analytical Goal Sub_Goal Objective determines path Start->Sub_Goal HPLC HPLC/UPLC H_Methods Column Chemistry Mobile Phase & Gradient Detection Wavelength HPLC->H_Methods Select & Optimize Method Parameters TLC TLC/HPTLC T_Methods Stationary Phase Developing Solvent Detection Technique TLC->T_Methods Select & Optimize Method Parameters Need1 High-precision quantification Impurity profiling Stability studies Sub_Goal->Need1 Requires Need2 Rapid screening Identity confirmation Mixture separation Low-cost analysis Sub_Goal->Need2 Requires Need1->HPLC Need2->TLC H_Val Validate per ICH Q2(R1) Specificity, Linearity, Precision LOD/LOQ, Accuracy H_Methods->H_Val Execute & Validate T_Val Validate per ICH Q2(R1) Specificity, Linearity, Precision LOD/LOQ, Accuracy T_Methods->T_Val Execute & Validate H_Use Quality Control Labs Stability Studies H_Val->H_Use Routine Use T_Use Research & Development Forensic Analysis T_Val->T_Use Routine Use

Key Selection Guide

Your choice between HPLC and TLC should be guided by the specific requirements of your analysis:

  • Choose HPLC/UPLC when:

    • Your application requires high-precision quantification of the active ingredient or impurities [1] [2].
    • You need to conduct stability-indicating studies and profile multiple degradation products [1].
    • Your workflow demands full automation and high-throughput analysis.
    • You require rigorous validation compliant with ICH guidelines for regulatory submission.
  • Choose TLC/HPTLC when:

    • The goal is rapid screening, identity confirmation (e.g., API sourcing), or simple purity checks [4].
    • You are analyzing mixtures of multiple anesthetics and need an efficient separation before further analysis [4].
    • Cost-effectiveness and simplicity are critical factors, and access to advanced instrumentation is limited [3].
    • You are working with very low analyte levels and can employ advanced detection like SERS for extreme sensitivity [4].

References

tetracaine hydrochloride combination anesthesia versus monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Data Comparison: Combination vs. Monotherapy

Parameter Tetracaine + Intravenous Anesthesia Intravenous Anesthesia Alone p-value
Additional Propofol Dose 0 [0, 5] mL 5 [5, 10] mL < 0.05
Total Surgical Time 12 [9, 16.25] min 22 [16, 26.5] min < 0.05
Cystoscopy Time 5 [3, 9.75] min 12 [9, 16] min < 0.05
Postoperative SpO₂ 100 [99, 100] % 99 [99, 100] % < 0.05
Anesthesia Time 5 [3, 70] min 8 [4, 10] min < 0.05
Anesthesia Recovery Time No significant difference No significant difference > 0.05

Source: Prospective randomized controlled trial at Beijing Tsinghua Changgung Hospital (2023-2024), n=60 patients [1] [2]. Data presented as median [interquartile range].


Detailed Experimental Protocol

The data in the table above was generated using the following rigorous clinical trial methodology.

  • Trial Design: A prospective, randomized, controlled trial, approved by a hospital ethics committee and registered (ChiCTR2300070527) [1] [2].
  • Participants: 60 male inpatients requiring ureteral stent removal after stone surgery. Patients were randomized into two equal groups [1].
  • Intervention:
    • Experimental Group: Received tetracaine hydrochloride jelly (10 mL) administered via the urethra, combined with intravenous anesthesia (1.5 mg/kg propofol and 0.15 μg/kg remifentanil) [1] [2].
    • Control Group: Received 10 mL of glycerin via the urethra, plus the same intravenous anesthesia protocol [1] [2].
  • Procedure: The surgical procedure (cystoscope insertion and stent removal) began 4 minutes after urethral instillation. Patients maintained spontaneous breathing, and additional propofol (0.5 mg/kg) was administered if signs of pain were observed [1].
  • Measured Outcomes: The primary outcome was the dosage of propofol used. Secondary outcomes included procedure times, anesthesia recovery time, and vital signs [1].

This workflow illustrates the trial's parallel-group design and key metrics:

start Patient Recruitment & Randomization (n=60) group1 Experimental Group (n=30) start->group1 group2 Control Group (n=30) start->group2 intervention1 Urethral: Tetracaine HCl Jelly (10 mL) IV: Propofol + Remifentanil group1->intervention1 intervention2 Urethral: Glycerin (10 mL) IV: Propofol + Remifentanil group2->intervention2 procedure Surgery (Cystoscopy) after 4 minutes intervention1->procedure intervention2->procedure metrics Outcome Metrics procedure->metrics


Mechanism of Action: Synergistic Effects

The superior performance of the tetracaine combination is due to a synergistic pharmacodynamic interaction, where drugs with different mechanisms enhance each other's effects [3] [4].

  • Tetracaine's Local Action: As a potent local anesthetic, tetracaine blocks voltage-gated sodium (Na⁺) channels on neuronal cell membranes [5]. This inhibits the initiation and conduction of action potentials in the urethral and bladder mucosa, preventing pain signals from reaching the brain [5] [6].
  • Propofol's Systemic Action: Propofol is a general anesthetic that primarily acts on the brain by enhancing the effect of GABA, the main inhibitory neurotransmitter, leading to hypnosis and unconsciousness [4].
  • The Synergy: By providing effective surface anesthesia at the procedural site, tetracaine reduces the intensity of nociceptive (pain) signals. This means a lower depth of systemic hypnosis is required to keep the patient comfortable, allowing for a significant reduction in propofol dosage [1] [3]. This is a classic example of a beneficial drug interaction where efficacy is maintained while reducing the burden and risks of systemic drug exposure.

The diagram below illustrates this synergistic relationship:

tetracaine Tetracaine HCl Jelly moa1 Mechanism: Blocks voltage-gated Na⁺ channels tetracaine->moa1 propofol Propofol (IV) moa2 Mechanism: Enhances GABAergic inhibition propofol->moa2 effect1 Effect: Local anesthesia at procedural site moa1->effect1 effect2 Effect: Systemic hypnosis and analgesia moa2->effect2 outcome Synergistic Outcome effect1->outcome effect2->outcome


Implications for Research and Development

For researchers and drug development professionals, these findings highlight several key points:

  • Efficacy in Other Areas: The principle of combining topical tetracaine with a vasoconstrictor is proven in other fields. A nasal spray combining 3% tetracaine with oxymetazoline was significantly more effective than tetracaine alone for anesthetizing maxillary teeth, demonstrating the broader application of synergistic formulations [7].
  • Strategic Formulation: The development of fixed-dose combination products for procedural sedation can optimize pharmacokinetic and pharmacodynamic profiles, leading to shorter procedure times, faster recovery, and improved patient safety [1] [7].
  • Safety Profile: In the cited study, the combination regimen demonstrated a high safety profile with no reported complications or adverse events, underscoring its clinical viability [1].

References

tetracaine HCl surface anesthesia efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Procedural Advantages

A 2025 randomized controlled trial provides strong clinical evidence for the use of tetracaine hydrochloride jelly in painless cystoscopy. The table below summarizes the key quantitative findings from this study, demonstrating clear advantages over intravenous anesthesia alone [1] [2] [3].

Observation Indicator Experimental Group (Tetracaine Jelly + IV Anesthesia) Control Group (IV Anesthesia Alone) P-value
Additional Propofol Dose 0 [0, 5] mL 5 [5, 10] mL < 0.05
Cystoscopy Time 5 [3, 9.75] min 12 [9, 16] min < 0.05
Total Surgical Time 12 [9, 16.25] min 22 [16, 26.5] min < 0.05
Postoperative SpO₂ 100 [99, 100] % 99 [99, 100] % < 0.05
Anesthesia Time 5 [3, 70] min 8 [4, 10] min < 0.05
Anesthesia Recovery Time No significant difference between groups > 0.05

The following diagram illustrates the experimental workflow from the clinical study:

Start Patient Recruitment (n=60) Grouping Random Allocation Start->Grouping GroupA Experimental Group (n=30) Grouping->GroupA GroupB Control Group (n=30) Grouping->GroupB Anesthesia IV Anesthesia: Propofol 1.5 mg/kg Remifentanil 0.15 μg/kg GroupA->Anesthesia GroupB->Anesthesia InterventionA Urethral Instillation: 10 mL Tetracaine HCl Jelly Anesthesia->InterventionA InterventionB Urethral Instillation: 10 mL Glycerin Anesthesia->InterventionB Wait Wait 4 minutes InterventionA->Wait InterventionB->Wait Procedure Perform Cystoscopy Wait->Procedure Data Record Outcomes: Propofol Dose, Times, Vital Signs Procedure->Data

Experimental Protocol Details [1] [3]:

  • Study Design: Prospective, randomized controlled trial.
  • Participants: 60 male inpatients scheduled for ureteral stent removal.
  • Intervention: The experimental group received 10 mL of this compound jelly via the urethra two minutes after a standard intravenous dose of propofol and remifentanil. The control group received 10 mL of glycerin.
  • Primary Outcome: The dosage of additional propofol required during the procedure.
  • Secondary Outcomes: Cystoscopy time, total surgical time, anesthesia time, and vital signs (SpO₂, heart rate, blood pressure).
  • Statistical Analysis: Performed with SPSS 27.0 using t-tests, Mann-Whitney U tests, and chi-square tests as appropriate.

Cytotoxicity & Underlying Mechanisms

While the clinical data shows efficacy, in vitro studies reveal that this compound can induce cytotoxic effects at the cellular level. The data below, primarily from studies on macrophages and neuronal cells, is crucial for a comprehensive safety evaluation.

Cell Type/Model Observed Effect Reported Potency Proposed Mechanism
Macrophages (RAW 264.7, BV2) Induced pyroptosis (inflammatory cell death) N/A Caspase-1/11-mediated cleavage of Gasdermin D (GSDMD) [4]
Human Neuroblastoma (SHEP) Induced concentration-dependent apoptosis Highest toxicity among 8 tested local anesthetics (ester and amide) Correlated with high lipid solubility and anesthetic potency, independent of chemical class [5]

The diagram below visualizes the signaling pathway through which tetracaine induces pyroptosis in macrophages, as identified in the research:

Tetracaine Tetracaine HCl Canonical Canonical Pathway Tetracaine->Canonical NonCanonical Non-canonical Pathway Tetracaine->NonCanonical Caspase1 Caspase-1 Activation Canonical->Caspase1 Caspase11 Caspase-11 Activation NonCanonical->Caspase11 GSDMD Cleavage of GSDMD Caspase1->GSDMD Caspase11->GSDMD Pyroptosis Pyroptosis: Cell Swelling, LDH & IL-1β Release GSDMD->Pyroptosis

Experimental Protocol for Cytotoxicity Studies [4] [5]:

  • Cell Culture: Macrophage cell lines (RAW 264.7, BV2) and human neuroblastoma cells (SHEP) were used.
  • Treatment: Cells were incubated with various concentrations of this compound for set periods (e.g., 24 hours).
  • Viability Assays: Cell viability was measured using assays like Cell Counting Kit-8 (CCK-8). Lactate dehydrogenase (LDH) release, a marker of cell death, was measured by ELISA.
  • Mechanism Analysis: Protein expression and cleavage (e.g., of GSDMD and caspases) were analyzed by western blotting. Specific caspase inhibitors were used to validate the pathways.
  • Apoptosis Detection: In neuroblastoma cells, apoptosis was evaluated using flow cytometry with annexin V and 7-amino-actinomycin D staining.

Interpretation and Conclusion

For researchers and drug development professionals, these findings highlight a critical duality:

  • Clinical Utility: The combination of this compound jelly with intravenous anesthesia is a validated and effective protocol for procedures like cystoscopy, offering significant benefits in reducing sedative requirements and shortening procedure times [1].
  • Safety Profiling: The in vitro cytotoxicity data underscores the importance of concentration and local exposure in the therapeutic window of tetracaine. The observed neurotoxicity and induction of pyroptosis indicate mechanisms that require further investigation for comprehensive safety profiling [4] [5].

References

tetracaine hydrochloride macrophage pyroptosis vs LPS effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison at a Glance

The table below summarizes the core differences in how TTC and LPS trigger macrophage pyroptosis.

Feature Tetracaine Hydrochloride (TTC) Lipopolysaccharide (LPS)
Primary Stimulus Local anesthetic molecule [1] [2] Bacterial endotoxin (PAMP) [3] [4]
Key Initiating Sensor Not fully elucidated; direct activation of inflammatory caspases suggested [1] [2] TLR4 receptor on cell surface [4] [5]
Canonical Pathway Activates caspase-1, leading to GSDMD cleavage [1] [2] Activates NLRP3 inflammasome and caspase-1 via TLR4/NF-κB priming and a second signal (e.g., ATP), leading to GSDMD cleavage [4] [5] [6]
Non-Canonical Pathway Directly activates caspase-11, leading to GSDMD cleavage [1] [2] Cytosolic LPS directly binds and activates caspase-4/5 (human) or caspase-11 (mouse) [3] [5]
Key Executioner Gasdermin D (GSDMD) pore formation [1] [2] Gasdermin D (GSDMD) pore formation [3] [4]
Downstream Inflammatory Response Release of IL-1β and LDH [1] [2] Release of IL-1β, IL-18, and other pro-inflammatory cytokines [3] [4]

The core signaling pathways for TTC and LPS-induced pyroptosis can be visualized as follows. A key difference is that TTC can directly engage the caspase enzymes, while LPS typically requires receptor-mediated signaling.

pipeline Key Macrophage Pyroptosis Pathways cluster_0 LPS Priming Signal cluster_1 Canonical Pathway cluster_2 Non-canonical Pathway TTC This compound (TTC) Casp1 Caspase-1 Activation TTC->Casp1 Casp11 Caspase-11 Activation (Mouse) TTC->Casp11 LPS Lipopolysaccharide (LPS) LPS->Casp11 TLR4 TLR4 Receptor Binding LPS->TLR4 GSDMD GSDMD Cleavage &Pore Formation Casp1->GSDMD Casp11->GSDMD Pyroptosis Pyroptosis (Cell Swelling, LDH/IL-1β Release) GSDMD->Pyroptosis Inflammasome NLRP3 Inflammasome Activation Inflammasome->Casp1 TLR4->Inflammasome Signal 2 (e.g., ATP)

Supporting Experimental Data

Experimental Readout TTC-Induced Pyroptosis LPS-Induced Pyroptosis
Cell Viability Decreased (CCK-8 assay) [1] [2] Decreased [6]
Membrane Integrity Increased LDH release [1] [2] Increased LDH release [6]
Inflammatory Marker Increased IL-1β secretion (ELISA) [1] [2] Increased IL-1β and IL-18 secretion [4] [6]
Key Molecular Evidence Cleavage of GSDMD, caspase-1, and caspase-11 (Western blot) [1] [2] Cleavage of GSDMD and caspase-1 (Western blot) [4] [6]
Pathway Inhibition Inhibited by caspase-1 (Belnacasan) and caspase-11 (Wedelolactone) inhibitors [1] [2] Inhibited by NLRP3 inflammasome inhibitors and caspase-1 inhibitors [6] [7]

Detailed Experimental Protocols

To ensure reproducibility, here are the core methodologies from the key study on TTC:

  • Cell Culture: The study used murine macrophage cell lines (RAW 264.7 and BV2) as well as primary murine peritoneal macrophages. Cells were cultured in standard conditions (37°C, 5% CO2) [1] [8].
  • TTC Treatment: Cells were treated with TTC at a concentration range of 100 to 400 µM for 24 hours to establish a dose-response relationship [1] [8] [2].
  • Pathway Inhibition: To validate the specific caspases involved, cells were pre-treated for 30 minutes with a caspase-1 inhibitor (Belnacasan, 10 µM) and/or a caspase-11 inhibitor (Wedelolactone, 20 µM) before TTC exposure [1] [8].
  • LPS Control: For comparison, LPS (10 µg/ml) was often added 6 hours before TTC treatment in some experiment setups. It's noted that the mechanism of TTC is different from that of LPS [1] [8] [2].
  • Key Assays:
    • Cell Viability: Cell Counting Kit-8 (CCK-8) [1] [2].
    • Cytotoxicity & Inflammation: Lactate dehydrogenase (LDH) release and IL-1β levels were measured by ELISA [1] [2].
    • Molecular Mechanism: Protein cleavage and expression (e.g., GSDMD, caspases) were analyzed by Western blotting. Cell morphology was observed via light microscopy [1] [8].

Interpretation and Research Implications

The experimental data reveals crucial distinctions:

  • TTC's Direct Action: TTC alone, without additional bacterial components, is sufficient to induce pyroptosis by directly engaging both canonical and non-canonical caspase pathways [1] [2]. This provides a novel mechanistic explanation for its documented cytotoxicity and local anesthetic toxicity.
  • LPS's Complex Signaling: LPS requires a multi-step process involving initial receptor binding (TLR4) and often a second signal for full inflammasome assembly, making its pathway more complex than TTC's direct caspase activation [4] [5].
  • Therapeutic Potential: The discovery that TTC induces inflammatory cell death (pyroptosis) opens new avenues for research. It suggests that therapies targeting pyroptosis could mitigate TTC's toxic side effects [1] [2]. Conversely, its ability to trigger pyroptosis in cancer cells (as shown in other studies [9] [10]) highlights its potential for repurposing in oncology.

References

tetracaine HCl micelle formation comparison other surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Micellar Properties of Tetracaine HCl vs. Other Surfactants

The table below summarizes key micellar parameters for Tetracaine HCl (TCH) in comparison to conventional and gemini surfactants, based on experimental data.

Surfactant / System Experimental cmc (mM) Temperature Conditions / Notes Source
Tetracaine HCl (TCH) alone 93.11 mM 298.15 K In aqueous solution [1]
Tetracaine HCl (TCH) alone 79.43 mM 298.15 K In aqueous solution [2]
Tetracaine HCl (TCH) alone 70 mM 298.15 K Via conductivity measurements [3]
Tetracaine HCl (TCH) alone 63 - 71 mM 295.15 K Via fluorescence & surface tension [4]
Pluronic F127 0.496 mM 298.15 K Non-ionic triblock copolymer [1]
Sodium Dodecyl Sulfate (SDS) 1.02 mM 298.15 K With 100 mM NaCl [2]
Sodium Lauroyl Sarcosine (SLS) 14.90 mM 298.15 K With 100 mM NaCl [2]
Tetradecyltrimethylammonium Bromide (TTAB) 3.02 mM 298.15 K Conventional cationic surfactant [5]
Gemini Surfactant (14-4-14, 2G4) 0.09 mM 298.15 K Cationic gemini surfactant [5]
TCH + SDS Mixed System (α_SDS=0.9) 0.12 mM 298.15 K Strong synergy, much lower than individual cmcs [2]
TCH + Gemini (2G4) Mixed System (α_2G4=0.9) 0.13 mM 298.15 K Very strong synergy, very low mixed cmc [5]

Details of Experimental Methods

The data in the comparison table were obtained through the following established experimental protocols:

  • Surface Tension Measurements: The surface tension of aqueous solutions with varying amphiphile concentrations is measured using a tensiometer (e.g., Sigma 701 tensiometer). The critical micelle concentration (cmc) is determined as the distinct point where the plot of surface tension versus logarithm of concentration shows a sharp break, indicating the onset of micelle formation [1] [2] [5].
  • Conductivity Measurements: The electrical conductivity of the solution is measured as a function of surfactant concentration. The cmc is identified as the point where a clear change in the slope of the conductivity versus concentration plot occurs, signifying a change in the nature of the ionic species [3].
  • Spectroscopic Techniques:
    • Fluorescence Spectroscopy: Fluorescent probes like 8-anilino-1-naphthalene sulfonic acid (ANS) are used. A sudden increase in fluorescence intensity at a specific concentration indicates the incorporation of the probe into the hydrophobic micellar core, revealing the cmc [4].
    • UV-Visible Spectroscopy: Changes in the absorption spectrum of a drug like TCH are monitored. A shift in the wavelength or intensity upon mixing with surfactants provides evidence of binding and mixed micelle formation [2] [5].
  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat change during the sequential addition of a surfactant solution into a solvent. The cmc and the enthalpy of micellization (ΔH°mic) are obtained from the characteristic sigmoidal curve of heat flow versus concentration [6].

Synergistic Interactions in Mixed Systems

A key finding from recent research is that Tetracaine HCl shows strong synergistic interactions when mixed with other surfactants, forming mixed micelles with properties superior to those of individual components.

cluster_monomers Monomer State cluster_mixed_micelle Mixed Micelle State TCH Tetracaine HCl (Cationic) Micelle Stable Mixed Micelle (Lower cmc, Higher Stability) TCH->Micelle  Hydrophobic &  Electrostatic  Interactions Surf Other Surfactant (e.g., Anionic) Surf->Micelle  Hydrophobic &  Electrostatic  Interactions

This diagram illustrates how cationic TCH and anionic surfactants combine. The process is driven by:

  • Hydrophobic Interactions: The association of non-polar tails from both molecules [1] [5].
  • Electrostatic Attraction: The attractive force between the cationic headgroup of TCH and the anionic headgroup of a surfactant like SDS, which reduces electrostatic repulsion and facilitates tighter packing [2] [7].

This synergy is quantitatively confirmed by:

  • Negative Interaction Parameter (β): A strongly negative β value (e.g., -15 to -17 for TCH/F127 mixtures [1]) indicates attractive interactions between different monomers in the mixed micelle.
  • Activity Coefficients Less than 1: Values less than unity (f1 < 1, f2 < 1) further confirm non-ideal mixing and stabilization due to synergy [1] [5].

Implications for Pharmaceutical Applications

The unique micellar behavior of TCH, especially in mixed systems, has direct relevance for drug delivery and formulation.

  • Enhanced Drug Solubility and Stability: Mixed micelles can encapsulate poorly soluble drugs in their core, enhancing their apparent solubility and protecting them from degradation [1]. For instance, PEG-surfactant mixed aggregates can slow down the alkaline hydrolysis of tetracaine, potentially increasing its shelf-life [8].
  • Membrane Interaction and Anesthetic Action: The amphiphilic nature of TCH is fundamental to its pharmacological activity. It partitions into lipid bilayers, and this interaction is influenced by its monomeric versus micellar state. Understanding its cmc is crucial as micelle formation can disrupt cell membranes, which is related to both its anesthetic effect and potential cytotoxicity [9] [4].
  • Reduced Dosage and Toxicity: By forming highly stable mixed micelles at very low total concentrations (low cmc), the required therapeutic dose of TCH could be lowered, thereby mitigating its side effects [1] [5].

Conclusion

Experimental data confirms that Tetracaine HCl is a cationic surfactant with a significantly higher cmc than many conventional and advanced surfactants. Its true potential is unlocked in mixed micellar systems, where it exhibits powerful synergy with oppositely charged and non-ionic surfactants. These mixtures result in highly stable aggregates with very low cmc values, offering a promising strategy for developing more efficient and safer drug delivery systems for TCH and other amphiphilic drugs.

References

tetracaine hydrochloride tetracaine jelly vs intravenous anesthesia outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Outcomes Comparison: Combined vs. Intravenous Anesthesia Alone

Outcome Measure Tetracaine Jelly + Intravenous Anesthesia Intravenous Anesthesia Alone P-value
Additional Propofol Dose 0 [0, 5] mL 5 [5, 10] mL < 0.05
Total Surgical Time 12 [9, 16.25] min 22 [16, 26.5] min < 0.05
Cystoscopy Time 5 [3, 9.75] min 12 [9, 16] min < 0.05
Anesthesia Time 5 [3, 70] min 8 [4, 10] min < 0.05
Postoperative SpO₂ 100 [99, 100] % 99 [99, 100] % < 0.05
Complications/Adverse Events None observed None observed Not Significant

Table data source: Frontiers in Medicine, 2025 [1] [2]. Data presented as median [interquartile range].

Detailed Experimental Protocol

The data in the table comes from a 2025 prospective randomized controlled trial. Here is the detailed methodology used by the researchers.

  • Study Design: Single-center, prospective, randomized controlled trial [1].
  • Participants: 60 male inpatients (30 per group) requiring unilateral ureteral stent removal after stone surgery [1] [2].
  • Intervention:
    • Experimental Group: Received a slow intravenous infusion of 1.5 mg/kg propofol and 0.15 μg/kg remifentanil. After 2 minutes, 10 mL of tetracaine hydrochloride jelly was instilled into the urethra [1] [2].
    • Control Group: Received the same intravenous drugs (propofol and remifentanil). After 2 minutes, 10 mL of glycerin was instilled into the urethra as a placebo [1] [2].
  • Procedure: The cystoscopy procedure began 4 minutes after urethral instillation. Patients maintained spontaneous breathing, and an additional 0.5 mg/kg propofol was administered if signs of pain (e.g., frowning, limb movement) were observed [1] [2].
  • Data Collection: Researchers recorded the dosage of additional propofol, various time metrics (anesthesia, cystoscopy, surgical), and vital signs (blood pressure, heart rate, SpO₂) [1].

Mechanism of Action and Rationale

The superior outcomes of the combined technique are rooted in the distinct yet complementary mechanisms of the two anesthetic types.

Diagram: Synergistic mechanism of combined tetracaine jelly and IV anesthesia. Tetracaine blocks peripheral pain signals at the source, reducing the CNS sedation load required from IV agents.

  • Tetracaine's Role: As a potent amino-ester local anesthetic, tetracaine works by blocking voltage-gated sodium channels in neuronal membranes. This blocks sodium influx, preventing the initiation and conduction of nerve impulses at the application site (urethral mucosa), thereby providing direct surface anesthesia [3] [4] [5].
  • Synergistic Effect: The topical anesthesia from tetracaine jelly reduces the afferent pain signals sent to the brain during cystoscope insertion. This means the intravenous anesthetics (propofol and remifentanil) are primarily needed for their sedative and systemic analgesic effects rather than to overcome strong localized pain, explaining the lower required propofol dosage [1].

Important Considerations and Safety

  • Safety Profile: The cited study reported no postoperative complications or adverse events in either group, indicating that the combined approach is safe within the study parameters [1].
  • Tetracaine Toxicity: While safe for topical use, it is crucial to remember that tetracaine is among the most potent and toxic local anesthetics if systemically absorbed. Doses must be carefully controlled, especially on mucous membranes, as severe reactions like convulsions, respiratory arrest, and circulatory collapse have been reported with overdose [5].
  • Comparative Evidence: In other contexts, such as ophthalmic surgery, studies comparing 0.5% tetracaine to 2% lidocaine gel have shown mixed results, with some finding lidocaine more effective [6] and others finding them comparable [7]. This highlights that efficacy can be formulation and procedure-dependent.

Conclusion for Research and Development

For researchers and drug development professionals, the evidence strongly supports that a combined anesthesia strategy leveraging topical tetracaine jelly can optimize procedural outcomes by:

  • Reducing exposure to systemic general anesthetics (Propofol).
  • Improving efficiency through shorter procedure and anesthesia times.
  • Enhancing patient safety by maintaining better postoperative oxygenation and minimizing systemic drug risks.

Future development could focus on optimizing tetracaine formulations (e.g., concentration, viscosity) for specific procedural applications to maximize these benefits further.

References

tetracaine hydrochloride clinical efficacy validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Protocol Comparison

The most compelling recent clinical evidence for tetracaine hydrochloride comes from its use in painless cystoscopy. The table below summarizes a 2025 prospective randomized controlled trial that compared a combined anesthetic approach to intravenous anesthesia alone [1] [2].

Parameter Tetracaine Jelly + Intravenous Anesthesia Intravenous Anesthesia Alone (Control)
Additional Propofol Dose 0 (0, 5) mL 5 (5, 10) mL
Total Surgical Time 12 (9, 16.25) min 22 (16, 26.5) min
Cystoscopy Time 5 (3, 9.75) min 12 (9, 16) min
Anesthesia Time 5 (3, 70) min 8 (4, 10) min
Post-operative SpO₂ 100 (99, 100) % 99 (99, 100) %
Complications/Adverse Events None observed None observed

This study demonstrates that the combined regimen reduces propofol requirements and shortens procedure times while maintaining high safety [1].

Detailed Experimental Protocol

The clinical data in the table above was generated using the following rigorous methodology [1] [2]:

  • Study Design: Prospective, randomized controlled trial at Beijing Tsinghua Changgung Hospital (2023-2024).
  • Participants: 60 male inpatients requiring cystoscopic ureteral stent removal.
  • Intervention Group: Received 10 mL of This compound jelly via the urethra in addition to standard intravenous anesthesia (1.5 mg/kg propofol and 0.15 μg/kg remifentanil).
  • Control Group: Received 10 mL of glycerin via the urethra with the same standard intravenous anesthesia.
  • Procedure: The cystoscopy commenced 4 minutes after the urethral instillation. Patients maintained spontaneous breathing, and additional propofol (0.5 mg/kg) was administered only if signs of pain were observed.
  • Primary Outcome: Total dosage of propofol used.
  • Secondary Outcomes: Cystoscopy time, anesthesia recovery time, and vital signs.

Molecular Mechanisms & Safety Considerations

Beyond its clinical efficacy, recent studies have investigated tetracaine's effects at the cellular level, revealing insights relevant to its safety profile and potential anti-tumor applications.

Signaling Pathways in Cytotoxicity

This compound can induce a specific type of inflammatory cell death known as pyroptosis in certain cell types. The diagram below illustrates the two key signaling pathways identified in macrophages and uveal melanoma cells [3] [4].

G cluster_canonical Canonical Pyroptosis Pathway cluster_non_canonical Non-canonical Pyroptosis Pathway cluster_apoptotic Alternative Pathway (Uveal Melanoma) Tetracaine HCl Tetracaine HCl Caspase-1 Caspase-1 Tetracaine HCl->Caspase-1 Caspase-11 Caspase-11 Tetracaine HCl->Caspase-11 Caspase-3 Caspase-3 Tetracaine HCl->Caspase-3 GSDMD Cleavage GSDMD Cleavage Caspase-1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD Cleavage->Pyroptosis Caspase-11->GSDMD Cleavage GSDME Cleavage GSDME Cleavage Caspase-3->GSDME Cleavage GSDME Cleavage->Pyroptosis

Tetracaine HCl-Induced Pyroptosis Pathways

This multi-pathway induction of pyroptosis underscores the importance of appropriate dosage to avoid local anesthetic toxicity in normal cells. Conversely, this cytotoxic effect is also being investigated for its potential to kill tumor cells, such as in uveal melanoma [3] [4].

Interpretation Guide for Professionals

  • For Clinical Researchers: The combination of this compound jelly with intravenous anesthetics is a validated strategy for "painless" urological procedures. It enhances patient comfort and procedural efficiency by reducing the required dose of systemic anesthetic agents [1].
  • For Translational Scientists: The induction of pyroptosis presents a double-edged sword. It is a crucial mechanism of cytotoxicity to be managed for drug safety but also represents a potential novel mechanism for anti-cancer drug development [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.1604557 Da

Monoisotopic Mass

300.1604557 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5NF5D4OPCI

Related CAS

94-24-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (91.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H370 (23.97%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Local anaesthesia

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

53762-93-9
136-47-0

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Wang N, Jin F, Liu W, Dang S, Wang Y, Yan Y, Wu G. 1%Tetracaine hydrochloride injection pure solution aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage as upper airway anesthesia for bronchoscopy: A randomized controlled trial. Clin Respir J. 2019 Nov 20. doi: 10.1111/crj.13110. [Epub ahead of print] PubMed PMID: 31746542.
2: Zhao LM, Gan L, Zhang Y. Matrix effect-free on-line pass-through cleanup procedure for the fast determination of local anesthetic drug by LC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2019 Nov 1;1130-1131:121831. doi: 10.1016/j.jchromb.2019.121831. Epub 2019 Oct 21. PubMed PMID: 31669630.
3: Wang X, Nie F, Ye N, Liu X, Yang S. The feasibility study of transnasopharyngeal esophagus echocardiography in the ultrasonic diagnosis. Cardiovasc Ultrasound. 2019 Mar 1;17(1):4. doi: 10.1186/s12947-019-0154-2. PubMed PMID: 30823923; PubMed Central PMCID: PMC6397502.
4: Kleris RS, Keswani A, Lugar P. The Eyes Have It: Eyelid Swelling and Rash in a 79-year-old Woman With Macular Degeneration. Allergy Rhinol (Providence). 2018 May 1;9:2152656718763385. doi: 10.1177/2152656718763385. eCollection 2018 Jan-Dec. PubMed PMID: 29977647; PubMed Central PMCID: PMC6028157.
5: Fornells E, Fuguet E, Mañé M, Ruiz R, Box K, Bosch E, Ràfols C. Effect of vinylpyrrolidone polymers on the solubility and supersaturation of drugs; a study using the Cheqsol method. Eur J Pharm Sci. 2018 May 30;117:227-235. doi: 10.1016/j.ejps.2018.02.025. Epub 2018 Feb 23. PubMed PMID: 29481859.
6: Ridruejo C, Centellas F, Cabot PL, Sirés I, Brillas E. Electrochemical Fenton-based treatment of tetracaine in synthetic and urban wastewater using active and non-active anodes. Water Res. 2018 Jan 1;128:71-81. doi: 10.1016/j.watres.2017.10.048. Epub 2017 Oct 23. PubMed PMID: 29091806.
7: Waldman N, Winrow B, Densie I, Gray A, McMaster S, Giddings G, Meanley J. An Observational Study to Determine Whether Routinely Sending Patients Home With a 24-Hour Supply of Topical Tetracaine From the Emergency Department for Simple Corneal Abrasion Pain Is Potentially Safe. Ann Emerg Med. 2018 Jun;71(6):767-778. doi: 10.1016/j.annemergmed.2017.02.016. Epub 2017 May 5. PubMed PMID: 28483289.
8: Ethington J, Goldmeier D, Gaynes BI. Exponential Decay Metrics of Topical Tetracaine Hydrochloride Administration Describe Corneal Anesthesia Properties Mechanistically. Cornea. 2017 Mar;36(3):363-366. doi: 10.1097/ICO.0000000000001125. PubMed PMID: 28060026.
9: Venturi F, Blocker T, Dees DD, Madsen R, Brinkis J. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines. Vet Ophthalmol. 2017 Sep;20(5):405-410. doi: 10.1111/vop.12440. Epub 2016 Dec 15. PubMed PMID: 27981712.
10: Lajtai A, Mayer M, Lakatos Á, Porpáczy Z, Miseta A. Embutramide, a Component of Tanax(®) (T-61) as a New Drug of Abuse? J Forensic Sci. 2016 Mar;61(2):573-575. doi: 10.1111/1556-4029.13010. Epub 2016 Feb 1. PubMed PMID: 27404634.
11: Pang X, Fan TJ. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro. Int J Ophthalmol. 2016 Apr 18;9(4):497-504. doi: 10.18240/ijo.2016.04.04. eCollection 2016. PubMed PMID: 27162719; PubMed Central PMCID: PMC4853342.
12: Jichao S, Cuida M, Mingxing C, Yunyun W, Dongdong Z. Oral dyclonine hydrochloride mucilage versus tetracaine spray in electronic flexible laryngoscopy: A prospective, randomized controlled trial. Am J Otolaryngol. 2016 Mar-Apr;37(2):169-71. doi: 10.1016/j.amjoto.2015.12.005. Epub 2015 Dec 9. PubMed PMID: 26954876.
13: Ciancio SG, Marberger AD, Ayoub F, Garlapo DA, Pantera EA Jr, Pantera CT, Al-Mubarak S, Sobieraj BD, He DY, Myneni SR. Comparison of 3 intranasal mists for anesthetizing maxillary teeth in adults: A randomized, double-masked, multicenter phase 3 clinical trial. J Am Dent Assoc. 2016 May;147(5):339-347.e1. doi: 10.1016/j.adaj.2015.11.009. Epub 2016 Feb 15. PubMed PMID: 26892312.
14: Teixeira RS, Cova TF, Silva SM, Oliveira R, do Vale ML, Marques EF, Pais AA, Veiga FJ. Novel serine-based gemini surfactants as chemical permeation enhancers of local anesthetics: A comprehensive study on structure-activity relationships, molecular dynamics and dermal delivery. Eur J Pharm Biopharm. 2015 Jun;93:205-13. doi: 10.1016/j.ejpb.2015.02.024. Epub 2015 Mar 6. PubMed PMID: 25748796.
15: Teixeira RS, Cova TF, Silva SM, Oliveira R, Araújo MJ, Marques EF, Pais AA, Veiga FJ. Lysine-based surfactants as chemical permeation enhancers for dermal delivery of local anesthetics. Int J Pharm. 2014 Oct 20;474(1-2):212-22. doi: 10.1016/j.ijpharm.2014.08.002. Epub 2014 Aug 7. Erratum in: Int J Pharm. 2014 Nov 20;475(1-2):633. PubMed PMID: 25108047.
16: Waldman N, Densie IK, Herbison P. Topical tetracaine used for 24 hours is safe and rated highly effective by patients for the treatment of pain caused by corneal abrasions: a double-blind, randomized clinical trial. Acad Emerg Med. 2014 Apr;21(4):374-82. doi: 10.1111/acem.12346. PubMed PMID: 24730399.
17: Zhang L, Tanabe K, Yanagidate F, Kawasaki Y, Chen G, Dohi S, Iida H. Different effects of local anesthetics on extracellular signal-regulated kinase phosphorylation in rat dorsal horn neurons. Eur J Pharmacol. 2014 Jul 5;734:132-6. doi: 10.1016/j.ejphar.2014.03.048. Epub 2014 Apr 12. PubMed PMID: 24726558.
18: Ge CG, Jiang J, Jiang Q, Liu C, Hu ZL, Liang PH, Zhang WL. Holmium:YAG laser ablation combined intraurethral fluorouracil perfusion as treatment option for intraurethral Condyloma acuminata in men. Minerva Urol Nefrol. 2014 Mar;66(1):77-81. PubMed PMID: 24721943.
19: Bezáková Z, Stankovičová M. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Ceska Slov Farm. 2013 Dec;62(6):264-9. Czech. PubMed PMID: 24393115.
20: Douet JY, Michel J, Regnier A. Degree and duration of corneal anesthesia after topical application of 0.4% oxybuprocaine hydrochloride ophthalmic solution in ophthalmically normal dogs. Am J Vet Res. 2013 Oct;74(10):1321-6. doi: 10.2460/ajvr.74.10.1321. PubMed PMID: 24066916.

Explore Compound Types